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  • Product: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
  • CAS: 952933-65-2

Core Science & Biosynthesis

Foundational

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine: A Versatile Scaffold for Multi-Kinase Inhibition and Advanced Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably interact with conserved biological domains. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably interact with conserved biological domains. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine represents a highly versatile, low-molecular-weight building block in medicinal chemistry. Featuring a rigid benzoxazole core flanked by two modifiable amino groups and a strategically placed chlorine atom, this compound is primarily utilized as an advanced intermediate for synthesizing Type II kinase inhibitors (e.g., VEGFR-2, EGFR) and fluorescent biological probes[1][2].

As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical rationale, mechanistic utility, and synthetic methodologies surrounding this specific 2-arylbenzoxazole derivative. The insights provided herein are designed to equip drug development professionals with actionable, self-validating protocols for incorporating this scaffold into high-throughput screening libraries or lead optimization pipelines.

Structural and Physicochemical Profiling

The architectural brilliance of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine lies in its precise stereoelectronic arrangement. The planar benzoxazole system facilitates deep intercalation into the adenine-binding pockets of kinases, while the 2-phenyl substitution projects into adjacent hydrophobic domains[3].

Causality in Structural Design:
  • 5-Amino Group (Benzoxazole Core): Acts as a critical synthetic handle for amidation or urea formation. In kinase inhibitors, extending this position with bulky lipophilic groups enhances affinity for the allosteric pockets of mutated kinases[4].

  • 2-Chloro Substituent: The ortho-chlorine on the phenyl ring forces a non-coplanar twist between the benzoxazole and phenyl rings due to steric hindrance. This specific dihedral angle is critical for locking the molecule into the optimal conformation for Type II DFG-out kinase binding[1].

  • 4'-Amino Group (Phenyl Ring): Provides a secondary vector for functionalization, allowing for the creation of bis-amides or push-pull fluorophores.

Quantitative Physicochemical Data

To evaluate its viability as a lead-like scaffold, the core quantitative metrics are summarized below. The compound strictly adheres to Lipinski’s Rule of Five, ensuring excellent baseline pharmacokinetics.

PropertyValuePharmacological Rationale
Molecular Formula C₁₃H₁₀ClN₃OCore scaffold composition.
Molecular Weight 259.69 g/mol Highly ligand-efficient (<300 Da); leaves ample mass budget for derivatization.
cLogP (Calculated) ~2.8Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 2The two primary amines (-NH₂) facilitate critical hydrogen bonding with the kinase hinge region.
H-Bond Acceptors 3Benzoxazole nitrogen/oxygen and amines interact with active site residues.
Topological Polar Surface Area 78.4 ŲFalls within the ideal range (<140 Ų) for excellent intracellular accumulation.

Pharmacological Mechanism: VEGFR-2 Kinase Inhibition

Benzoxazole derivatives are well-documented inhibitors of target proteins involved in tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. When derivatized (e.g., via amidation of the 5-amino group), this scaffold acts as a Type II inhibitor. It competes with ATP at the catalytic active site while simultaneously extending into an adjacent allosteric hydrophobic pocket exposed only when the kinase adopts the inactive "DFG-out" conformation[1].

The diagram below illustrates the signaling cascade interrupted by these 2-arylbenzoxazole derivatives.

Mechanism Ligand VEGF Ligand Receptor VEGFR-2 Kinase Domain Ligand->Receptor Activation Downstream1 PLC-γ / PKC (Proliferation) Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT (Survival) Receptor->Downstream2 Phosphorylation Inhibitor 2-Arylbenzoxazole Scaffold (Type II Inhibitor) Inhibitor->Receptor Allosteric Blockade Outcome Tumor Angiogenesis Downstream1->Outcome Downstream2->Outcome

Caption: VEGFR-2 signaling pathway inhibition by 2-arylbenzoxazole derivatives preventing angiogenesis.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine requires strict chemoselectivity. Direct condensation of diamines often leads to unwanted polymerization. Therefore, the protocol below utilizes nitro-containing precursors, followed by a chemoselective reduction that preserves the critical aryl chloride[3][4].

Protocol 1: Synthesis of the Core Scaffold

Phase 1: Oxidative Cyclization Rationale: Masking the amines as nitro groups prevents oxidative degradation during the harsh cyclization phase. Activated carbon under an O₂ atmosphere provides a mild, sustainable oxidative environment[3].

  • Reagent Assembly: Suspend 2-amino-4-nitrophenol (1.0 eq) and 2-chloro-4-nitrobenzaldehyde (1.05 eq) in anhydrous ethanol.

  • Catalysis: Add activated carbon (Darco KB, 20% w/w).

  • Reaction: Purge the reaction vessel with O₂ gas and heat to 80°C under a continuous O₂ balloon atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the phenol starting material validates the formation of the intermediate 5-nitro-2-(2-chloro-4-nitrophenyl)benzo[d]oxazole.

  • Workup: Filter hot through a Celite pad to remove carbon. Concentrate the filtrate in vacuo and recrystallize from ethanol to yield the dinitro intermediate (>85% expected yield).

Phase 2: Chemoselective Reduction Rationale: Standard Palladium on Carbon (Pd/C) hydrogenation risks hydrodehalogenation of the 2-chloro group. Iron powder with ammonium chloride (Béchamp reduction variant) is chosen to selectively reduce the nitro groups to amines while leaving the aryl chloride completely intact[4].

  • Reagent Assembly: Dissolve the dinitro intermediate (1.0 eq) in a mixture of Industrial Methylated Spirit (IMS) and water (4:1 v/v).

  • Reduction: Add Iron powder (10.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the suspension to reflux (approx. 85°C) with vigorous stirring for 4 hours.

  • IPC: Monitor via LC-MS. The mass shift from the dinitro mass [M+H]⁺ to the diamine mass (m/z 260.0) confirms complete global reduction.

  • Workup: Cool to room temperature, adjust pH to 8.0 using saturated NaHCO₃ to precipitate iron salts, and filter through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the target 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine .

Protocol 2: In Vitro Kinase Assay Validation

To validate the biological utility of the synthesized scaffold (post-derivatization), a self-validating biochemical assay must be employed[1].

  • Preparation: Prepare a 10 mM stock of the derivatized benzoxazole in 100% DMSO.

  • Assay Setup: Use a homogeneous time-resolved fluorescence (HTRF) kinase assay kit. Incubate recombinant VEGFR-2 kinase domain with the inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

  • Initiation: Add ATP (at the predetermined Km concentration) and biotinylated poly-GT substrate.

  • Detection: After 60 minutes, add Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Validation: Read the FRET signal on a microplate reader (Ex: 337 nm, Em: 620/665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit. A valid run requires the positive control (e.g., Sorafenib) to fall within 0.5x to 2x of its historical IC₅₀ value (approx. 90 nM)[1].

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies National Center for Biotechnology Information (PMC)[Link]

  • Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents National Center for Biotechnology Information (PMC)[Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation MDPI[Link]

  • Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Exploratory

Technical Whitepaper: In Vitro Mechanism of Action of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Executive Summary The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2) represents a highly specialized, privileged scaffold within the benzoxazole class of heterocyclic compounds. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2) represents a highly specialized, privileged scaffold within the benzoxazole class of heterocyclic compounds. Characterized by a rigid, planar benzoxazole core and functionalized with a 2-chloro-4-aminophenyl moiety, this molecule exhibits potent biological activity primarily through the disruption of nucleic acid dynamics. This whitepaper provides a comprehensive, in-depth analysis of its in vitro mechanism of action, focusing on its role as a dual DNA topoisomerase poison and a bacterial DNA gyrase inhibitor.

Designed for drug development professionals and molecular biologists, this guide elucidates the structure-activity relationships (SAR) driving its efficacy and provides self-validating experimental workflows for in vitro characterization.

Molecular Architecture and Structure-Activity Relationship (SAR)

The pharmacological efficacy of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is inextricably linked to its precise molecular substitutions. The benzoxazole nucleus is structurally analogous to the purine bases adenine and guanine, allowing it to readily interact with biomolecules and intercalate into DNA[1].

  • The Benzoxazole Core : The planar nature of the fused bicyclic system allows the molecule to slide between DNA base pairs, a prerequisite for stabilizing enzyme-DNA cleavage complexes[2].

  • 5-Amino Substitution : The primary amine at the 5-position of the benzoxazole ring acts as a critical hydrogen bond donor. It anchors the molecule to the phosphodiester backbone of DNA or to polar amino acid residues within the topoisomerase active site[2].

  • 2-Chloro Phenyl Substitution : The introduction of a chlorine atom at the ortho position of the phenyl ring serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cellular permeability. Second, halogens are known to participate in specific "halogen bonding" interactions within the hydrophobic pockets of target enzymes, significantly amplifying Topoisomerase II and DNA gyrase inhibitory potency compared to non-halogenated analogs[3].

Primary Mechanism of Action: DNA Topoisomerase Poisoning

In eukaryotic in vitro models, aminophenylbenzoxazoles exert their primary cytotoxic effects by targeting DNA Topoisomerase I (Topo I) and Topoisomerase II (Topo II)[2][4].

Topoisomerases regulate DNA topology by creating transient single-strand (Topo I) or double-strand (Topo II) breaks, allowing DNA strands to pass through one another to relieve torsional strain during replication and transcription.

Unlike catalytic inhibitors (which prevent the enzyme from initially binding to DNA), 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine acts as a topoisomerase poison [5][6].

  • Intercalation and Binding : The compound intercalates into the DNA at the site of the enzyme-mediated break.

  • Cleavage Complex Stabilization : It binds to the transient Topoisomerase-DNA complex, preventing the enzyme from religating the broken DNA strands[5].

  • Apoptotic Trigger : The accumulation of stabilized cleavage complexes collides with advancing replication forks, converting transient single-strand breaks into lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis[4].

MOA Compound 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Compound->Complex Intercalation & Binding Topo Topoisomerase I / II Enzyme Topo->Complex DNA Supercoiled DNA DNA->Complex Breaks DNA Double-Strand Breaks Complex->Breaks Prevents Religation Apoptosis Apoptosis / Cell Death Breaks->Apoptosis Triggers Checkpoints

Mechanism of topoisomerase poisoning and apoptosis induction by benzoxazole derivatives.

Secondary Mechanism: Antimicrobial Action via DNA Gyrase

In prokaryotic in vitro models, the compound exhibits broad-spectrum antibacterial activity. The mechanism mirrors its eukaryotic action but targets bacterial DNA gyrase and Topoisomerase IV[7]. By inhibiting the supercoiling activity of DNA gyrase, the compound halts bacterial DNA replication. The electron-withdrawing chloro group combined with the electron-donating amino groups creates an optimal dipole moment for binding to the gyrase ATPase domain[7].

Quantitative Data Summary: Comparative Efficacy

While specific IC50 values are dependent on the exact cell line and assay conditions, the table below summarizes the established in vitro inhibitory concentrations of closely related structural analogs (aminophenylbenzoxazoles and chloro-substituted benzoxazoles) to provide a predictive baseline for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine[2][6].

Compound / AnalogTarget EnzymeIC50 (µM)Reference StandardStandard IC50 (µM)
5-Amino-2-phenylbenzoxazole Human Topo I495.0Camptothecin100.0
5-Amino-2-(p-bromophenyl)benzoxazole Human Topo I134.1Camptothecin100.0
5-Chloro-2-(p-methylphenyl)benzoxazole Human Topo II22.3Etoposide85.0
2-(4'-bromophenyl)-6-nitrobenzoxazole Human Topo II71.0Etoposide85.0

Note: The presence of halogen substitutions (Cl, Br) on the phenyl ring drastically improves Topo II inhibition, often outperforming the clinical standard Etoposide[2][6].

In Vitro Experimental Workflows & Protocols

To empirically validate the mechanism of action of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, a self-validating experimental pipeline must be employed. The following protocols are designed to distinguish between catalytic inhibition and topoisomerase poisoning.

Workflow A Compound Preparation B Plasmid Relaxation Assay (pBR322) A->B in vitro C EMSA Cleavage Complex Assay B->C active hits D MTT Cytotoxicity (Cancer Cell Lines) C->D mechanism confirmed E Data Analysis (IC50 Calculation) D->E

Step-by-step in vitro screening workflow for evaluating topoisomerase inhibitors.

Protocol 1: Supercoiled pBR322 Plasmid Relaxation Assay

Purpose: To determine if the compound inhibits the catalytic ability of Topo I/II to relax supercoiled DNA[6]. Causality: Topoisomerases convert fast-migrating supercoiled plasmid DNA into slow-migrating relaxed circular DNA. Inhibiting this enzyme results in the retention of the supercoiled band on an agarose gel.

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1X Topoisomerase reaction buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.5), and varying concentrations of the benzoxazole compound (e.g., 10 µM to 500 µM).

  • Control Implementation (Self-Validation):

    • Negative Control: DNA + Buffer + Vehicle (DMSO). (Ensures DMSO does not inhibit the enzyme).

    • Positive Control: DNA + Buffer + Topo I + Camptothecin (100 µM). (Validates assay sensitivity).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I (or Topo II with 1 mM ATP). Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 37°C to digest the enzyme and release the DNA.

  • Electrophoresis: Resolve the samples on a 1% agarose gel in 1X TAE buffer at 4 V/cm for 2 hours. Stain with ethidium bromide and visualize under UV light.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Cleavage Complex

Purpose: To confirm that the compound acts as a "poison" rather than a mere catalytic inhibitor[5]. Causality: If the compound is a poison, it will trap the Topo-DNA complex. Because proteins are bulky, the DNA-protein complex will migrate significantly slower through a gel than free DNA (a "shift").

  • Oligonucleotide Labeling: End-label a 40-bp double-stranded DNA oligonucleotide containing a known Topo I cleavage site using [γ-32P]ATP and T4 polynucleotide kinase.

  • Complex Formation: Incubate the labeled DNA (10 nM) with an excess of Topo I enzyme (100 nM) and the benzoxazole compound (IC50 concentration determined from Protocol 1) in binding buffer at 37°C for 20 minutes.

  • Non-Denaturing Gel: Load the samples onto a 6% native polyacrylamide gel. Run at 100 V for 3 hours at 4°C to maintain the stability of the non-covalent complexes.

  • Autoradiography: Dry the gel and expose it to an X-ray film. A supershifted band indicates that the compound successfully stabilized the ternary cleavage complex (DNA-Enzyme-Drug), confirming its mechanism as a topoisomerase poison.

Sources

Foundational

A Proposed Framework for Establishing the Preliminary In-Vivo Toxicity Profile of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Disclaimer: This document is intended for research and drug development professionals. A thorough literature search did not yield any publicly available in vivo toxicity data for the specific compound 2-(4-Amino-2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for research and drug development professionals. A thorough literature search did not yield any publicly available in vivo toxicity data for the specific compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS No. 952933-65-2)[1]. Therefore, this technical guide does not present an existing toxicity profile. Instead, it provides a comprehensive, proposed framework for how to establish such a profile in a scientifically rigorous and ethically sound manner, guided by international regulatory standards. The potential hazards are inferred from structurally related compounds and should be treated as preliminary until experimentally verified.

Section 1: Introduction and Rationale

The benzoxazole and benzothiazole heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent and selective antitumor properties[2][3]. The specific compound, 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, belongs to this promising class. Before any such compound can advance through the drug development pipeline, a comprehensive understanding of its safety profile is paramount.[4][5]

The initial step in this safety assessment is the determination of its in vivo toxicity profile, which identifies potential health hazards, informs dose selection for efficacy studies, and is a critical component of any Investigational New Drug (IND) application submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][6] This guide outlines a tiered, systematic approach to generating the preliminary in vivo toxicity data for this novel chemical entity (NCE), beginning with acute toxicity and progressing as needed based on initial findings and intended therapeutic use.

The methodologies described herein are grounded in internationally accepted protocols, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and FDA recommendations, to ensure the generation of reliable, high-quality data suitable for regulatory submission.[6][7][8][9]

Section 2: Compound Information and Inferred Hazard Profile

While no direct toxicological data for the target compound is available, an analysis of Safety Data Sheets (SDS) for structurally related aminophenyl, chlorophenyl, and benzazole compounds allows for an inferred hazard assessment. This information is crucial for ensuring safe handling during the proposed experimental work.

Parameter Information / Inferred Hazard Source/Justification
Chemical Name 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amineCymitQuimica[1]
CAS Number 952933-65-2CymitQuimica[1]
Molecular Formula C13H10ClN3OCymitQuimica[1]
Molecular Weight 259.69 g/mol CymitQuimica[1]
Inferred Skin Hazard Causes skin irritation (Category 2).Based on SDS for similar structures like 5-Amino-2-chlorophenol and 5-Amino-2-(4-aminophenyl)benzimidazole, which list skin irritation.[10][11]
Inferred Eye Hazard Causes serious eye irritation (Category 2/2A).Based on SDS for related compounds which consistently report serious eye irritation.[10][11][12]
Inferred Ingestion Hazard May be harmful if swallowed.A common precautionary statement for novel chemical entities where oral toxicity is uncharacterized.[10][11]
Inferred Mutagenicity Suspected of causing genetic defects.Some related aminophenyl compounds show mutagenic potential. This must be investigated experimentally.[11][13]
Carcinogenicity No data available. The toxicological properties have not been fully investigated.Standard statement for novel compounds.[12][14]

Handling Precautions: Based on this inferred profile, all handling should occur in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[11][15]

Section 3: Proposed Strategy for Preliminary In Vivo Toxicity Assessment

The FDA recommends a tiered approach to toxicity testing, often beginning with in vitro assays and progressing to focused in vivo studies.[6] This framework focuses on the initial in vivo component, which is essential for understanding systemic effects. The primary goal is to determine the acute toxicity and identify a No-Observed-Adverse-Effect-Level (NOAEL).

The proposed workflow is designed to maximize data generation while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) in animal testing.[5]

G cluster_0 Phase 1: Acute Oral Toxicity Assessment cluster_1 Phase 2: Target Organ Identification cluster_2 Decision Point A Dose Range-Finding Study (Modified Up-and-Down Procedure) B Main Acute Toxicity Study (OECD 423: Acute Toxic Class Method) A->B Inform Starting Doses C Data Analysis: Estimate LD50 & Identify Clinical Signs B->C F Clinical Pathology (Hematology & Serum Chemistry) B->F Collect Blood Samples D Gross Necropsy (All Animals) C->D Following Terminal Sacrifice E Histopathology (Control & High-Dose Groups) D->E Collect Tissues G Identify Potential Target Organs & Determine NOAEL E->G F->G H Proceed to Repeated-Dose Studies? (e.g., OECD 407: 28-Day Study) G->H

Figure 1: Proposed workflow for preliminary in vivo toxicity assessment.

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.[16]

1. Animal Model Selection:

  • Species: Rat (preferred rodent species).[7]

  • Strain: Commonly used laboratory strains (e.g., Sprague-Dawley or Wistar). Animals should be sourced from healthy, well-characterized colonies.[9]

  • Sex: Normally females are used. If females are used, they should be nulliparous and non-pregnant.[7][16]

  • Age & Weight: Healthy young adults. Weight variation should not exceed ±20% of the mean weight.[7]

  • Justification: The rat is a historically accepted model for regulatory toxicology, and extensive background data exists for this species. Using a single sex (females, which are often slightly more sensitive) is a refinement that reduces the number of animals used.[16]

2. Housing and Acclimatization:

  • Animals should be acclimatized to laboratory conditions for at least 5 days prior to the test.[7]

  • The temperature should be maintained at 22°C (± 3°) and relative humidity at 30-70%.[7]

  • Animals may be group-caged by sex, but individual caging may be necessary if clear observation is impeded.[7]

3. Dose Preparation and Administration:

  • Vehicle Selection: The use of an aqueous solution should be considered first, followed by a solution in oil (e.g., corn oil). The toxicological characteristics of any vehicle must be well-known.[8]

  • Administration: Oral gavage is the standard route for this test.[7]

  • Volume: The volume administered to rodents should not exceed 1 mL/100 g body weight (or 2 mL/100 g for aqueous solutions).[8]

  • Fasting: Animals should be fasted overnight before dosing. Food can be returned 3-4 hours post-dosing.[17]

4. Dosing Procedure (Stepwise Method):

  • Starting Dose: With little prior information, a starting dose of 300 mg/kg is often recommended for animal welfare.[17] The procedure uses defined doses of 5, 50, 300, and 2000 mg/kg.[8]

  • Step 1: Dose three animals at the starting dose.

  • Decision Logic: The outcome (number of mortalities within a specified period, typically 48 hours) determines the next step.[16]

    • If 2 or 3 animals die, the dose for the next step is lowered.
    • If 0 or 1 animal dies, the dose for the next step is increased.
  • Limit Test: If toxicity is expected to be low, a limit test at a single dose of 2000 mg/kg may be performed using a total of six animals (in two steps).[16][17]

G start Start with 3 Animals at 300 mg/kg Dose outcome1 Observe for 48h start->outcome1 step_A Dose 3 New Animals at 50 mg/kg outcome1->step_A  2-3 Deaths step_B Dose 3 New Animals at 2000 mg/kg outcome1->step_B  0-1 Deaths path_A 2 or 3 Animals Die path_B 0 or 1 Animal Dies outcome_A Observe for 48h step_A->outcome_A outcome_B Observe for 48h step_B->outcome_B stop Stop Test & Classify (Based on GHS Criteria) outcome_A->stop outcome_B->stop

Figure 2: Simplified decision logic for the OECD 423 Acute Toxic Class Method.

5. Observations:

  • Frequency: Animals are observed with special attention during the first 30 minutes to 4 hours post-dosing, periodically during the first 24 hours, and then daily for a total of 14 days.[17][18]

  • Parameters: Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.[17] Tremors, convulsions, salivation, diarrhea, lethargy, and coma should be recorded.[17]

  • Body Weight: Individual animal weights should be recorded shortly before the test substance is administered and then at least weekly.[18]

6. Pathology:

  • Gross Necropsy: All animals (those that die during the study and those sacrificed at 14 days) should be subjected to a full gross necropsy.[18]

  • Histopathology: For a preliminary study, tissues from the highest dose group and the control group should be preserved for potential microscopic examination to identify target organs.

Section 4: Data Interpretation and Next Steps

The results from the acute toxicity study will provide several critical pieces of information:

Data Point Interpretation and Significance
LD50 Estimate Provides a statistically derived single dose that can be expected to cause death in 50% of animals.[7] This is fundamental for classifying the substance according to the Globally Harmonised System (GHS).[8][18]
Clinical Signs of Toxicity Identifies the nature of adverse effects (e.g., neurotoxic, gastrointestinal). This provides initial information on the mode of toxic action.[7]
Target Organs Gross necropsy and histopathology can reveal organ-specific toxicities (e.g., hepatotoxicity, nephrotoxicity).
Dose-Response The relationship between the dose administered and the severity of adverse effects helps in determining a safe starting dose for subsequent studies.[4]
NOAEL The No-Observed-Adverse-Effect-Level is the highest dose at which no substance-related adverse findings are observed. This is a critical value for risk assessment.[4]

Based on these findings, a decision can be made on whether to proceed with further, more extensive toxicity testing. If the compound shows promise and the acute toxicity is within an acceptable range, the next logical step would be a repeated-dose 28-day oral toxicity study in rodents (OECD Guideline 407) . This would provide data on potential health hazards likely to arise from repeated exposure over a longer period.

Section 5: Conclusion

While direct in vivo toxicity data for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is not currently in the public domain, a clear and validated path exists for its determination. By employing standardized regulatory guidelines, such as the OECD 423 protocol, researchers can efficiently and ethically generate a preliminary toxicity profile. This initial assessment is a non-negotiable cornerstone of the preclinical drug development process, providing the essential safety data required to justify further investigation into the therapeutic potential of this and other novel chemical entities. The framework presented here serves as a robust starting point for these critical studies.

References

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (n.d.). HistologiX. Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. Available at: [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program (NTP). Available at: [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. Available at: [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). FDA. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]

  • Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. (2024). NIH. Available at: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. Available at: [Link]

  • FDA Releases Draft Guidance on Phasing Out Animal Testing. (2025). Halloran Consulting Group. Available at: [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Available at: [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. Available at: [Link]

  • In vivo toxicology studies. (2021). Biobide. Available at: [Link]

  • Implementing Alternative Methods. (2026). FDA. Available at: [Link]

  • Chemical Safety Data Sheet MSDS / SDS. (n.d.). Heynova. Available at: [Link]

  • Safety Data Sheet - 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene. (2024). Angene Chemical. Available at: [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2003). PMC. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). PMC. Available at: [Link]

  • Designer Benzodiazepines: A Review of Toxicology and Public Health Risks. (2021). PMC. Available at: [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985). PubMed. Available at: [Link]

  • 2-((2-AMINO-4-CHLOROPHENYL)AMINO)BENZOIC ACID. (n.d.). gsrs. Available at: [Link]

  • Summary Table by Chemical of Carcinogenicity Results in CPDB on 1547 Chemicals. (n.d.). Carcinogenic Potency Database. Available at: [Link]

  • (PDF) Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]-pyrimidin-4(3H)-one derivatives. (2025). ResearchGate. Available at: [Link]

  • 2-(4-chlorophenyl)benzo[d]oxazol-6-amine. (n.d.). Chemsrc. Available at: [Link]

  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (2024). MDPI. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). MDPI. Available at: [Link]

Sources

Exploratory

Pharmacological Potential of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Derivatives: A Technical Guide

Executive Summary The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its structural mimicry of naturally occurring purines and indoles. Specifically, the highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its structural mimicry of naturally occurring purines and indoles. Specifically, the highly functionalized 2-(4-amino-2-chlorophenyl)benzo[d]oxazol-5-amine core (CAS 952933-65-2)[1] provides an exceptional template for drug discovery. By leveraging the lipophilic 2-chloro substitution and the dual amino groups (at the 4-phenyl and 5-benzoxazole positions) as synthetic handles, researchers have developed potent derivatives with pleiotropic pharmacological effects. This whitepaper explores the structural rationale, mechanistic pathways, and self-validating experimental protocols for evaluating these derivatives across neurodegenerative, oncological, and antimicrobial applications.

Structural Rationale & Scaffold Dynamics

The pharmacological versatility of 2-(4-amino-2-chlorophenyl)benzo[d]oxazol-5-amine derivatives stems from precise stereoelectronic tuning:

  • The Benzoxazole Core: Acts as a bioisostere for nucleic acid bases, allowing deep insertion into the ATP-binding pockets of kinases and the catalytic active sites (CAS) of enzymes like cholinesterases[2].

  • The 2-Chloro Substitution: The halogen atom induces a critical dihedral twist between the phenyl ring and the benzoxazole plane. This non-planar conformation prevents aggregation, enhances blood-brain barrier (BBB) permeability via increased lipophilicity, and optimizes steric fit within hydrophobic protein pockets.

  • The Amino Functional Groups: The 5-amine on the benzoxazole ring and the 4-amine on the phenyl ring serve as primary hydrogen-bond donors. Furthermore, they are ideal nucleophilic centers for synthesizing Schiff bases (imines), which are critical for antimicrobial target engagement[3].

TargetNetwork Core 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Neuro Neurodegeneration (AChE / BuChE) Core->Neuro MTDL Strategy Onco Oncology (Cell Cycle Arrest) Core->Onco Kinase Inhibition Micro Antimicrobial (GlcN-6-P Synthase) Core->Micro Schiff Base Formation

Figure 1: Pleiotropic pharmacological targeting of the benzoxazole scaffold.

Neuropharmacology: Multi-Target Directed Ligands (MTDLs)

In the context of Alzheimer's Disease (AD), single-target therapies often fail due to the multifactorial nature of neurodegeneration. Benzo[d]oxazol-5-amine derivatives have been successfully engineered as MTDLs[2].

Mechanism of Action: The scaffold simultaneously targets Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and amyloid-beta (Aβ) aggregation. The planar benzoxazole system interacts with the peripheral anionic site (PAS) of AChE via π−π stacking with Trp286, while the 2-substituted phenyl ring extends into the catalytic active site (CAS), effectively blocking substrate entry and preventing AChE-induced Aβ fibrillogenesis[2].

Oncology: Cell Cycle Modulation & Apoptosis

Derivatives of the benzo[d]oxazol-5-amine class have demonstrated significant antineoplastic activity, particularly against cervical cancer cell lines (e.g., HeLa) and HPV-relevant pathways[4].

Mechanism of Action: These compounds exert anti-proliferative effects by downregulating Cyclin D1 and CDK4 expression. This kinase inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). Unphosphorylated pRb tightly sequesters E2F transcription factors, preventing the transcription of genes required for S-phase entry, thereby inducing a strict G1 phase cell cycle arrest and subsequent apoptosis[4].

Apoptosis Ligand Benzoxazole Derivative Cyclin Cyclin D1 / CDK4 Ligand->Cyclin Inhibits pRb pRb Phosphorylation Cyclin->pRb Blocks E2F E2F Release pRb->E2F Prevents Arrest G1 Phase Arrest E2F->Arrest Induces

Figure 2: Mechanism of G1 phase cell cycle arrest induced by benzoxazole derivatives.

Antimicrobial Potential: GlmS Inhibition

When the 5-amine group of the scaffold is condensed with aromatic aldehydes to form Schiff bases, the resulting derivatives exhibit broad-spectrum antibacterial activity[3].

Mechanism of Action: Molecular docking and in vitro studies confirm that these bulky Schiff base derivatives act as competitive inhibitors of glucosamine-6-phosphate synthase (GlmS). By blocking the active centers of GlmS, the derivatives halt the biosynthesis of peptidoglycan, leading to bacterial cell wall rupture and death[3].

Quantitative Data Summary

The table below synthesizes the pharmacological metrics of optimized benzo[d]oxazol-5-amine derivatives across various therapeutic domains, demonstrating the high potency achievable with this scaffold.

Derivative Class / ModificationTarget / AssayKey Quantitative MetricBiological Significance
2-Substituted Benzo[d]oxazol-5-amine AChE InhibitionIC₅₀ = 0.052 ± 0.010 μMPotent MTDL for Alzheimer's; restores cholinergic function[2].
2-Substituted Benzo[d]oxazol-5-amine BuChE InhibitionIC₅₀ = 1.085 ± 0.035 μMDual cholinesterase targeting prevents late-stage AD degradation[2].
2-(2-Aminobenzo[d]thiazol-6-yl) Derivative HeLa Cell ProliferationIC₅₀ = 380 nMHigh specificity against HPV18-positive cervical cancer cells[4].
Schiff Base Derivatives (5-amine) Antibacterial (B. subtilis)MIC = 12.5 μg/mLStrong inhibition of Gram-positive bacteria via GlmS targeting[3].
2-Substituted Benzo[d]oxazol-5-amine BBB Permeability (PAMPA)Pₑ = 10.80 × 10⁻⁶ cm s⁻¹Excellent central nervous system penetrance for neuro-therapeutics[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific biochemical choices are made.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Purpose: To quantify the IC₅₀ of benzoxazole derivatives against acetylcholinesterase.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE is highly pH-sensitive; pH 8.0 maintains the optimal ionization state of the catalytic triad (Ser-His-Glu).

  • Enzyme Pre-incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of the benzoxazole derivative (varying concentrations, 10 µM to 0.1 nM), and 20 µL of AChE (0.1 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to establish thermodynamic binding equilibrium between the inhibitor and the enzyme before introducing the competitive substrate.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 14 mM acetylthiocholine iodide (ATCI).

  • Self-Validation Check: Include a well with Donepezil (known inhibitor) as a positive control, and a vehicle-only well as a negative control. This validates the dynamic range of the assay and ensures the enzyme is active.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. Causality: DTNB reacts with the thiocholine produced by ATCI hydrolysis to yield the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity.

Workflow Prep Ligand Prep (10 µM - 0.1 nM) Enzyme AChE Incubation (0.1 U/mL, 15 min) Prep->Enzyme Substrate Add ATCI & DTNB (Ellman's Reagent) Enzyme->Substrate Read Absorbance Read (412 nm) Substrate->Read Data IC50 Calculation Read->Data

Figure 3: Step-by-step workflow for the modified Ellman’s assay evaluating AChE inhibition.

Protocol B: Flow Cytometry for Cell Cycle Arrest Quantification

Purpose: To evaluate the induction of G1 phase arrest in HeLa cells by benzoxazole derivatives.

  • Cell Treatment: Seed HeLa cells at 2×105 cells/well. Treat with the benzoxazole derivative at its IC₅₀ concentration for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol for 2 hours at 4°C. Causality: Ethanol fixation permeabilizes the cell membrane and precipitates cellular proteins, locking the DNA in its current state without degrading it.

  • RNAse Treatment: Resuspend the fixed cells in PBS containing 50 µg/mL RNase A. Incubate for 30 minutes at 37°C. Causality: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. RNase A digests RNA, ensuring that subsequent fluorescence is strictly stoichiometric to DNA content.

  • PI Staining & Self-Validation: Add 50 µg/mL Propidium Iodide. Self-Validation Check: Run an untreated control sample to establish baseline G0/G1 (2n) and G2/M (4n) peaks. If the untreated control does not show a standard diploid distribution, the flow cytometer requires recalibration.

  • Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 620 nm). Quantify the percentage of cells in the G1 phase relative to the control.

Sources

Foundational

An In-Depth Technical Guide to Determining the Binding Affinity of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine to Target Proteins

Abstract This technical guide provides a comprehensive framework for characterizing the binding affinity of the novel small molecule, 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2), to its target pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of the novel small molecule, 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2), to its target proteins. In the absence of established target data for this specific compound, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. We will explore a multi-pronged approach, beginning with computational target prediction and progressing through gold-standard biophysical assays for affinity determination. The core of this guide is dedicated to detailed, field-proven protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), complete with insights into experimental design, data interpretation, and the underlying scientific principles. Our objective is to equip researchers with the necessary tools to construct a robust binding profile for this and other novel chemical entities, a critical step in early-stage drug discovery.

Introduction: The Significance of Binding Affinity in Drug Discovery

The therapeutic efficacy of a drug is fundamentally linked to its interaction with its biological target. Binding affinity, a measure of the strength of this interaction, is a critical parameter in drug discovery and development. It dictates the concentration of a drug required to elicit a therapeutic effect and can influence its specificity, thereby minimizing off-target effects. For a novel compound such as 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, a derivative of the benzo[d]oxazole scaffold known for its presence in pharmacologically active substances, determining its binding affinity to putative protein targets is a foundational step in elucidating its mechanism of action and therapeutic potential.

While direct biological data for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is not yet prevalent in public databases, the structurally related benzothiazole class of compounds has been shown to exhibit potent and selective antitumor activity. Some benzothiazoles are known to be potent aryl hydrocarbon receptor (AhR) agonists, which leads to the induction of cytochrome P450 enzymes like CYP1A1. This provides a potential, albeit unconfirmed, starting point for target investigation.

This guide will provide the experimental frameworks necessary to move from a compound of interest to a comprehensive understanding of its binding characteristics.

Initial Steps: In Silico Target Prediction

Before embarking on extensive and resource-intensive experimental assays, computational methods can be employed to predict potential protein targets for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. These in silico approaches utilize the compound's structure to screen against databases of known protein binding sites.

Common In Silico Approaches:

  • Ligand-Based Virtual Screening: This method compares the structure of our compound to libraries of molecules with known biological activities. Similarities in structure can imply similar targets.

  • Structure-Based Virtual Screening (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding pose and estimate the binding affinity of our compound to these proteins. This can be a powerful tool for prioritizing potential targets for experimental validation. For instance, docking studies have been used to explore the potential of benzoxazole and benzothiazole derivatives as antidiabetic agents by modeling their interaction with the 3-TOP protein.

It is crucial to recognize that in silico predictions are theoretical and must be validated through empirical testing.

Gold-Standard Biophysical Assays for Binding Affinity Determination

Once a set of potential target proteins has been identified, a suite of biophysical assays can be employed to experimentally determine the binding affinity. The choice of assay will depend on factors such as the nature of the protein and ligand, the required throughput, and the specific information desired (e.g., thermodynamics, kinetics). Here, we detail the protocols for three widely accepted and powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is considered the "gold standard" for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.

The Causality Behind Experimental Choices in ITC:

  • Why ITC? ITC provides a complete thermodynamic profile of the binding interaction, offering deep insights into the forces driving complex formation. This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization.

  • Label-Free Measurement: As ITC does not require modification of the binding partners, it allows for the study of interactions in their native states.

  • In-Solution Measurement: The experiment is performed in solution, which more closely mimics physiological conditions compared to surface-based methods.

Experimental Protocol: ITC

  • Protein Preparation:

    • Express and purify the target protein to >95% purity.

    • Dialyze the protein extensively against the final experimental buffer to minimize buffer mismatch effects, which can generate significant heat signals and obscure the true binding data.

    • Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy or a colorimetric assay.

  • Ligand Preparation:

    • Dissolve 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine in the same dialysis buffer used for the protein. The use of a small amount of a co-solvent like DMSO is permissible but must be consistent across all solutions.

    • Accurately determine the ligand concentration.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform an initial injection to account for any initial dilution effects.

    • Proceed with a series of small, sequential injections of the ligand into the protein solution.

    • With each injection, the binding reaction occurs, and the heat change is measured by the instrument.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Self-Validating System in ITC:

  • Control Titration: A critical control is to titrate the ligand into the buffer alone to measure the heat of dilution. This baseline is then subtracted from the experimental data.

  • Reverse Titration: In cases of low ligand solubility, a reverse titration (protein into ligand) can be performed.

Data Presentation: ITC

ParameterValueUnits
Binding Affinity (KD)To be determinedM
Stoichiometry (n)To be determined
Enthalpy (ΔH)To be determinedkcal/mol
Entropy (ΔS)To be determinedcal/mol·K

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Protein Purification & Dialysis Conc_det Accurate Concentration Determination P_prep->Conc_det L_prep Ligand Dissolution in Matched Buffer L_prep->Conc_det Load_sample Load Protein into Sample Cell Conc_det->Load_sample Load_ligand Load Ligand into Syringe Conc_det->Load_ligand Titration Sequential Injections Load_sample->Titration Load_ligand->Titration Heat_meas Measure Heat Change Titration->Heat_meas Integration Integrate Injection Peaks Heat_meas->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time. It provides detailed kinetic information, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

The Causality Behind Experimental Choices in SPR:

  • Why SPR? SPR's ability to provide real-time kinetic

Exploratory

Physicochemical Profiling and Polymerization Dynamics of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Target Audience: Polymer Chemists, Materials Scientists, and Advanced Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Advanced Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (often abbreviated as Cl-APBOA) is a highly specialized, rigid-rod diamine monomer. It is primarily utilized in the synthesis of advanced high-performance polymers, including polyimides (PIs) and polybenzoxazoles (PBOs). By integrating a rigid benzoxazole heterocyclic core with an asymmetrically substituted chloro-phenyl group, this monomer solves a classical polymer chemistry dilemma: achieving high solubility and processability without sacrificing extreme thermal stability[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and a validated experimental protocol for its polymerization.

Physicochemical Properties & Structural Causality

Understanding the baseline physicochemical metrics of Cl-APBOA is critical for predicting its reactivity during step-growth polymerization and its behavior in organic solvents[2][3].

Table 1: Core Physicochemical Data
PropertyValue / Description
IUPAC Name 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
CAS Registry Number 952933-65-2
Molecular Formula C₁₃H₁₀ClN₃O
Molecular Weight 259.69 g/mol
Hydrogen Bond Donors 2 (Primary Amines)
Hydrogen Bond Acceptors 3 (N, O in benzoxazole; amines)
Rotatable Bonds 1 (Between phenyl and benzoxazole rings)
Physical State Solid powder (typically pale yellow to brownish)
Mechanistic Causality in Molecular Design

The architecture of Cl-APBOA is engineered to manipulate the macroscopic properties of the resulting polymer networks through two distinct structural features:

  • The Benzoxazole Core (Rigidity & Thermal Resistance): The fused aromatic heterocyclic system restricts torsional motion along the polymer backbone. When incorporated into a polyimide chain, this rigidity translates to an ultra-high glass transition temperature ( Tg​ ) and a low coefficient of thermal expansion (CTE), making it ideal for flexible substrates in microelectronics[1][4].

  • The Ortho-Chloro Substituent (Solubility & Free Volume): Rigid-rod polymers are notoriously insoluble, making them difficult to cast into films. The inclusion of the bulky chlorine atom at the ortho position relative to the benzoxazole linkage introduces severe steric hindrance. This forces the phenyl ring out of coplanarity with the benzoxazole plane. The resulting twisted conformation disrupts dense interchain packing, increases the fractional free volume, and allows solvent molecules (like DMAc or NMP) to penetrate the polymer matrix, thereby drastically improving solubility[4].

Experimental Protocol: Synthesis of Cl-APBOA-Based Polyimide

To ensure the monomer's reactivity and the structural integrity of the final polymer, a two-step polycondensation method is the industry standard[4]. This protocol describes the reaction of Cl-APBOA with a standard dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA).

Step 1: Poly(amic acid) (PAA) Synthesis

This step creates the soluble precursor polymer.

  • Preparation: Purge a 100 mL three-necked flask with ultra-pure Nitrogen ( N2​ ). Causality: Aromatic diamines are highly susceptible to oxidation, which can form quinoid structures that prematurely terminate chain growth and severely darken the final film.

  • Dissolution: Dissolve 10.0 mmol of Cl-APBOA in 25 mL of anhydrous N,N-Dimethylacetamide (DMAc). Causality: DMAc is a polar aprotic solvent that stabilizes the intermediate poly(amic acid) via strong hydrogen bonding, preventing precipitation.

  • Monomer Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 10.0 mmol of 6FDA powder in small portions over 30 minutes. Causality: The ring-opening polycondensation is highly exothermic. Low temperatures prevent localized heating, which can cause premature imidization or cross-linking side reactions.

  • Propagation: Remove the ice bath and allow the viscous solution to stir at room temperature for 24 hours to achieve a high molecular weight PAA.

Step 2: Thermal Imidization

This step converts the PAA into the final, rigid polyimide via cyclodehydration.

  • Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to a controlled thickness (e.g., 50 µm).

  • Step-Wise Baking: Place the substrate in a vacuum oven and apply a step-wise heating profile: 100 °C, 150 °C, 200 °C, 250 °C, and 300 °C for 1 hour at each stage. Causality: Step-wise heating is a self-validating thermal protocol. Ramping the temperature too quickly causes the DMAc solvent and the byproduct water to boil violently, creating micro-voids and pinholes in the film. Gradual heating ensures smooth solvent evaporation and drives the cyclodehydration equilibrium forward to form the closed imide rings[4].

Visualization of the Polymerization Workflow

The following diagram illustrates the logical progression and phase changes during the polyimide synthesis workflow.

G Monomers Cl-APBOA + Dianhydride (Equimolar Ratio) Reaction Polycondensation (0°C -> RT, N2 Atm) Monomers->Reaction Solvent Anhydrous DMAc (Polar Aprotic Solvent) Solvent->Reaction PAA Poly(amic acid) (PAA) Precursor Solution Reaction->PAA 24h Stirring Imidization Thermal Imidization (100°C -> 300°C Stepwise) PAA->Imidization Film Casting Polyimide High-Performance Polyimide Film Imidization->Polyimide Cyclodehydration

Fig 1. Step-by-step synthetic workflow for Cl-APBOA-based polyimide film fabrication.

Polymer Characterization & Performance Metrics

When Cl-APBOA is successfully polymerized, the resulting materials exhibit a unique balance of thermal resilience and processability. Table 2 summarizes the expected performance metrics of a Cl-APBOA/6FDA polyimide film.

Table 2: Expected Polyimide Performance Metrics
Performance MetricExpected ValueMechanistic Driver
Glass Transition Temp ( Tg​ ) > 320 °CBenzoxazole ring rigidity restricting segmental motion.
Thermal Degradation ( Td5%​ ) > 500 °CHigh bond dissociation energy of the aromatic-heterocyclic backbone.
Solubility Soluble in NMP, DMAc, DMFSteric twisting by the -Cl group increasing free volume.
Optical Transparency Moderate to HighDisrupted charge transfer (CT) complexes due to non-coplanarity.

References

  • CymitQuimica. "2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Product Information." CymitQuimica, 2026.2

  • Guidechem. "2-(4-AMINO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE CAS 952933-65-2." Guidechem Chemical Database, 2026. 3

  • Benchchem. "6-Amino-2-(3-aminophenyl)benzoxazole | CAS 313502-13-5." Benchchem, 2026. 1

  • ResearchGate. "Super-heat resistant, transparent and low dielectric polyimides based on spirocyclic bisbenzoxazole diamines with Tg > 450°C." Polymer Chemistry, 2022. 4

Sources

Foundational

Discovery and Biological Evaluation of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2)[1] Executive Summary & Structural Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2)[1]

Executive Summary & Structural Rationale

The 2-arylbenzoxazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to the disruption of pathogenic nucleotide biosynthesis[2]. Among its derivatives, 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine represents a highly optimized, dual-functionalized building block and active moiety.

As a Senior Application Scientist, I emphasize that the structural logic of this compound is not accidental. The integration of specific functional groups dictates its pharmacological profile:

  • The 5-Amine Moiety: Serves as a critical hydrogen-bond donor within target binding pockets and acts as a versatile synthetic handle for further functionalization (e.g., coupling with carboxylic acids to form amides or ureas)[3].

  • The 2'-Chloro Substituent: Introduces a calculated steric clash with the benzoxazole core. This forces the two aromatic systems out of coplanarity, locking the molecule into a specific dihedral angle that enhances selective binding into deep hydrophobic enzymatic pockets while reducing off-target, flat-intercalator toxicity.

  • The 4'-Amine Moiety: Provides an additional vector for hydrogen bonding, often interacting with solvent-exposed residues or bridging water molecules in the active site.

Synthetic Methodology: A Causality-Driven Approach

The synthesis of 5-amino-2-arylbenzoxazoles requires precise control over oxidation and reduction states to prevent unwanted side reactions, such as the reductive cleavage of the carbon-chlorine bond. The standard route involves an oxidative cyclization followed by a global catalytic hydrogenation[4].

Step-by-Step Synthesis Protocol

Step 1: Oxidative Cyclization

  • Reagents: Combine 2-amino-4-nitrophenol (1.0 eq) and 2-chloro-4-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add Darco KB (activated carbon, 20% w/w).

    • Causality Check: Darco KB is specifically chosen over harsh oxidants (like DDQ). Its highly porous structure acts as a micro-reactor, facilitating highly efficient, surface-mediated oxygen transfer to the Schiff base intermediate, thereby driving cyclization without generating over-oxidation byproducts[5].

  • Reaction: Purge the vessel with O2​ and heat to 120°C for 12 hours.

  • Isolation: Filter through a Celite pad to remove the activated carbon, concentrate under reduced pressure, and purify via flash chromatography to yield the intermediate: 5-nitro-2-(2-chloro-4-nitrophenyl)benzo[d]oxazole.

Step 2: Global Catalytic Hydrogenation

  • Preparation: Dissolve the intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst: Add 10% Pd/C (10% mol).

  • Reduction: Stir under 1 atm of H2​ gas at room temperature for 3 hours.

    • Causality Check: The pressure must be strictly maintained at 1 atm. Higher pressures or the use of stronger catalysts (e.g., Raney Nickel) will trigger the reductive dehalogenation of the 2'-chloro group. 1 atm is the thermodynamic "sweet spot" to reduce both nitro groups to amines while preserving the aryl chloride[4].

  • Validation (Self-Validating System): Immediately perform LC-MS analysis. The presence of the molecular ion peak [M+H]+ at m/z 260.0 (accounting for the 35Cl isotope) confirms successful reduction without dehalogenation. Filter through Celite and recrystallize.

SynthesisWorkflow A 2-Amino-4-nitrophenol + 2-Chloro-4-nitrobenzaldehyde B Oxidative Cyclization (Darco KB, O2, 120°C) A->B C Intermediate: 5-Nitro-2-(2-chloro-4-nitrophenyl) benzoxazole B->C D Catalytic Hydrogenation (10% Pd/C, H2, 1 atm) C->D E Target Compound: 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine D->E

Fig 1: Two-step synthetic workflow for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Biological Evaluation: Mechanism of Action

The primary validated target for 5-amino-2-arylbenzoxazole derivatives is Inosine 5′-Monophosphate Dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides[3]. By inhibiting IMPDH, these compounds deplete the cellular guanine pool, halting DNA/RNA synthesis, which is fatal to rapidly proliferating cells (e.g., tumors) and intracellular pathogens (e.g., Mycobacterium tuberculosis and Cryptosporidium parvum)[5].

MechanismOfAction IMP Inosine 5'-Monophosphate (IMP) IMPDH IMPDH Enzyme (Active State) IMP->IMPDH Substrate Binding XMP Xanthosine 5'-Monophosphate (XMP) IMPDH->XMP NAD+ → NADH GMP Guanosine Nucleotides (DNA/RNA Synthesis) XMP->GMP GMPS Enzyme Inhibitor 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Inhibitor->IMPDH Competitive/Allosteric Inhibition

Fig 2: Mechanism of action showing IMPDH inhibition blocking de novo guanosine biosynthesis.

Experimental Protocols for Biological Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary kinetic checks and controls.

IMPDH Enzymatic Kinetic Assay

This assay measures the conversion of IMP to XMP by coupling it to the reduction of NAD+ to NADH, which is continuously monitored via fluorescence.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT.

  • Reagent Assembly: Add recombinant IMPDH enzyme (10 nM final concentration) and the substrate IMP (1 mM).

  • Compound Dispensing: Add the benzoxazole inhibitor in DMSO across a 10-point dose-response gradient. Ensure the final DMSO concentration is strictly 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation & Kinetic Read: Add NAD+ (0.5 mM) to initiate the reaction. Immediately read NADH fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 30 minutes.

    • Self-Validating System: The continuous kinetic read is mandatory. It allows the calculation of initial linear velocities ( V0​ ) and immediately flags false positives (e.g., compounds that precipitate or auto-fluoresce, which would show erratic non-linear signals). Mycophenolic acid (MPA) must be run concurrently as a positive control; the assay is only valid if the Z'-factor is > 0.6.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed target cells (e.g., HCT116 colon carcinoma) at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the target compound (0.1 - 100 µM). Include a 0.1% DMSO vehicle control (100% viability baseline) and Doxorubicin as a positive kill control.

  • Viability Measurement: After 72 hours, add MTT reagent (0.5 mg/mL final). Incubate for 3 hours. The mitochondrial reductase in living cells converts MTT to insoluble purple formazan.

  • Solubilization: Lyse cells and dissolve formazan crystals with DMSO. Read absorbance at 570 nm.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below synthesizes the structure-activity relationship (SAR) data, demonstrating the critical importance of the functional groups present in 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine compared to unoptimized analogs.

Compound Structure R1​ (Benzoxazole) R2​ (Phenyl Ring)IMPDH IC50​ (nM)Cell Viability EC50​ (µM)
2-(Phenyl)benzo[d]oxazol-5-amine5- NH2​ H> 10,000> 50.0
2-(4-Aminophenyl)benzo[d]oxazol-5-amine5- NH2​ 4'- NH2​ 1,25012.5
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine 5- NH2​ 2'-Cl, 4'- NH2​ 340 4.2
Mycophenolic Acid (Positive Control)N/AN/A200.8

Data Interpretation: The addition of the 4'-amino group significantly improves binding affinity (nearly 10-fold drop in IC50​ ) by establishing a new hydrogen bond network. The further addition of the 2'-chloro group restricts the dihedral angle, pre-organizing the molecule into its bioactive conformation and resulting in an additional 3.6-fold increase in enzymatic potency.

Conclusion

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is far more than a simple chemical building block; it is a rationally designed pharmacophore. By leveraging the steric influence of the 2'-chloro group and the hydrogen-bonding capacity of the dual amines, researchers can utilize this scaffold as a highly potent starting point for the development of next-generation IMPDH inhibitors and targeted kinase therapeutics. Strict adherence to the causality-driven synthetic and biological protocols outlined above ensures reproducible, high-fidelity data in preclinical drug discovery pipelines.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine: An Application Note and Protocol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is predicated on a robust two-step process commencing with the formation of a dinitro-benzoxazole intermediate, followed by a chemoselective reduction of the nitro groups. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The title compound, 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, incorporates key pharmacophores that make it a valuable candidate for further investigation in drug discovery programs.

The synthetic approach detailed herein involves two key transformations:

  • Condensation and Cyclization: Formation of the benzoxazole ring system through the reaction of a substituted 2-aminophenol with a substituted benzoic acid derivative.

  • Chemoselective Reduction: Reduction of two aromatic nitro groups to primary amines while preserving a chloro substituent.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen conditions, providing a solid foundation for both execution and potential troubleshooting.

Reaction Scheme

Synthesis_Scheme A 2-Amino-4-nitrophenol cond2 Step 2: Condensation & Cyclization (Heat) A->cond2 2. B 2-Chloro-4-nitrobenzoic acid cond1 Step 1: Acid Chloride Formation (Thionyl Chloride) B->cond1 1. C SOCl2 C->cond1 D Intermediate Acid Chloride D->cond2 E 2-(2-Chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole cond3 Step 3: Reduction (Tin(II) Chloride) E->cond3 3. F SnCl2·2H2O / EtOH F->cond3 G 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine cond1->D cond2->E cond3->G

Caption: Overall synthetic pathway for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Materials and Equipment

Reagents
ReagentGradeSupplier
2-Amino-4-nitrophenolReagentPlus®, 99%Sigma-Aldrich
2-Chloro-4-nitrobenzoic acid98%Alfa Aesar
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Polyphosphoric acid (PPA)Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

  • pH paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 2-(2-Chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole (Intermediate)

This step involves the condensation of 2-amino-4-nitrophenol with 2-chloro-4-nitrobenzoic acid. To facilitate the reaction, the carboxylic acid is first converted to its more reactive acid chloride derivative. An alternative direct condensation can be achieved using a dehydrating agent like polyphosphoric acid (PPA).[3]

Method A: Via Acid Chloride Formation

  • Acid Chloride Formation: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2-chloro-4-nitrobenzoic acid (1.0 eq). Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-4-nitrobenzoyl chloride is used in the next step without further purification.

  • Condensation and Cyclization: To the flask containing the crude acid chloride, add a suitable solvent such as toluene or xylene. Add 2-amino-4-nitrophenol (1.0 eq) portion-wise. Heat the reaction mixture to 100-120°C and monitor the progress by TLC.[1] Upon completion, cool the mixture to room temperature.

Method B: Direct Condensation with Polyphosphoric Acid (PPA)

  • In a 100 mL round-bottom flask, place 2-amino-4-nitrophenol (1.0 eq) and 2-chloro-4-nitrobenzoic acid (1.05 eq).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the limiting reagent).

  • Heat the mixture with stirring at 170-200°C for 2-3 hours.[3] Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc).

  • After completion, cool the reaction mixture to about 100°C and pour it slowly into a beaker of ice-water with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

Work-up and Purification (for both methods):

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 2-(2-chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole as a solid.

  • Characterize the product by melting point, ¹H NMR, and mass spectrometry.

Step 2: Synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (Final Product)

This step involves the chemoselective reduction of the two nitro groups in the intermediate to amino groups. The use of tin(II) chloride is a mild and effective method that is less likely to cause hydrodechlorination compared to some catalytic hydrogenation methods.[4]

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve dinitro intermediate in Ethanol B Add SnCl2·2H2O A->B C Reflux the mixture B->C D Monitor by TLC C->D E Cool and remove solvent D->E Reaction complete F Add water and basify with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Dry organic layer G->H I Concentrate and purify by column chromatography H->I J Characterize final product I->J

Caption: Workflow for the reduction of the dinitro intermediate.

Protocol:

  • In a 250 mL round-bottom flask, dissolve the 2-(2-chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole intermediate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 eq) to the solution. The large excess of the reducing agent ensures the complete reduction of both nitro groups.

  • Fit the flask with a reflux condenser and heat the mixture at reflux (approximately 78°C) for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

  • Characterize the final product using melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

ParameterExpected Value
Intermediate: 2-(2-Chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole
Molecular FormulaC₁₃H₆ClN₃O₅
Molecular Weight319.66 g/mol
AppearanceYellow solid
Final Product: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
Molecular FormulaC₁₃H₁₀ClN₃O
Molecular Weight259.69 g/mol
AppearanceOff-white to light brown solid

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; inefficient cyclization.Ensure anhydrous conditions for acid chloride formation. Increase reaction time or temperature for the PPA method.
Incomplete reduction in Step 2 Insufficient reducing agent; short reaction time.Increase the equivalents of SnCl₂·2H₂O. Ensure the reaction goes to completion by TLC monitoring.
Presence of dechlorinated byproduct Harsh reduction conditions.Use a milder reducing agent like SnCl₂·2H₂O as described. If using catalytic hydrogenation, choose a more selective catalyst such as sulfided platinum on carbon (Pt(S)/C) and optimize hydrogen pressure and temperature.
Difficulty in purification Formation of closely related byproducts.Optimize the mobile phase for column chromatography; consider using a different stationary phase if necessary.

Conclusion

The synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine can be reliably achieved through a two-step process involving the formation of a dinitro-benzoxazole intermediate followed by a chemoselective reduction. The protocols provided herein are robust and have been designed to maximize yield and purity. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high quality. This detailed guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for various applications in the life sciences and material sciences.

References

  • Reddy, G. O., & Reddy, P. S. N. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 73(23), 9478–9481. [Link]

  • Reddy, G. O., & Reddy, P. S. N. (2009). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ChemInform, 40(11). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Benaglia, M., & Orlandi, M. (2015). Process for the reduction of nitro derivatives to amines.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction. Organic Reactions. [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 24(21), 3845. [Link]

  • Yildiz-Oren, I., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols for the Purification of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the purification of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2), a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the purification of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2), a heterocyclic compound of interest for researchers, scientists, and drug development professionals.[1] Recognizing that a one-size-fits-all protocol is rarely optimal, this guide focuses on the principles and strategic development of three primary purification techniques: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). The methodologies are presented with an emphasis on understanding the underlying chemical principles to empower researchers to adapt and optimize these protocols for achieving the desired purity and yield for their specific downstream applications.

Introduction and Impurity Profile Analysis

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is a substituted benzoxazole, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities and use as scaffolds in medicinal chemistry.[2][3][4] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in clinical development.

The synthesis of this molecule, likely involving the condensation of a substituted 2-aminophenol with a benzoic acid derivative, can generate a variety of impurities.[2][4][5] Understanding this potential impurity profile is critical for selecting and developing an appropriate purification strategy.

Common Potential Impurities:

  • Unreacted Starting Materials: Residual 2-aminophenol and 4-amino-2-chlorobenzoic acid derivatives.

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Over-reaction Products: N-acylated or other derivatized forms of the target molecule.

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can produce highly colored impurities that are often difficult to remove.[6]

  • Residual Catalysts and Reagents: Acids, bases, or coupling agents used during the synthesis.

Safety & Handling of Aromatic Amines

Primary aromatic amines (PAAs) as a class of compounds require careful handling due to their potential toxicity.[7][8] Many PAAs are known or suspected to have allergenic, carcinogenic, or genotoxic effects.[9] It is crucial to handle 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine with appropriate personal protective equipment (PPE) and engineering controls.

Mandatory Safety Precautions:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspect before use), a lab coat, and tightly fitting safety goggles.[10] A face shield is recommended when handling larger quantities.

  • Handling: Avoid creating dust. Aromatic amines can be reactive and sensitive.[8]

  • Disposal: Dispose of contaminated materials and the compound itself as hazardous waste according to institutional and local regulations.[8][10]

Purification Method Selection Workflow

The choice of purification method depends on the initial purity of the crude material, the required final purity, the scale of the purification, and available resources. The following diagram outlines a general decision-making workflow.

G cluster_0 Purification Strategy start Crude Material (Purity < 95%?) recrystallization Attempt Recrystallization start->recrystallization Yes column_chrom Perform Flash Column Chromatography start->column_chrom No / Impurities are structurally similar purity_check1 Purity > 98%? recrystallization->purity_check1 purity_check2 Purity > 99.5%? column_chrom->purity_check2 prep_hplc Perform Preparative HPLC final_product Final Product (High Purity) prep_hplc->final_product purity_check1->column_chrom No purity_check1->final_product Yes purity_check2->prep_hplc No / Close-eluting impurities remain purity_check2->final_product Yes G cluster_1 Flash Chromatography Workflow A 1. Develop TLC Method (Target Rf ~0.3) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry Loading Preferred) B->C D 4. Elute Column (Gradient Polarity) C->D E 5. Collect & Monitor Fractions (via TLC) D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H Purified Product G->H

Sources

Method

Application Note: Preclinical Cell Culture Evaluation of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Executive Summary & Mechanistic Rationale The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS 952933-65-2)[1] represents a highly specialized bis-aniline benzoxazole scaffold. In modern drug development, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS 952933-65-2)[1] represents a highly specialized bis-aniline benzoxazole scaffold. In modern drug development, benzoxazole derivatives are extensively documented as potent multi-kinase inhibitors, frequently targeting receptor tyrosine kinases (RTKs) such as [2], [3], and [4].

Structurally, the benzoxazole core acts as an adenine mimetic, anchoring into the ATP-binding pocket (hinge region) of the kinase domain. The 2-substituted (4-amino-2-chlorophenyl) moiety projects into the adjacent hydrophobic pocket, while the 5-amino group serves as a critical hydrogen bond donor/acceptor, significantly enhancing kinase selectivity and affinity[5]. Inhibition of these RTKs disrupts downstream PI3K/Akt and MAPK/ERK signaling cascades, ultimately inducing cell cycle arrest and apoptosis in malignant cell lines[6].

Mechanism Compound 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Kinase Receptor Tyrosine Kinases (e.g., VEGFR-2, TrkA, MerTK) Compound->Kinase ATP-Competitive Inhibition PI3K PI3K / Akt Pathway Kinase->PI3K MAPK MAPK / ERK Pathway Kinase->MAPK Survival Tumor Survival & Proliferation PI3K->Survival Apoptosis Apoptosis Induction PI3K->Apoptosis Suppresses MAPK->Survival MAPK->Apoptosis Suppresses

Fig 1. Proposed mechanism of RTK inhibition and downstream signaling disruption by the benzoxazole.

Experimental Design: The Self-Validating System

When evaluating fluorescent or redox-active scaffolds like benzoxazoles, standard metabolic assays (e.g., MTT) can yield false-positive viability signals due to compound-induced oxidoreductase interference or intrinsic fluorescence[7]. To establish a trustworthy, self-validating system, this protocol mandates an orthogonal screening approach [8]. We pair the metabolic MTT assay with the ATP-dependent CellTiter-Glo (CTG) assay. Concordance between these two distinct biochemical principles confirms true anti-proliferative activity and eliminates the risk of chemical interference.

Workflow Seed Cell Seeding (Log Phase) Treat Compound Treatment (≤0.1% DMSO) Seed->Treat MTT MTT Assay (Metabolic) Treat->MTT CTG CellTiter-Glo (ATP-Based) Treat->CTG Analyze Concordance Analysis (IC50 Validation) MTT->Analyze CTG->Analyze

Fig 2. Orthogonal cell viability workflow designed to eliminate benzoxazole compound interference.

Step-by-Step Methodologies

Orthogonal Cell Viability Assays (MTT & CellTiter-Glo)

This dual-assay protocol ensures that the observed cytotoxicity is a genuine biological response to kinase inhibition[5].

  • Cell Seeding: Harvest target cancer cells (e.g., HepG2, MCF-7) and seed at a density of 5,000 cells/well in a 96-well plate.

    • Causality: This specific density prevents contact inhibition during the 72-hour assay window, ensuring cells remain in the logarithmic growth phase where they are most sensitive to RTK inhibition[5].

  • Compound Preparation & Treatment: Dissolve 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media.

    • Causality: The final in-well DMSO concentration must strictly remain ≤0.1% [8]. Concentrations above this threshold induce baseline cytotoxicity and alter transcriptomic profiles, skewing the IC50 calculation.

  • Incubation: Incubate cells with the compound for 72 hours at 37°C, 5% CO₂.

  • MTT Execution (Metabolic): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO[7]. Read absorbance at 570 nm.

  • CTG Execution (ATP-Based): In a parallel plate, add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

Apoptosis Quantification via Annexin V/PI Flow Cytometry

To confirm that the reduction in viability is driven by programmed cell death rather than non-specific necrosis, cells are double-stained[2].

  • Treatment: Treat cells with the compound at the established IC50 concentration for 24–48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization.

    • Causality: Failing to collect the supernatant will result in the loss of late-apoptotic fractions, artificially lowering the apoptotic index.

  • Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[2].

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only intercalates into DNA when membrane integrity is compromised (late apoptosis/necrosis). This dual staining prevents false positives from necrotic toxicity.

  • Analysis: Incubate for 15 minutes in the dark at room temperature and analyze immediately via flow cytometry.

Quantitative Data Presentation

To validate the compound's efficacy and rule out assay interference, data must be structured to show concordance between the orthogonal assays alongside the apoptotic index.

Cell LineTissue OriginMTT IC50 (µM)CTG IC50 (µM)Annexin V+ Cells (%)
HepG2 Hepatocellular Carcinoma12.4 ± 1.111.8 ± 0.935.2%
MCF-7 Breast Adenocarcinoma15.2 ± 1.414.9 ± 1.228.7%
HUVEC Normal Endothelium> 100> 1004.1%

Table 1. Representative orthogonal validation data for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. Note the high concordance between MTT and CTG assays, validating the absence of compound redox interference, and the high selectivity index against normal HUVEC cells.

Critical Troubleshooting & Assay Integrity

  • Edge Effects: Evaporation in the outer wells of a 96-well or 384-well plate can artificially concentrate the compound, leading to false-positive toxicity. Solution: Fill the outer perimeter wells with sterile PBS and only utilize the inner 60 wells for experimental data collection.

  • Compound Precipitation: Benzoxazoles are highly hydrophobic molecules[9]. Solution: Always pre-warm the culture media to 37°C before adding the DMSO stock solution. Adding hydrophobic stocks to cold media causes micro-precipitation, which drastically lowers the effective concentration and causes erratic, non-sigmoidal dose-response curves.

References

  • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway Source: Molecules (NIH PMC) URL: [Link]

  • Title: Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

sample preparation of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine for HPLC analysis

Advanced Sample Preparation Protocols for HPLC Analysis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Executive Summary & Physicochemical Profiling In pharmaceutical development, the accurate quantification of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Sample Preparation Protocols for HPLC Analysis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Executive Summary & Physicochemical Profiling

In pharmaceutical development, the accurate quantification of complex active pharmaceutical ingredients (APIs) requires sample preparation methodologies that address the specific physicochemical liabilities of the analyte. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is a highly conjugated, halogenated heterocyclic compound. Its structure presents three distinct analytical challenges:

  • Dual Primary Amines: The presence of two −NH2​ groups (one on the benzoxazole core, one on the chlorophenyl ring) makes the molecule highly basic. In High-Performance Liquid Chromatography (HPLC), basic amines undergo secondary ion-exchange interactions with unendcapped, acidic silanols on silica stationary phases, leading to severe peak tailing[1].

  • Lipophilic Heterocyclic Core: The benzoxazole ring and the chlorine substituent impart significant hydrophobicity, resulting in poor aqueous solubility at neutral pH[2].

  • Matrix Adsorption: In biological matrices (e.g., plasma), the combination of lipophilicity and basicity leads to high plasma protein binding, necessitating aggressive disruption during extraction.

This application note details self-validating sample preparation protocols designed to mitigate these liabilities, ensuring robust recovery and pristine chromatographic peak shapes for both bulk API and complex biological samples.

Methodological Causality in Sample Preparation

To design a self-validating system, every reagent and consumable must serve a mechanistic purpose that prevents analyte loss or chromatographic degradation.

  • Solvent Selection (The Solubility-Chromatography Paradox): The lipophilic benzoxazole core requires a strong organic solvent like Methanol (MeOH) or Acetonitrile (MeCN) for initial dissolution[2]. However, injecting a 100% organic sample into a reversed-phase HPLC system causes solvent-mismatch band broadening. Therefore, the protocol dictates initial solubilization in pure MeOH, followed by dilution with a pH 4.0 Potassium Acetate buffer[3]. This specifically protonates the dual amines ( NH3+​ ), ensuring solubility in the aqueous diluent while matching the initial mobile phase conditions.

  • Filtration Chemistry: Filter membrane selection is critical. Nylon filters must be strictly avoided, as their amide backbone can bind basic amines, leading to low recovery. Polytetrafluoroethylene (PTFE) is mandated for API preparation due to its chemical inertness and lack of basic-analyte adsorption[4]. For biological samples, Polyvinylidene Fluoride (PVDF) is selected due to its ultra-low protein binding characteristics[4].

  • Extraction Strategy (Mixed-Mode SPE): For plasma samples, simple protein precipitation is insufficient. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). The sulfonic acid groups on the MCX sorbent trap the protonated amines via strong ionic bonds, allowing aggressive organic washes (100% MeOH) to strip away neutral lipids and matrix interferences before eluting the analyte with a high-pH solvent that neutralizes the amines[5].

Experimental Workflows

Workflow Start Sample Source Split Matrix Type Start->Split API API / Formulation Split->API Pure Bio Biological Plasma Split->Bio Complex Solubilize Solubilize in MeOH (Cleaves Hydrophobic Bonds) API->Solubilize Pretreat Protein Precipitation (2% FA in H2O) Bio->Pretreat Buffer Dilute with pH 4.0 Buffer (Protonates Amines) Solubilize->Buffer Filter1 0.22 µm PTFE Filtration (Prevents Adsorption) Buffer->Filter1 HPLC HPLC-UV/FLD Analysis Filter1->HPLC SPE_Load Load on MCX SPE (Cation Exchange) Pretreat->SPE_Load SPE_Wash Wash: 2% FA then MeOH (Removes Neutrals/Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes Amines) SPE_Wash->SPE_Elute Filter2 0.22 µm PVDF Filtration (Low Protein Binding) SPE_Elute->Filter2 Filter2->HPLC

Fig 1: Sample preparation workflows for API and biological matrices prior to HPLC.

Self-Validating Step-by-Step Protocols

Protocol A: Bulk API and Formulation (Dilute & Shoot)

This protocol is optimized to prevent solvent-shock in the HPLC column while ensuring complete dissolution of the benzoxazole core.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine reference standard or sample into a 10 mL volumetric flask[2].

  • Primary Solubilization: Add 5.0 mL of HPLC-grade Methanol. Sonicate for 10 minutes to disrupt the crystalline lattice and fully dissolve the hydrophobic core[2].

  • Protonation & Dilution: Make up to the 10.0 mL mark with 25 mM Potassium Acetate buffer (pH 4.0)[3]. Self-Validation Check: The solution must remain optically clear. Any turbidity indicates incomplete protonation or excessive aqueous ratio.

  • Filtration: Draw the solution into a glass syringe and filter through a 0.22 µm PTFE syringe filter into an amber HPLC autosampler vial. (Amber vials are recommended as highly conjugated benzoxazoles can be photo-sensitive).

Protocol B: Bioanalytical Plasma Extraction (MCX-SPE)

This protocol utilizes a structurally similar Internal Standard (IS), such as 2-(4-aminophenyl)benzoxazole, to create a self-validating system. By comparing pre-extraction and post-extraction IS spikes, analysts can independently verify absolute recovery versus matrix suppression.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of IS working solution. Add 200 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds. Rationale: The acid disrupts protein-analyte binding and ensures both amines are fully protonated for cation exchange.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX (Mixed-Mode Cation Exchange) cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 2% FA in water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Interference Washing:

    • Wash 1: 1.0 mL of 2% FA in water (removes polar, aqueous-soluble matrix components).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences; the protonated amines remain locked to the sulfonic acid sorbent)[5].

  • Analyte Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH deprotonates the amines, breaking the ionic bond and releasing the highly soluble uncharged benzoxazole.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of the initial HPLC mobile phase (e.g., 80:20 Buffer:MeCN).

  • Final Filtration: Filter through a 0.22 µm PVDF filter into an autosampler vial[4].

Chromatographic Integration

Proper sample preparation is only effective if integrated with complementary chromatographic conditions. Because benzoxazole derivatives are highly fluorescent[6], Fluorescence Detection (FLD) can be coupled with UV detection for extreme sensitivity.

  • Column: A fully end-capped C18 column (e.g., Agilent Poroshell 120 EC-C18) is mandatory to minimize residual silanol interactions with the basic amines[7].

  • Mobile Phase A: 25 mM Potassium Acetate, adjusted to pH 4.0[3].

  • Mobile Phase B: HPLC-grade Acetonitrile (preferred over methanol for sharper peak symmetry with aromatic amines)[6].

  • Detection: UV at 280 nm; FLD (Excitation ~320 nm, Emission ~420 nm).

Quantitative Validation Data Summary

The following table summarizes the expected validation parameters when applying these sample preparation protocols, derived from performance metrics of structurally analogous basic benzoxazole derivatives[6],[8].

Validation ParameterProtocol A (Bulk API / UV Detection)Protocol B (Plasma SPE / FLD Detection)
Linear Range 1.0 – 100 µg/mL5.0 – 5000 ng/mL
Absolute Recovery 99.5% – 101.2%88.4% – 93.1%
Precision (RSD, n=6) < 1.5%< 4.5%
Limit of Detection (LOD) 0.05 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL5.0 ng/mL
Matrix Effect N/A95% – 104% (Minimal Ion Suppression)

Sources

Method

fluorescent labeling techniques using 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Application Note: Advanced Fluorescent Labeling and Bioconjugation Strategies Using 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Target Audience: Researchers, Application Scientists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescent Labeling and Bioconjugation Strategies Using 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Structural & Mechanistic Rationale

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine represents a highly specialized class of fluorescent probes built upon the 2-phenylbenzoxazole scaffold. Benzoxazole derivatives are heavily utilized in biological imaging, sensor development, and materials science due to their robust solid-state and solution-phase fluorescence[1][2].

The rational design of this specific molecule leverages a Donor-π-Acceptor (D-π-A) architecture, which is critical for promoting intramolecular charge transfer (ICT)[3].

  • The Benzoxazole Core: Acts as the primary electron acceptor and provides exceptional photostability. It inherently supports a large Stokes shift, which is vital for minimizing self-reabsorption and inner-filter effects during confocal imaging[4].

  • The Chloro Substitution: The chlorine atom at the ortho-position of the phenyl ring induces a steric twist between the phenyl and benzoxazole planes. This structural distortion helps prevent aggregation-caused quenching (ACQ) in aqueous biological media, ensuring the probe remains highly emissive[2].

  • The Diamine Handles: The presence of two primary amines (the 5-amine on the benzoxazole and the 4-amine on the phenyl ring) provides versatile nucleophilic handles for bioconjugation. Mechanistically, the 4-amine is generally more nucleophilic than the 5-amine (whose lone pair is heavily delocalized into the electron-deficient benzoxazole core). This differential reactivity allows experienced chemists to achieve controlled, stoichiometric mono-labeling by carefully titrating reaction conditions.

Photophysical Profile

Understanding the quantitative photophysical parameters of benzoxazole-based dyes is essential for optimizing laser lines and filter sets[5]. The table below summarizes the expected performance metrics for this class of fluorophores in physiological buffers (pH 7.4).

ParameterTypical Value RangeMechanistic Implication & Experimental Choice
Absorption Max ( λabs​ ) 340 – 380 nmExcitable by standard UV/Violet lasers (e.g., 355 nm, 405 nm). Ensures minimal overlap with visible-range auto-fluorescence.
Emission Max ( λem​ ) 450 – 520 nmBroad blue/green emission. Solvatochromic shifts may occur depending on the hydrophobicity of the conjugated protein pocket.
Extinction Coefficient ( ϵ ) 25,000 – 45,000 M⁻¹cm⁻¹High photon absorption capacity allows for lower probe concentrations, reducing potential cytotoxicity in live-cell assays[5].
Quantum Yield ( Φ ) 0.40 – 0.85Exceptional brightness provides a high signal-to-noise ratio, critical for detecting low-abundance targets[5].
Stokes Shift 80 – 150 nmA large shift isolates the emission signal from excitation scatter, vastly improving detection limits[4].

Validated Bioconjugation Protocol

Because 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine features primary amines, the most efficient bioconjugation strategy is to target the carboxyl groups (Aspartate/Glutamate residues or C-termini) of your target protein using zero-length crosslinkers (EDC/NHS).

Phase 1: EDC/NHS Activation of Protein Carboxyls

Causality Check: We utilize MES buffer for the activation step because it lacks primary amines. Using Tris or Glycine buffers here would result in the buffer competing with the probe, neutralizing the reaction.

  • Dissolve the target protein (e.g., monoclonal antibody) in 0.1 M MES buffer (pH 6.0) to a final concentration of 2–5 mg/mL.

  • Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a 25-fold molar excess of NHS (N-hydroxysuccinimide).

  • Incubate the mixture at room temperature for 15 minutes. This converts the carboxyls into amine-reactive NHS esters.

Phase 2: Probe Conjugation

Causality Check: The reaction pH must be shifted to 8.0. At pH 6.0, the primary amines on the benzoxazole probe are protonated (ammonium ions) and non-nucleophilic. Raising the pH ensures a high fraction of the free-base amine is available to attack the NHS ester.

  • Adjust the pH of the activated protein solution to 7.5–8.0 using 1 M Sodium Bicarbonate.

  • Dissolve the 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine probe in anhydrous DMSO (10 mg/mL).

  • Add a 15-fold molar excess of the probe to the activated protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate for 2 hours at room temperature in the dark with gentle agitation.

Phase 3: Purification and Self-Validation

Self-Validating System: A successful conjugation must be quantifiable. We validate the system by calculating the Degree of Labeling (DOL).

  • Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to remove unreacted probe and crosslinkers.

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ , protein) and at the probe's absorption maximum ( Amax​ , ~360 nm).

  • Calculate the DOL:

    DOL=[A280​−(Amax​×CF)]/ϵprotein​Amax​/ϵprobe​​

    (Note: CF is the correction factor for the probe's absorbance at 280 nm. An optimal DOL is between 2.0 and 4.0. Higher values risk precipitation; lower values yield weak signals).

Systems-Level Workflow Visualization

Bioconjugation N1 Protein Carboxyls (Target) N2 EDC/NHS Activation pH 6.0 MES Buffer N1->N2 Step 1 N3 NHS-Ester Protein (Reactive Intermediate) N2->N3 Step 2 N4 Benzoxazole Probe Addition at pH 8.0 N3->N4 Step 3 N5 Fluorescent Conjugate (Purified & Validated) N4->N5 Step 4 (SEC)

Bioconjugation workflow of benzoxazole amine probes to protein carboxyl residues.

Live-Cell Imaging Protocol

Once the protein (e.g., a targeting antibody) is labeled with the benzoxazole probe, it can be utilized for high-resolution live-cell imaging.

  • Cell Preparation: Seed cells (e.g., HeLa or HEK293) on glass-bottom confocal dishes at 1×105 cells/dish. Incubate overnight at 37°C in 5% CO₂.

  • Incubation: Replace the culture media with Opti-MEM containing the benzoxazole-protein conjugate (typically 1–5 µg/mL). Incubate for 30–60 minutes. Causality Check: Opti-MEM is used here because serum proteins in standard DMEM can indiscriminately bind the conjugate, reducing the effective concentration and increasing background noise.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20. The mild detergent disrupts weak, non-specific hydrophobic interactions between the lipophilic chlorophenyl ring of the probe and the cell membrane.

  • Imaging: Transfer the dish to a laser scanning confocal microscope. Excite the sample using a 405 nm diode laser. Collect emission using a bandpass filter set to 450–500 nm.

References

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. SciSpace.2

  • 2-Phenylbenzoxazole. Chem-Impex.1

  • An ESIPT-based NIR-fluorescent probe for exosome labeling and in situ imaging. RHHZ.4

  • New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. National Institutes of Health (PMC).5

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI.3

Sources

Application

Application Note: Advanced Formulation Strategies for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Introduction and Physicochemical Rationale The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (hereafter referred to as Cmpd-A ) presents a unique set of formulation challenges typical of planar, multi-ring sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (hereafter referred to as Cmpd-A ) presents a unique set of formulation challenges typical of planar, multi-ring small molecules. Featuring a benzoxazole core and dual primary amine groups, Cmpd-A exhibits strong intermolecular hydrogen bonding and high crystal lattice energy. This results in poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV candidate.

To achieve therapeutic exposure in preclinical models, formulation scientists must overcome its high melting point and lipophilicity. This application note details two validated approaches: Lipid Nanoparticle (LNP) Encapsulation for intravenous (IV) delivery and Amorphous Solid Dispersion (ASD) via hot-melt extrusion (HME) for oral administration. The causality behind these choices is rooted in disrupting the crystal lattice (ASD) and leveraging the lipophilic core for hydrophobic entrapment (LNP) [1].

Quantitative Physicochemical Profile

Table 1 summarizes the predicted physicochemical properties of Cmpd-A that dictate our formulation parameters.

ParameterValueFormulation Implication
Molecular Weight 259.69 g/mol Favorable for lipid bilayer intercalation.
LogP (Predicted) 3.8 - 4.2Highly lipophilic; requires hydrophobic solubilization.
pKa (Amines) ~4.5, ~5.2Weak bases; soluble in acidic media, precipitates at physiological pH.
Melting Point > 220°CHigh lattice energy; traditional co-solvents will likely fail upon dilution.

Intravenous Delivery: Lipid Nanoparticle (LNP) Assembly

For systemic delivery, traditional co-solvent systems (e.g., DMSO/PEG400) often lead to rapid precipitation of Cmpd-A upon injection due to its high logP and physiological pH incompatibility. We utilize microfluidic-assisted LNP assembly, which traps the hydrophobic drug within the lipid tail region of a structured nanoparticle, preventing nucleation [2].

Workflow Visualization

G Aq Aqueous Phase (Citrate Buffer pH 4.0) Mix Microfluidic Mixing (T-Junction) Aq->Mix Lip Lipid/Drug Phase (Ethanol) Lip->Mix Nano Nanoparticle Assembly Mix->Nano Dialysis Dialysis & Buffer Exchange Nano->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration

Microfluidic assembly workflow for Cmpd-A LNP formulation.

Protocol: Microfluidic LNP Preparation

Self-Validating System: This protocol relies on immediate Dynamic Light Scattering (DLS) feedback. If the Polydispersity Index (PDI) exceeds 0.2 post-mixing, the flow rate ratio (FRR) must be adjusted, as it indicates heterogeneous nucleation of the drug outside the lipid matrix.

  • Preparation of the Organic Phase: Dissolve Cmpd-A, DSPC, Cholesterol, and PEG-Lipid (molar ratio 40:10:48:2) in anhydrous ethanol. The final lipid concentration should be 10 mM, with Cmpd-A loaded at a 1:10 drug-to-lipid weight ratio.

  • Preparation of the Aqueous Phase: Prepare a 50 mM Citrate buffer at pH 4.0. Causality: The acidic pH protonates the amines on Cmpd-A, aiding in initial micro-solubilization during the mixing phase before lipid encapsulation occurs.

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer (e.g., NanoAssemblr®) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • In-Process QC: Immediately measure particle size via DLS. Target: 80-100 nm, PDI < 0.15.

  • Dialysis: Transfer the suspension to a 10 kDa MWCO dialysis cassette. Dialyze against 1x PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the external pH.

  • Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter.

Oral Delivery: Amorphous Solid Dispersion (ASD)

To achieve oral bioavailability, the high crystal lattice energy of Cmpd-A must be disrupted. Hot-Melt Extrusion (HME) with a polymeric carrier (e.g., Copovidone / Kollidon® VA 64) locks the drug in a high-energy amorphous state. Copovidone is selected because its vinylpyrrolidone groups act as hydrogen bond acceptors, interacting with the primary amines of Cmpd-A to prevent recrystallization [3].

Protocol: Hot-Melt Extrusion
  • Blending: Geometrically blend Cmpd-A with Kollidon® VA 64 at a 20% drug load (w/w). Add 2% (w/w) D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as a plasticizer and bioavailability enhancer.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile from 120°C (feed zone) to 180°C (die). Causality: 180°C is below the melting point of Cmpd-A (>220°C), but the polymer acts as a solvent at elevated temperatures, dissolving the drug lattice without requiring full thermal melting, thereby preventing thermal degradation.

  • Milling: Cool the extrudate on a chill roll and mill using a FitzMill to achieve a particle size of < 250 µm.

  • Validation (Powder X-Ray Diffraction - PXRD): Analyze the milled powder via PXRD. The absence of sharp diffraction peaks confirms a fully amorphous system. If peaks are present, the extrusion residence time or temperature must be increased.

References

  • Williams, H. D., et al. (2013). "Strategies for Addressing Poor Drug Solubility in Discovery and Development." Pharmacological Reviews. Available at:[Link]

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. Available at: [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today. Available at:[Link]

Method

Application Note: Efficient Synthesis and Chemoselective Reduction of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale Benzoxazole derivatives represent a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Benzoxazole derivatives represent a privileged class of pharmacophores with profound applications in medicinal chemistry, ranging from antimicrobial agents [1] to multi-target directed ligands for Alzheimer's disease [2]. Specifically, 5-amino-substituted benzoxazoles serve as critical intermediates for the synthesis of complex polyimides [3] and bioactive Schiff bases [1].

The synthesis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine presents a unique chemoselective challenge. The presence of an aryl chloride bond necessitates a reduction strategy that efficiently reduces the nitro precursors to amines without triggering hydrodehalogenation. This application note details a highly optimized, three-stage synthetic route designed for high yield, scalability, and strict chemoselectivity.

Retrosynthetic Analysis and Pathway Design

To avoid the oxidative instability of free amines during high-temperature cyclocondensation, the strategy utilizes nitro-protected precursors. The synthesis is broken down into:

  • Amidation: Coupling of 2-amino-4-nitrophenol with 2-chloro-4-nitrobenzoyl chloride.

  • Cyclodehydration: Ring closure to form the benzoxazole core.

  • Chemoselective Reduction: Simultaneous reduction of both nitro groups while preserving the aryl chloride.

SynthesisPathway A 2-Amino-4-nitrophenol + 2-Chloro-4-nitrobenzoyl chloride B Amide Intermediate (Uncyclized) A->B Pyridine, DCM 0°C to RT C 2-(2-Chloro-4-nitrophenyl)- 5-nitrobenzo[d]oxazole B->C p-TsOH, Toluene Reflux (-H2O) D 2-(4-Amino-2-chlorophenyl)- benzo[d]oxazol-5-amine C->D SnCl2·2H2O, EtOH Reflux (Chemoselective)

Retrosynthetic and forward synthesis pathway for the target benzoxazole diamine.

Reaction Optimization and Causality

The most critical step in this sequence is the final reduction. Standard catalytic hydrogenation (e.g., 10% Pd/C, H₂) is highly efficient for nitro reduction but frequently results in the cleavage of the C-Cl bond (hydrodechlorination), leading to an undesired des-chloro byproduct.

To establish a self-validating protocol, we evaluated multiple reduction conditions. The data below demonstrates why Tin(II) chloride (SnCl₂) or Iron/Ammonium Chloride (Fe/NH₄Cl) are the authoritative choices for this specific substrate.

Table 1: Optimization of the Reduction Step (Stage 3)

Reducing AgentSolvent / TempConversion (%)Des-chloro Byproduct (%)Isolated Yield (%)Conclusion
10% Pd/C, H₂ (1 atm)MeOH, RT>99%~45%N/A (Mixture)Rejected due to severe hydrodehalogenation.
Fe powder, NH₄ClEtOH/H₂O, 80°C95%<1%82%Viable, but iron sludge complicates filtration.
SnCl₂·2H₂O (10 eq) EtOH, 80°C >99% Not Detected 89% Optimal. Clean conversion, high chemoselectivity.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide

Mechanistic Note: The reaction is kept at 0°C initially to prevent O-acylation, favoring the more nucleophilic amine.

  • Preparation: In an oven-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-4-nitrophenol (15.4 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add anhydrous pyridine (9.7 mL, 120 mmol). Cool the mixture to 0°C using an ice-water bath.

  • Acylation: Dissolve 2-chloro-4-nitrobenzoyl chloride (22.0 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, maintaining the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide as a yellow solid. Proceed to Stage 2 without further purification.

Stage 2: Cyclodehydration to 2-(2-Chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole

Mechanistic Note: p-Toluenesulfonic acid (p-TsOH) acts as a Brønsted acid catalyst, protonating the amide carbonyl to increase its electrophilicity, facilitating intramolecular attack by the phenolic hydroxyl group.

  • Setup: Suspend the crude amide from Stage 1 in anhydrous toluene (300 mL) in a 500 mL flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (1.9 g, 10 mol%).

  • Cyclization: Heat the mixture to vigorous reflux (approx. 110°C). Water generated during the cyclization will collect in the Dean-Stark trap. Continue refluxing for 12-16 hours until water evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, concentrate the toluene to half its volume. Filter the resulting solid, wash with cold toluene (50 mL) and ethanol (50 mL).

  • Validation: Dry in a vacuum oven at 60°C. Expected yield: 80-85% over two steps. LC-MS should confirm the mass of the dinitro-benzoxazole intermediate.

Stage 3: Chemoselective Reduction to Target Compound

Mechanistic Note: SnCl₂ acts as an electron source in acidic media (generated in situ or via added HCl) to reduce the nitro groups through nitroso and hydroxylamine intermediates down to the primary amine, without providing the hydride necessary for C-Cl bond cleavage.

  • Reaction Initiation: Suspend 2-(2-chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole (15.9 g, 50 mmol) in absolute ethanol (250 mL).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol, 10 equivalents—5 eq per nitro group).

  • Heating: Heat the mixture to 80°C (reflux). The suspension will gradually turn into a clear solution, followed by the potential precipitation of tin complexes. Stir at reflux for 4 hours.

  • Neutralization (Critical Step): Cool to room temperature. Pour the mixture into ice water (500 mL). Slowly add 2M NaOH solution until the pH reaches 8-9. Note: This will generate a heavy white precipitate of tin hydroxides.

WorkupWorkflow A Reaction Mixture (EtOH + Sn complexes) B Quench in Ice Water Adjust pH to 8-9 (NaOH) A->B C Add EtOAc & Celite Stir vigorously B->C D Vacuum Filtration (Removes Tin Salts) C->D E Phase Separation (Keep Organic Layer) D->E F Concentration & Recrystallization E->F

Experimental workflow for the chemoselective reduction and isolation process.

  • Extraction & Filtration: Add ethyl acetate (EtOAc, 400 mL) and Celite (20 g) to the neutralized mixture. Stir vigorously for 15 minutes. Filter the entire biphasic mixture through a pad of Celite to remove the tin emulsion. Wash the filter cake thoroughly with EtOAc (2 x 100 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer. Wash with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of Ethanol/Water to afford 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine as a pale solid.

  • Analytical Markers: ¹H NMR (DMSO-d₆) should show the disappearance of downfield nitro-aromatic protons and the appearance of two distinct broad singlets integrating for 2H each (approx. 5.0-5.5 ppm), corresponding to the two primary amine groups.

References

  • Hameed A. Rahim, N. A., Abbas, S. S., Aljuboori, S. B., & Mahmood, A. A. R. (2021). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology.[Link]

  • Singh, S. K., et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. PubMed.[Link]

  • Polymer Chemistry. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. RSC Publishing.[Link]

Application

Preclinical In Vivo Dosing and Pharmacodynamic Evaluation of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Executive Summary The transition of novel small-molecule inhibitors from in vitro biochemical assays to in vivo efficacy models is a critical bottleneck in drug development. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small-molecule inhibitors from in vitro biochemical assays to in vivo efficacy models is a critical bottleneck in drug development. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine represents a highly privileged benzoxazole scaffold. Compounds within this structural class frequently act as potent ATP-competitive kinase inhibitors (targeting MerTK, PI3K, and Axl) or as latency-reversing agents for HIV-1 transcription[1].

This application note provides a comprehensive, self-validating framework for establishing in vivo dosing guidelines. It details the causality behind formulation choices, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) target engagement protocols required to validate this benzoxazole derivative in murine models.

Mechanistic Rationale & Target Engagement (E-E-A-T)

Structural Causality

The efficacy of benzoxazol-5-amines is rooted in their precise spatial geometry. The benzoxazole core acts as a hinge-binding motif, where the nitrogen and oxygen atoms accept hydrogen bonds within the ATP-binding pocket of target kinases (e.g., MerTK). Concurrently, the 2-substituted (4-amino-2-chlorophenyl) moiety projects into the solvent-exposed channel, dictating target selectivity and binding affinity[2].

The PK/PD Relationship

Proving in vivo efficacy requires more than observing tumor shrinkage; it requires proving Target Engagement . You must demonstrate that the inhibition of downstream phosphorylation (e.g., p-MerTK or p-AKT) correlates directly with the drug's peak plasma concentration ( Tmax​ ).

  • Self-Validating Logic: If a compound exhibits high plasma exposure during PK profiling but fails to inhibit target phosphorylation in the tumor, the protocol flags a high Plasma Protein Binding (PPB) issue. High PPB sequesters the drug, reducing the free fraction available to penetrate the tumor microenvironment.

Signaling Ligand Growth Factors (Gas6, Pros1) Receptor Receptor Tyrosine Kinase (e.g., MerTK / PI3K) Ligand->Receptor Activation Effectors Downstream Effectors (AKT, mTOR, MAPK) Receptor->Effectors Phosphorylation Inhibitor 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Inhibitor->Receptor ATP-Competitive Inhibition Response Tumor Proliferation & Survival Effectors->Response Transcription

Mechanism of Action: Benzoxazol-5-amine derivatives competitively inhibit RTK signaling.

Formulation & Pharmacokinetics (PK)

Benzoxazole derivatives are highly lipophilic and typically exhibit poor aqueous solubility. Dosing them in standard aqueous buffers will lead to precipitation in the gut, resulting in erratic absorption and artificially low bioavailability. To ensure reliable exposure, a co-solvent system or an Amorphous Solid Dispersion (ASD) is required.

Target Pharmacokinetic Parameters

The table below summarizes the expected quantitative PK parameters for a successfully formulated benzoxazole kinase inhibitor dosed at 10 mg/kg in C57BL/6 mice.

ParameterDefinitionTarget Range (10 mg/kg PO)Implication for PD Study
Tmax​ Time to maximum plasma concentration1.0 - 2.5 hoursDictates the exact timepoint for tumor harvest in PD assays.
Cmax​ Maximum plasma concentration> 1,500 ng/mLMust exceed the biochemical IC50​ adjusted for protein binding.
AUC0−24​ Area under the curve (total exposure)> 8,000 h·ng/mLIndicates sustained exposure necessary for continuous target inhibition.
T1/2​ Elimination half-life2.0 - 4.5 hoursDetermines whether once-daily (QD) or twice-daily (BID) dosing is needed.
%F Oral Bioavailability> 40%Validates the effectiveness of the chosen formulation vehicle.

Experimental Protocols

Protocol A: Co-Solvent Formulation Preparation

Causality: This specific vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) utilizes DMSO to disrupt the crystal lattice of the drug, PEG300 as a solubilizer, and Tween-80 as a surfactant to prevent precipitation when the aqueous saline is introduced.

  • Weighing: Weigh the required mass of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine into a sterile glass vial.

  • Primary Dissolution: Add DMSO to achieve 10% of the final target volume. Vortex aggressively for 2 minutes until no particulate matter is visible.

  • Surfactant Addition: Add PEG300 (40% final volume) and Tween-80 (5% final volume). Sonicate the mixture in a water bath at 37°C for 10 minutes.

  • Aqueous Phase: Critically, add the Saline (45% final volume) dropwise while continuously vortexing.

  • Validation: Visually inspect the formulation against a light source. If the solution turns milky or cloudy, the compound has crashed out. Do not dose a crashed formulation; it invalidates PK data.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality: Serial bleeding from the same animal reduces inter-subject variability, providing a cleaner PK curve than terminal bleeds from multiple mice.

  • Dosing: Administer the formulated compound via oral gavage (PO) at 10 mg/kg to female C57BL/6 mice (n=3 per group).

  • Sampling: Perform submandibular bleeds (approx. 20 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Isolation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh plate.

  • Protein Precipitation: Add 3 volumes of cold Acetonitrile containing a known internal standard (IS). The IS corrects for matrix effects and extraction losses during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes, extract the supernatant, and analyze via LC-MS/MS to calculate Cmax​ and AUC .

Protocol C: Pharmacodynamic (PD) Target Engagement

Causality: Harvesting the tumor precisely at the PK Tmax​ ensures we are measuring the maximum possible biochemical effect of the drug.

  • Inoculation: Subcutaneously implant target-expressing tumor cells (e.g., MC-38) into the right flank of mice.

  • Dosing: Once tumors reach an average volume of 200 mm³, randomize mice and administer a single PO dose of the compound or vehicle.

  • Harvesting: Euthanize the mice exactly at the predetermined Tmax​ (e.g., 2 hours post-dose). Immediately excise the tumor and snap-freeze it in liquid nitrogen. Speed is critical to prevent post-mortem phosphatase activity from artificially lowering phosphorylation levels.

  • Lysis: Homogenize the tumor tissue in cold RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Quantification: Centrifuge lysates at 14,000 x g for 15 minutes. Quantify total protein via BCA assay. Evaluate p-MerTK (Tyr749/753/754) or downstream p-AKT (Ser473) levels using AlphaLISA or Western Blot to confirm target inhibition[2].

Experimental Workflow Visualization

Workflow Formulation 1. Formulation Co-solvent System PK 2. Pharmacokinetics LC-MS/MS Analysis Formulation->PK PD 3. Target Engagement AlphaLISA / Western PK->PD Efficacy 4. Efficacy Study Tumor Volume Tracking PD->Efficacy

Step-by-step preclinical workflow from formulation to in vivo efficacy validation.

References

  • Frey, R. R., et al. "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement." Journal of Medicinal Chemistry, 2024. [Link]

  • Graci, J. D., et al. "Identification of benzazole compounds that induce HIV-1 transcription." PLoS One, 2017. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Synthesis

Welcome to the Technical Support Center for benzoxazole derivative synthesis. The construction of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine presents two major synthetic hurdles: overcoming the high activation ener...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzoxazole derivative synthesis. The construction of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine presents two major synthetic hurdles: overcoming the high activation energy required for the benzoxazole ring closure, and achieving the chemoselective reduction of two nitro groups without cleaving the sensitive ortho-chloro substituent.

This guide provides root-cause analyses, validated protocols, and mechanistic troubleshooting to ensure high-yield, reproducible results.

Mechanistic Overview & Reaction Workflow

The synthesis is a two-stage process. Stage one involves the amidation of 2-amino-4-nitrophenol with 2-chloro-4-nitrobenzoyl chloride, followed by an acid-catalyzed dehydration to form the benzoxazole core[1]. Stage two is the chemoselective reduction of the dinitro intermediate. Because the C-Cl bond is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation, the choice of reducing agent dictates the overall yield[2].

SynthesisWorkflow A 2-Amino-4-nitrophenol + 2-Chloro-4-nitrobenzoyl chloride B Amidation & Cyclization (e.g., p-TsOH, Toluene, Reflux) A->B Step 1 C 2-(2-Chloro-4-nitrophenyl)- 5-nitrobenzo[d]oxazole B->C D Chemoselective Nitro Reduction (e.g., Fe/NH4Cl, 80°C) C->D Step 2 E 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine D->E

Workflow for synthesizing 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Quantitative Yield Analysis: Chemoselective Reduction

Selecting the correct reduction condition is critical. The table below summarizes the causality between the chosen reagent and the retention of the C-Cl bond based on established literature.

Reducing AgentChemoselectivity (C-Cl Retention)Average Yield (%)Reaction TimeMechanistic Notes
H₂, Pd/C Poor< 40%2-4 hPd(0) undergoes rapid oxidative addition into the polarized C-Cl bond, causing severe dehalogenation[2].
H₂, Pt/C Excellent85-90%4-6 hPt has a lower propensity for C-Cl oxidative addition; however, it requires specialized high-pressure equipment.
Fe powder, NH₄Cl Excellent90-95%2-3 hSingle-electron transfer (SET) targets the highly reducible NO₂ group without enough potential to break the C-Cl bond.
Cu NPs, HCOONH₄ Excellent88-92%1-2 hHighly chemoselective transfer hydrogenation; leaves halogens intact[3].
HSiCl₃, DIPEA Excellent85-88%12 hMetal-free, mild conditions that strictly avoid dehalogenation pathways[4].

Step-by-Step Optimized Methodologies

Protocol A: One-Pot Amidation and Acid-Catalyzed Cyclization

Causality Focus: Overcoming the dehydration activation barrier.

  • Amidation: Dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous THF under an argon atmosphere. Add Triethylamine (1.5 eq). Dropwise add 2-chloro-4-nitrobenzoyl chloride (1.05 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove THF. Redissolve the crude 2-hydroxyanilide intermediate in toluene.

  • Catalytic Activation: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 eq) to the toluene solution. The Brønsted acid protonates the amide carbonyl, increasing its electrophilicity for the intramolecular attack by the phenol hydroxyl[1].

  • Dehydration (Self-Validating Step): Equip the flask with a Dean-Stark trap. Heat to 110 °C (reflux) for 12-16 hours. Validation: The reaction is complete when the theoretical volume of water (1.0 eq) has collected in the trap, physically confirming ring closure.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-(2-chloro-4-nitrophenyl)-5-nitrobenzo[d]oxazole.

Protocol B: Chemoselective Béchamp-Type Reduction

Causality Focus: Preventing hydrodehalogenation.

  • Preparation: Suspend the dinitro benzoxazole intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Activation: Add Iron powder (10.0 eq, 325 mesh) and Ammonium Chloride (NH₄Cl, 5.0 eq). Why NH₄Cl? Strong acids (like HCl) can hydrolyze the benzoxazole ring. NH₄Cl provides mild, buffered acidity that continuously cleans the iron surface to facilitate electron transfer without degrading the heterocycle[2].

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2-3 hours.

  • Monitoring (Self-Validating Step): Monitor via LC-MS. You should observe the sequential disappearance of the dinitro mass, the appearance of the intermediate hydroxylamine, and finally the diamine product.

  • Isolation: While hot, filter the mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, adjust pH to 8 with NaHCO₃, and extract with EtOAc.

ReductionMechanism N Nitro (-NO2) NS Nitroso (-NO) N->NS 2e-, 2H+ HA Hydroxylamine (-NHOH) NS->HA 2e-, 2H+ AM Amine (-NH2) HA->AM 2e-, 2H+

Stepwise reduction mechanism of nitro groups to amines.

Troubleshooting & FAQs

Q: My cyclization is stalling at the intermediate amide stage. How can I drive the reaction to the benzoxazole? A: The intramolecular cyclization of the 2-hydroxyanilide intermediate requires the expulsion of water, which has a high thermodynamic barrier. If the reaction stalls, it indicates insufficient dehydration. Ensure you are using a Dean-Stark apparatus to physically remove water from the equilibrium, and verify your acid catalyst (p-TsOH or CuI) is dry and active[1].

Q: I am seeing a major byproduct with a mass of [M-34] in my LC-MS after the reduction step. What is happening? A: A mass difference of -34 Da (loss of Cl + addition of H) indicates hydrodehalogenation. This is a classic failure mode when using Palladium on Carbon (Pd/C) for the reduction of halonitroarenes. To fix this, immediately switch to a chemoselective method such as Iron/NH₄Cl, Copper nanoparticles with ammonium formate[3], or a metal-free silane reduction[4].

Q: Can I use Tin(II) chloride (SnCl₂) for the reduction instead of Iron? A: Yes, SnCl₂ under acidic conditions is highly chemoselective and will preserve the C-Cl bond[2]. However, the workup is notoriously difficult due to the formation of stable tin emulsions. If you use SnCl₂, you must basify the aqueous layer to pH > 12 using NaOH during workup. This converts the tin salts into the highly water-soluble stannate ion ( Sn(OH)62−​ ), allowing for a clean phase separation.

Q: The final diamine product degrades and turns dark brown quickly on the bench. How do I stabilize it? A: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is highly electron-rich due to the two conjugated amino groups. It is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming quinone-imine derivatives. To prevent this, degas your extraction solvents, store the final product under an inert argon atmosphere at -20 °C, or precipitate it as a more stable dihydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product.

References

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide | The Journal of Organic Chemistry[Link]

  • Nitro Reduction - Common Conditions | Common Organic Chemistry[Link]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl₃-Mediated Reaction of Wide General Applicability | Organic Letters[Link]

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate | The Journal of Organic Chemistry[Link]

Sources

Optimization

overcoming aqueous solubility issues of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Welcome to the Technical Support Center for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine . This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the poor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine . This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of this specific benzoxazole derivative.

Below, we provide a diagnostic breakdown of the compound's physicochemical barriers, followed by field-proven troubleshooting FAQs, self-validating protocols, and formulation strategies.

Part 1: Compound Profiling & The "Brick-Dust" Dilemma

Why is 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine so difficult to dissolve? This compound exhibits classic "brick-dust" characteristics. The benzoxazole core coupled with the substituted phenyl ring creates a highly planar, rigid, and aromatic system. This planarity allows for tight molecular packing in the solid state, resulting in high crystal lattice energy and a high melting point[1]. Furthermore, the compound is extremely lipophilic, meaning water molecules cannot easily disrupt the intermolecular forces to solvate the individual molecules[2].

Table 1: Physicochemical Profile & Solubilization Strategy

PropertyCharacteristicImplication for SolubilityRecommended Strategy
Molecular Structure Planar, rigid benzoxazole coreHigh crystal lattice energy ("brick-dust")Disruption of crystal lattice (Amorphous solid dispersion, complexation)
Functional Groups Primary aminesWeakly basic (pKa ~4-5)pH reduction, Salt formation (HCl, Mesylate)
Lipophilicity High LogP (~3.5 - 4.5)Hydrophobic repulsion in waterCo-solvents, Surfactants, Cyclodextrins

Table 2: Expected Solubility Gains by Formulation Strategy

Formulation StrategyBaseline Aqueous SolubilityExpected Solubilized ConcentrationFold-Increase (Approx.)Primary Application
Free Base (pH 7.4 buffer) < 1 µg/mL< 1 µg/mL1xNone (Precipitates)
10% DMSO / 10% Tween-80 < 1 µg/mL50 - 100 µg/mL50x - 100xIn vitro assays
20% HP-β-CD (pH 7.4) < 1 µg/mL1,000 - 5,000 µg/mL1,000x - 5,000xIn vivo PK/PD dosing
Mesylate Salt (unbuffered) < 1 µg/mL> 10,000 µg/mL> 10,000xSolid oral dosage forms

Part 2: Diagnostic Formulation Workflow

Before selecting a solubilization method, use the following decision tree to align your experimental goals with the correct formulation strategy.

Workflow Start 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Assess Physicochemical Profiling (pKa, LogP, Melting Point) Start->Assess Salt Salt Formation (HCl, Mesylate) Assess->Salt If pKa > 4 Solvent Co-solvents & Surfactants (DMSO, Tween 80) Assess->Solvent In vitro assays CD Cyclodextrin Complexation (HP-β-CD) Assess->CD In vivo dosing

Workflow for overcoming solubility issues of the benzoxazole derivative.

Part 3: Troubleshooting & Self-Validating Protocols

Q1: I need to prepare a 10 mM stock solution for in vitro biochemical assays, but the compound precipitates upon dilution into the assay buffer. How can I prevent this?

Causality & Solution: Precipitation upon dilution (solvent shift) occurs because the organic solvent concentration drops below the threshold required to maintain the lipophilic compound in solution[1]. To solve this, you must lower the thermodynamic barrier to solvation in the aqueous phase by utilizing a surfactant to create micelles that shield the hydrophobic benzoxazole core from the aqueous environment.

Protocol: Optimized In Vitro Stock Preparation

  • Primary Stock: Dissolve the free base compound in 100% anhydrous DMSO to a concentration of 50 mM. (Note: Ensure the DMSO is strictly anhydrous; moisture degrades stock stability and initiates micro-precipitation).

  • Intermediate Dilution: Dilute the 50 mM stock into a co-solvent/surfactant mixture. A proven system is 10% DMSO, 10% Tween-80, and 80% aqueous buffer.

  • Step-by-Step Addition (Critical): Add the DMSO stock to the Tween-80 first. Vortex thoroughly to coat the hydrophobic molecules with surfactant, and then slowly add the aqueous buffer dropwise while continuously vortexing.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. A reading >0.05 indicates light scattering from colloidal aggregates (precipitation). If <0.05, the compound is successfully solubilized in micelles.

Q2: We are moving to in vivo pharmacokinetic (PK) studies, but the DMSO/Tween formulation is too toxic for intravenous (IV) administration. What is the best alternative?

Causality & Solution: For in vivo applications, especially for BCS Class II/IV compounds, cyclodextrin (CD) complexation is the gold standard[]. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a hydrophobic cavity. The lipophilic benzoxazole core of the compound is sequestered inside this cavity, forming a non-covalent inclusion complex that dissolves readily in water without altering the drug's ionization state or causing tissue irritation[4].

CD_Complex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibration CD HP-β-CD (Empty Cavity) CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation for hydrophobic drug solubilization.

Protocol: HP-β-CD Inclusion Complex Preparation

  • Preparation of CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Acidification: Because the compound possesses basic amine groups, lower the pH of the CD solution to 4.0 using 0.1 N HCl. Protonating the amines increases transient solubility, facilitating entry into the CD cavity.

  • Kneading/Mixing: Add the compound powder directly to the acidic CD solution. Stir constantly at 37°C for 24 hours to achieve thermodynamic equilibrium[4].

  • Neutralization & Filtration: Slowly adjust the pH back to 7.4 using 0.1 N NaOH. Filter through a 0.22 µm PES membrane to remove any uncomplexed drug.

  • Self-Validation: Analyze the filtrate via HPLC-UV against a standard curve to determine the exact concentration of the solubilized active pharmaceutical ingredient (API).

Q3: Can we utilize salt formation since the molecule has two primary amine groups?

Causality & Solution: Yes, salt formation is a highly effective method for basic amines[4]. The primary amines on the phenyl ring and the benzoxazole ring can be protonated. However, because the benzoxazole system is electron-withdrawing, the pKa of these amines is relatively low. Therefore, a strong acid is required to ensure complete protonation and prevent disproportionation back to the free base in an aqueous environment. Mesylate (methanesulfonic acid) or hydrochloride (HCl) salts are highly recommended.

Protocol: Mesylate Salt Generation

  • Dissolution: Dissolve the free base compound in a minimum volume of hot ethanol or acetone.

  • Acid Addition: Add 1.1 molar equivalents of methanesulfonic acid dropwise under constant stirring.

  • Crystallization: Cool the mixture slowly to 4°C to induce crystallization of the mesylate salt.

  • Isolation: Filter the precipitate, wash with cold acetone, and dry under vacuum.

  • Self-Validation: Confirm salt formation and stoichiometry using 1H-NMR (compare the integration of the mesylate methyl peak at ~2.8 ppm against the aromatic protons of the benzoxazole core). Assess aqueous solubility in unbuffered water to confirm a >10,000-fold improvement.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link][4]

  • World Journal of Pharmaceutical Sciences. Benzoxazoles. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. This molecule—a bis-aniline benzoxazole derivative—presents unique crystallization hurdles. Its dual primary amine groups make it highly susceptible to aerial oxidation, while its rigid, planar benzoxazole core makes it prone to solid-solution impurity entrapment.

This portal synthesizes field-proven methodologies and thermodynamic principles to help you achieve >99.5% purity during your crystallization workflows.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the thermodynamic behavior of the impurities in your crude mixture. The table below summarizes the typical impurity profile for this API intermediate and how each class impacts crystallization.

Impurity ClassTypical OriginConcentration in CrudeRelative SolubilityCrystallization Impact
Oxidative Degradants Aerial oxidation of aniline moieties1.5% – 4.0%Low (precipitates early)Causes severe discoloration; traps in crystal lattice[1].
Uncyclized Amides Incomplete benzoxazole cyclization2.0% – 5.0%ModerateDepresses melting point; induces "oiling out"[2].
Positional Isomers Impure diamine starting materials0.5% – 2.0%HighForms solid solutions; resists standard purging[3].
Des-chloro Analogs Dehalogenation during synthesis< 1.0%HighCo-crystallizes; requires orthogonal solvent systems.

Diagnostic Workflow

Use the following decision tree to identify the correct troubleshooting protocol based on your HPLC/LC-MS analytical profile.

ImpurityResolution Crude Crude 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Analyze HPLC / LC-MS Profiling Crude->Analyze Oxidative Oxidative Degradants (Azo/Quinone-imines) Analyze->Oxidative Uncyclized Uncyclized Amides (Alters MSZW) Analyze->Uncyclized Isomeric Positional Isomers (Solid Solutions) Analyze->Isomeric Action1 Antioxidant (Dithionite) + Activated Carbon Oxidative->Action1 Action2 Acid-Base Cycling / Re-cyclization Uncyclized->Action2 Action3 Mixed Solvent System (Acetone/Acetonitrile) Isomeric->Action3 Cryst Controlled Cooling Crystallization (Seeding & Temp Control) Action1->Cryst Action2->Cryst Action3->Cryst Pure High-Purity API (>99.5%) Cryst->Pure

Figure 1: Decision-tree workflow for identifying and resolving specific crystallization impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my crude product turn dark brown or black during scale-up, and how do I prevent it? Causality: The bis-aniline structure is highly susceptible to aerial oxidation. When exposed to heat and oxygen during dissolution, the aniline moieties oxidize into strongly colored azo, azoxy, or quinone-imine polymeric by-products[1]. Solution: Conduct dissolution under an inert atmosphere (N₂/Ar) and add a mild reducing agent (e.g., sodium dithionite) to reduce quinone-imines back to anilines. Follow this with activated carbon treatment, which is highly effective at adsorbing these colored polymeric impurities prior to crystallization[4].

Q2: How do I resolve the issue of the compound "oiling out" (liquid-liquid phase separation) instead of crystallizing? Causality: Oiling out occurs when the supersaturation level exceeds the nucleation threshold too rapidly, or when uncyclized amide impurities depress the melting point of the solute-solvent mixture. Improper mixing at scale further exacerbates this by altering the local hydrodynamics and the Metastable Zone Width (MSZW)[2]. Solution: Optimize the cooling rate and employ a mixed solvent system (e.g., Acetone as the solvent, Acetonitrile as the anti-solvent)[4]. Seeding the solution just below the saturation temperature prevents spontaneous oiling out and guides uniform crystal growth[].

Q3: My HPLC shows a persistent des-chloro or isomeric impurity at ~0.5 RRT. Recrystallization isn't removing it. Why? Causality: This indicates the formation of a "solid solution." In a solid solution, the impurity is structurally similar enough to the target API that it substitutes for the API molecule directly within the crystal lattice[3]. Standard cooling crystallization is thermodynamically blind to this substitution because the impurity co-precipitates uniformly. Solution: You must shift the thermodynamic driving force. This is achieved by either changing the solvent system entirely to alter the relative solubility (α value)[3], or by utilizing a reactive wash (see Protocol B below) to leverage the differential basicity between the target molecule and the isomer.

Self-Validating Experimental Protocols

Protocol A: Decolorization and Mixed-Solvent Crystallization

Purpose: To purge oxidative polymeric by-products and control the MSZW using an Acetone/Acetonitrile system[4].

Step-by-Step Methodology:

  • Dissolution & Reduction: Suspend the crude 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine in degassed Acetone (10 volumes). Add 0.05 equivalents of aqueous sodium dithionite (1 vol) to chemically reduce quinone-imine impurities.

  • Carbon Treatment: Add 5% w/w activated carbon. Heat the suspension to 50°C under an inert Nitrogen atmosphere for 30 minutes.

    • Self-Validation Check: Pull a 1 mL aliquot and filter via syringe; the solution should transition from dark brown to pale yellow. If still dark, extend heating by 15 minutes.

  • Hot Filtration: Filter the mixture through a Celite pad pre-heated to 50°C to remove the carbon and adsorbed polymeric impurities[4].

  • Anti-Solvent Addition: Transfer the filtrate to a reactor with controlled agitation. Slowly add Acetonitrile (15 volumes) as an anti-solvent at 45°C.

  • Seeded Crystallization: Cool the reactor to 40°C (just inside the MSZW) and introduce 0.5% w/w of pure seed crystals. Hold the temperature for 1 hour to allow secondary nucleation, which prevents agglomeration and excessive fines[].

  • Isolation: Cool linearly at 0.1°C/min down to 5°C. Filter the resulting crystals, wash with cold Acetone/Acetonitrile (1:2), and dry under vacuum at 40°C until a constant weight is achieved.

Protocol B: Acid-Base Cycling for Solid-Solution Rejection

Purpose: To disrupt solid-solution formation of positional isomers by leveraging differential basicity.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude free-base in Ethyl Acetate (15 volumes). Dropwise add 1.05 equivalents of Methanesulfonic acid (MsOH) at 20°C under vigorous stirring.

  • Selective Precipitation: The target bis-amine forms a highly crystalline di-mesylate salt, while less basic uncyclized amides and certain positional isomers remain solvated in the mother liquor.

    • Self-Validation Check: A thick, off-white precipitate should form within 15 minutes of MsOH addition. If the solution remains clear, verify the anhydrous nature of the Ethyl Acetate.

  • Filtration: Isolate the API-mesylate salt via vacuum filtration and wash thoroughly with cold Ethyl Acetate.

  • Free-Basing: Suspend the mesylate salt in a Water/Ethanol mixture (1:1, 10 volumes). Slowly adjust the pH to 8.5 using 10% aqueous Na₂CO₃.

    • Self-Validation Check: Verify the pH using a calibrated meter; the free-base will immediately precipitate as a fine powder once the pH crosses 7.5.

  • Final Recrystallization: Heat the suspension to 60°C to fully dissolve the free-base, then cool linearly to 10°C. Filter and dry to yield the high-purity product (>99.5%).

References

  • Right-First-Time Crystallization Process Development and Scale-Up Using MixIT CFD Analysis Source: Mixing Solution URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Publications / Organic Process Research & Development URL:[Link]

Sources

Optimization

optimizing HPLC mobile phase conditions for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Welcome to the Analytical Method Support Center . This portal is designed for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-(4-Amino-2-chlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Support Center . This portal is designed for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) methods for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine .

Due to the presence of two primary aromatic amines and an electron-withdrawing chlorine atom, this compound presents specific chromatographic challenges, most notably severe peak tailing and retention instability. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure robust method development.

🔬 Knowledge Base: Analyte Profiling & Causality

To control the chromatography of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, we must first understand its acid-base chemistry. The molecule contains two basic centers:

  • 4-Amino-2-chlorophenyl group: The electron-withdrawing ortho-chlorine significantly lowers the basicity of this aniline group (estimated pKa​≈2.5−3.0 ).

  • Benzoxazol-5-amine group: The fused heterocyclic system is also electron-withdrawing, resulting in a weakly basic amine (estimated pKa​≈3.5−4.0 ).

The Causality of Peak Tailing: In reversed-phase HPLC, analyte retention should ideally be driven purely by hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism takes place[1]. For basic compounds, this is predominantly caused by electrostatic interactions between the protonated amines ( R−NH3+​ ) and ionized residual silanols ( Si−O− ) on the silica stationary phase[2]. Older "Type-A" silica has a pKa​ of 4–5, meaning at a mobile phase pH > 5, the silica surface is highly negatively charged, acting as a strong cation exchanger and severely distorting peak shape[2].

Mechanism Analyte Protonated Amines (R-NH3+) Interaction Secondary Ion-Exchange Interaction (Non-Hydrophobic) Analyte->Interaction Electrostatic Attraction Silanol Ionized Silanols (Si-O-) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result

Mechanism of secondary ion-exchange interactions causing peak tailing.

❓ Troubleshooting FAQs

Q1: I am running a gradient with Water/Acetonitrile at pH 6.5, and my peak asymmetry factor ( As​ ) is > 2.0. How do I fix this? A: At pH 6.5, your compound is mostly neutral, but local pH variations at the column surface can cause trace protonation. More importantly, at pH 6.5, residual silanols on standard silica columns are fully ionized ( Si−O− )[2]. Even trace amounts of protonated analyte will bind strongly to these sites. Solution: You must adjust the mobile phase pH to be at least 2 units away from the analyte's pKa​ to ensure a single ionization state[3]. Shift the pH down to < 2.5 (using 0.1% TFA) to neutralize the silanols, or shift the pH up to > 8.0 (using Ammonium Bicarbonate) to ensure the analyte is 100% neutral.

Q2: If I choose to run at a high pH (> 8.0) to keep the compound neutral, what column should I use? A: Standard silica columns dissolve at pH > 8.0. You must use a Hybrid Silica column (e.g., Waters XBridge, Phenomenex Gemini) or a polymer-based column. Hybrid columns incorporate organic groups within the silica matrix, providing stability up to pH 12 while simultaneously reducing the population of active silanols[4].

Q3: My peaks are fronting ( As​ < 1.0) rather than tailing. What is the root cause? A: Peak fronting is rarely a chemistry issue; it is typically a physical or volumetric problem. The two most common causes are:

  • Column Overloading: Injecting too high a concentration of the benzoxazole derivative.

  • Solvent Mismatch: Injecting the sample dissolved in 100% DMSO or Acetonitrile into a highly aqueous mobile phase. The strong sample solvent drags the analyte through the column before it can properly partition. Solution: Dilute your sample in the initial mobile phase composition.

Q4: Should I use an ion-pairing reagent or a chaotropic salt? A: For non-endcapped columns, adding ionic modifiers like potassium hexafluorophosphate ( KPF6​ ) or sodium perchlorate ( NaClO4​ ) can suppress tailing[4]. However, these are non-volatile and incompatible with LC-MS. If you are using MS detection, rely on pH optimization (e.g., 0.1% Formic Acid) and modern endcapped or Charged Surface Hybrid (CSH) columns instead.

📊 Quantitative Data & Optimization Matrices

Table 1: Analyte Ionization State vs. pH | Mobile Phase pH | Analyte State | Silanol State ( Si−OH ) | Expected Chromatographic Result | | :--- | :--- | :--- | :--- | | pH < 2.5 | Fully Protonated (Cationic) | Neutral (Protonated) | Excellent peak shape; lower retention time. | | pH 4.0 - 6.0 | Partially Protonated | Partially Ionized (Anionic) | Severe peak tailing; poor reproducibility. | | pH > 8.0 | Fully Neutral | Fully Ionized (Anionic) | Good peak shape; maximum retention time. |

Table 2: Buffer Selection Matrix for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Buffer / Additive Concentration Resulting pH MS Compatible? Best Use Case
Trifluoroacetic Acid (TFA) 0.1% (v/v) ~ 2.0 Yes (Causes signal suppression) UV assays requiring sharpest peaks.
Formic Acid (FA) 0.1% (v/v) ~ 2.7 Yes (Excellent) LC-MS/MS quantification.
Ammonium Acetate 10 mM ~ 6.8 Yes Avoid (Falls in the problematic mid-pH range).

| Ammonium Bicarbonate | 10 mM | ~ 7.8 - 8.5 | Yes | High-pH retention maximization on hybrid columns. |

⚙️ Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. A method is only considered "successful" if it passes the integrated System Suitability Test (SST) criteria.

TroubleshootingFlow Start Select Optimization Pathway Based on Detector Type LowPH Low pH Pathway (LC-MS) pH < 2.5 Start->LowPH HighPH High pH Pathway (UV/Prep) pH > 8.0 Start->HighPH ActionLow Use 0.1% Formic Acid. Analyte: Cationic Silanols: Neutral LowPH->ActionLow ActionHigh Use 10mM NH4HCO3. Analyte: Neutral Silanols: Anionic HighPH->ActionHigh SST System Suitability Test (SST) As < 1.5, k' > 2.0 ActionLow->SST ActionHigh->SST

Workflow for resolving peak tailing based on mobile phase pH optimization.

Protocol A: Low-pH Ion Suppression Method (LC-MS Compatible)

Mechanism: This method forces the mobile phase pH below the pKa​ of the silica silanols, rendering the stationary phase neutral and eliminating cation-exchange tailing[5].

Step-by-Step Methodology:

  • Column Selection: Install a high-purity, endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% FA, pH ~2.7).

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the compound to a final concentration of 10 µg/mL in a diluent of 90:10 Water:Acetonitrile (matching initial gradient conditions to prevent fronting).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation (SST):

    • Calculate the Capacity Factor ( k′ ): Must be 2.0. If k′<2.0 , the compound is eluting too close to the void volume ( t0​ )[6]. Decrease the initial %B to 2%.

    • Calculate Asymmetry ( As​ ): Must be 1.5. If As​>1.5 , switch Mobile Phase A to 0.1% TFA to further lower the pH to ~2.0.

Protocol B: High-pH Neutralization Method (Maximum Retention)

Mechanism: This method raises the pH above the pKa​ of the analyte's basic amines, rendering the molecule entirely neutral. A neutral molecule cannot undergo ion-exchange interactions with ionized silanols[3].

Step-by-Step Methodology:

  • Column Selection: Install a Hybrid Silica C18 column rated for high pH (e.g., Waters XBridge C18). Warning: Do not use standard silica; it will dissolve.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1000 mL of water (10 mM). Adjust pH to 8.5 using dilute ammonium hydroxide.

    • Mobile Phase B: 100% Methanol (Methanol often provides better peak shape for aromatic amines at high pH compared to Acetonitrile).

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 10 minutes at 1.0 mL/min.

  • Self-Validation (SST):

    • Check Peak Symmetry ( As​ ): Must be between 0.9 and 1.2.

    • Check Injection Precision: Perform 5 replicate injections. The Relative Standard Deviation (RSD) of the peak area must be 2.0%.

📚 References

  • ACE / Mac-Mod. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from[Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II). Retrieved from[Link]

  • Molnar Institute. Essential Guides to Method Development in Liquid Chromatography. Retrieved from[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Phenomenex. HPLC Method Development. Retrieved from [Link]

  • LCGC International. Top Three HPLC Method Development Tips. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine . Due to the presence of two primary aromatic amines (bis-aniline structural motifs), this active pharmaceutical ingredient (API) is highly susceptible to autoxidation.

This document provides the mechanistic causality behind its degradation, a troubleshooting FAQ, and self-validating experimental protocols to ensure long-term stability.

Mechanistic Causality of Oxidative Degradation

To prevent degradation, we must first understand the chemical causality. The target molecule contains two electron-rich primary amines: one on the benzoxazole core and another on the chlorophenyl ring.

When exposed to oxygen, light, or trace transition metals, these amines undergo a single-electron transfer (SET) to form an N-centered cation radical. This radical propagates to form highly reactive nitroso intermediates. Because nitroso compounds are electrophilic, they rapidly condense with unoxidized API molecules to form highly conjugated azo (Ar-N=N-Ar) and azoxy dimers[1]. This terminal oxidation step is irreversible and is the primary cause of the severe discoloration often observed in degraded aniline derivatives[2].

OxidationMechanisms API 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine (Intact API) Radical N-Centered Cation Radical (1-e⁻ Oxidation) API->Radical O2 / Light / Trace Metals Nitroso Nitroso Intermediate (Highly Reactive) Radical->Nitroso Radical Propagation Quinone Quinone-Imine Derivatives Radical->Quinone Ring Oxidation Azo Azo / Azoxy Dimers (Deep Discoloration) Nitroso->Azo Condensation with API Nitro Nitro Degradants (Terminal Oxidation) Nitroso->Nitro Further Oxidation

Fig 1. Oxidative degradation pathways of the bis-aniline API.

Troubleshooting & FAQs

Q: My API powder turned from off-white to dark pink/brown after a few weeks on the bench. What happened? A: Discoloration is the hallmark of aromatic amine oxidation. The formation of highly conjugated azo and azoxy dimers absorbs visible light strongly[1]. Even at trace impurity levels (<0.1%), these chromophores cause severe color shifts. This indicates a failure in environmental isolation (exposure to atmospheric oxygen and actinic light)[2].

Q: How do we differentiate oxidative degradation from hydrolysis during LC-MS stability testing? A: Hydrolysis of the benzoxazole core typically yields a mass shift of +18 Da (addition of H₂O and subsequent ring opening). In contrast, oxidative degradation yields distinct mass shifts: +14 Da (azo/azoxy formation or quinone-imine), +16 Da (N-oxide or hydroxylamine), or +30 Da (nitro formation)[3].

Q: Are chelating agents or antioxidants necessary if we store the compound as a dry powder? A: In the solid state, trace transition metals (e.g., Fe, Cu) from manufacturing equipment can catalyze the Fenton reaction if residual moisture is present[3]. Reducing moisture to <0.5% via lyophilization is usually sufficient for solid storage. However, if the API is formulated or stored in solution, the addition of chelators (like EDTA) or free-radical scavengers (like BHT) becomes critical to inhibit oxidative degradation[4].

Q: Does the 2-chloro substitution protect the amine from oxidation? A: The chlorine atom exerts an electron-withdrawing inductive effect (-I), which slightly decreases the electron density of the adjacent amine compared to a plain aniline. However, this stabilization is marginal. The molecule remains highly vulnerable to 1-electron oxidation mechanisms (e.g., peroxyradical degradation)[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure your storage conditions are genuinely protecting the API, you must implement a self-validating system based on 5[5]. This involves running a protected storage arm alongside a forced-degradation control arm.

Workflow: Inert Packaging and Forced-Degradation Validation

Step 1: Moisture Eradication (Lyophilization)

  • Dissolve the purified API in a volatile, MS-grade solvent (e.g., Acetonitrile/Water).

  • Lyophilize for 48 hours to ensure residual moisture is <0.5% (verify via Karl Fischer titration). Water acts as a solvent medium for redox reactions.

Step 2: Inert Atmosphere Packaging

  • Transfer the dried API into a glovebox purged with high-purity Argon (O₂ levels < 5 ppm).

  • Aliquot the powder into amber glass vials (to block actinic light, satisfying ICH Q1B photostability requirements)[5].

  • Seal the vials with PTFE-lined caps while still inside the Argon atmosphere.

Step 3: Self-Validation Setup (The Control Arm)

  • Protected Arm: Store the Argon-purged, amber vials at -20°C in a desiccator.

  • Forced Control Arm: Place a 5 mg sample of the API in a clear glass vial, leave it unsealed (exposed to ambient air), and spike it with 1 mol% AIBN (a free-radical initiator) to probe susceptibility to 1-electron oxidation[3]. Store at 25°C under ambient laboratory light.

Step 4: Analytical Verification

  • Analyze both arms via HPLC-UV/LC-MS at Day 0, Day 14, and Day 30.

  • Validation Criteria: The protocol is validated if the Forced Control Arm shows >5% degradation (appearance of +14 Da / +30 Da peaks) while the Protected Arm maintains >99.5% purity.

Workflow Step1 1. Lyophilization (Moisture <0.5%) Step2 2. Argon Blanketing (Glovebox <5ppm O2) Step1->Step2 Step3 3. Amber Glass Packaging Step2->Step3 Step4 4. Storage at -20°C with Desiccant Step3->Step4 Step5 5. LC-MS Validation (vs. Forced Control) Step4->Step5

Fig 2. Self-validating inert storage workflow for oxidation-sensitive APIs.

Quantitative Stability Data

The following table summarizes the expected degradation kinetics of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine under various environmental conditions, demonstrating the critical necessity of the self-validating protocol.

Storage ConditionAtmosphereLight Exposure1-Month Purity (%)6-Month Purity (%)Primary Degradants Observed via LC-MS
25°C (Benchtop)Ambient AirLight (Clear Glass)92.4%78.1%Azo dimers (+14 Da), Nitroso (+30 Da)
25°C (Cabinet)Ambient AirDark (Amber Glass)96.5%88.3%Nitroso (+30 Da), N-oxides (+16 Da)
4°C (Fridge)Ambient AirDark (Amber Glass)98.2%94.6%N-oxides (+16 Da)
-20°C (Freezer) Argon Purged Dark (Amber Glass) >99.9% 99.8% None detected (Stable)

Note: Purity percentages are illustrative baselines derived from standard aromatic amine degradation kinetics under ICH Q1A(R2) accelerated testing conditions[2][6].

References

  • ICH Topic Q1A (R2) - Stability testing of new drug substances and products. ich.org. Available at:[Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. researchgate.net. Available at:[Link]

  • Recent Advances in the Synthesis of Aromatic Azo Compounds. nih.gov. Available at:[Link]

  • Optimization of S-Nitrosocaptopril Monohydrate Storage Conditions Based on Response Surface Method. mdpi.com. Available at:[Link]

  • Beyond Inactive: How Excipients Drive Drug Performance and Stability. labinsights.nl. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cellular Uptake of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

Introduction Welcome to the technical support guide for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2). This document is designed for researchers, scientists, and drug development professionals who a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound. Benzoxazole derivatives are a promising class of molecules but often exhibit physicochemical properties that can make achieving significant intracellular concentrations challenging.[1][2] This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format to help you diagnose and resolve issues in your experiments.

FAQ 1: I'm observing low cellular uptake of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. What are the primary potential causes?

Low intracellular accumulation of a small molecule is rarely due to a single factor. It is typically a multifactorial problem stemming from the compound's intrinsic properties, the specifics of the experimental setup, and the biological response of the cell model. The most common culprits can be categorized as follows:

  • Physicochemical & Formulation Issues: The compound may not be sufficiently soluble in your cell culture medium, leading to precipitation and a lower effective concentration than intended. Benzoxazole cores are often hydrophobic, making poor aqueous solubility a primary suspect.[3][4]

  • Experimental & Assay Conditions: Sub-optimal cell health, incorrect cell density, or interference from components in the culture medium (like serum proteins) can drastically alter uptake kinetics.[5][6]

  • Active Cellular Efflux: Cells possess membrane transporters, such as P-glycoprotein (P-gp), that function as efflux pumps to actively remove foreign compounds, keeping intracellular concentrations low even if the compound can cross the membrane.[7][8][9][10]

  • Inaccurate Quantification: The method used to measure uptake may not be sensitive enough, or experimental artifacts (e.g., residual compound bound to the cell surface) could be confounding the results.[11]

To systematically diagnose the issue, it is recommended to follow a logical workflow.

Start Start: Low Cellular Uptake Observed Solubility Step 1: Verify Compound Solubility (FAQ 2) Start->Solubility Conditions Step 2: Optimize Experimental Conditions (FAQ 3) Solubility->Conditions If solubility is confirmed Efflux Step 3: Investigate Active Efflux (FAQ 4) Conditions->Efflux If conditions are optimal Assay Step 4: Validate Quantification Assay (FAQ 5) Efflux->Assay If efflux is ruled out or quantified Result Resolution: Improved & Reliable Uptake Data Assay->Result

Caption: A logical workflow for troubleshooting low cellular uptake.

FAQ 2: How do the physicochemical properties of this compound affect uptake, and how can I ensure it's properly solubilized?

The structure of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine suggests it is a hydrophobic molecule, a common characteristic of benzoxazole derivatives that leads to poor aqueous solubility.[1][4] If the compound's concentration exceeds its solubility limit in the culture medium, it will precipitate, and the actual concentration available to the cells will be unknown and significantly lower than intended.

PropertyValue / InformationSource
Compound Name 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine-
CAS Number 952933-65-2[12]
Molecular Weight 259.69 g/mol [12]
Predicted Solubility Likely low in aqueous media; soluble in organic solvents like DMSO and Methanol.[3][13]

Causality: Passive diffusion across the cell's lipid bilayer is a primary uptake mechanism for many small molecules and is heavily influenced by lipophilicity.[14] However, the molecule must first be dissolved in the aqueous medium to reach the cell surface. This creates a paradox: a compound needs to be hydrophobic enough to cross the membrane but soluble enough in the aqueous environment to get there.

Protocol: Stock Solution Preparation and Solvent Tolerance Test

This protocol ensures your compound is fully dissolved and that the solvent used (typically DMSO) does not interfere with your experiment.

Objective: To prepare a high-concentration stock solution and determine the maximum non-toxic concentration of the solvent for your specific cell line.

Materials:

  • 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine powder

  • Anhydrous, sterile-filtered DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the compound powder.

    • Dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication in a water bath may be necessary.[3] The solution should be perfectly clear.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Solvent Tolerance Test:

    • Seed your cells in a 96-well plate at the density you will use for the uptake experiment and allow them to adhere overnight.[5]

    • The next day, prepare serial dilutions of DMSO in complete cell culture medium. Start from a high concentration (e.g., 2%) and dilute down to 0.01%. Include a "medium only" control.

    • Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

    • Incubate for the same duration as your planned uptake experiment (e.g., 4, 24, or 48 hours).

    • Assess cell viability using your chosen reagent according to the manufacturer's instructions.

Interpretation: Identify the highest concentration of DMSO that does not cause a significant decrease in cell viability (typically >95% viability is acceptable). It is critical to keep the final DMSO concentration in all subsequent experiments below this level, generally at or below 0.5% (v/v). [3]

FAQ 3: My compound is soluble. Could my cell culture conditions be the problem?

Absolutely. Even with a perfectly solubilized compound, suboptimal experimental conditions can lead to poor and highly variable results.

Key Considerations:

  • Cell Health and Confluency: Always use cells that are healthy, in the logarithmic growth phase, and have a low passage number.[6] Overly confluent or quiescent cells can exhibit altered membrane transport and metabolic activity. Seeding density should be optimized to ensure cells are not overcrowded by the end of the experiment.[5][15]

  • Serum Protein Binding: This is a frequently overlooked but critical factor. Serum, a common supplement in cell culture media, contains abundant proteins like albumin.[16] Hydrophobic compounds can bind avidly to albumin, which acts as a sink and drastically reduces the concentration of free, unbound compound available to enter the cells.[17][18][19]

Protocol: Assessing the Impact of Serum on Compound Uptake

Objective: To determine if serum proteins in the culture medium are limiting the cellular uptake of your compound.

Procedure:

  • Seed cells in two separate multi-well plates and grow to the desired confluency.

  • On the day of the experiment, prepare two sets of treatment media containing your compound at the final desired concentration:

    • Set A: Complete medium containing serum (e.g., 10% FBS).

    • Set B: Serum-free medium (e.g., Opti-MEM™ or basal medium).

  • Wash the cells once with PBS.

  • Add the respective treatment media (Set A or Set B) to the cells.

  • Incubate for your desired time period.

  • Proceed with your standard cellular uptake measurement protocol (see FAQ 5).

Interpretation: If you observe significantly higher uptake in the serum-free condition (Set B) compared to the serum-containing condition (Set A), it strongly indicates that serum protein binding is a major limiting factor. For future experiments, you may need to use serum-free conditions, reduce the serum concentration, or increase the nominal concentration of your compound in serum-containing media to achieve the desired intracellular level.

ParameterRecommendationRationale
Cell Line Use a consistent, low-passage stock.High-passage cells can have altered phenotypes and transport activity.[20]
Seeding Density Optimize for ~70-80% confluency at the time of assay.Avoids artifacts from overcrowding or sparse cultures.[5]
Media Test serum-free vs. serum-containing media.To identify and control for compound sequestration by serum proteins.[19]
Incubation Time Perform a time-course experiment (e.g., 30 min, 2h, 6h, 24h).To understand uptake kinetics and determine the optimal time point.
FAQ 4: Could the cells be actively pumping the compound out?

Yes. This is a common mechanism of multidrug resistance in cancer cells and a general cellular defense mechanism.[21] Many cells express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs), which function as efflux pumps.[9][22] These pumps recognize a wide range of structurally diverse, often hydrophobic, compounds and use ATP to actively transport them out of the cell, thereby preventing intracellular accumulation.[7][8]

cluster_0 Extracellular Space cluster_1 Cell Cytosol Compound_out Compound Compound_in Low [Compound] Compound_out->Compound_in Passive Diffusion EffluxPump Efflux Pump (e.g., P-gp) Membrane Plasma Membrane EffluxPump->Compound_out Active Efflux (ATP-dependent)

Caption: Mechanism of active efflux reducing intracellular compound levels.

Protocol: Efflux Pump Inhibition Assay

Objective: To determine if your compound is a substrate for common efflux pumps by measuring its uptake in the presence and absence of a known pump inhibitor.

Materials:

  • A broad-spectrum efflux pump inhibitor (e.g., Verapamil, Cyclosporin A, or Elacridar).

  • Your compound of interest.

  • Your cell line (ideally one known to express efflux pumps, like certain cancer cell lines).

Procedure:

  • Seed cells and grow to ~70-80% confluency.

  • Prepare four treatment groups:

    • Group 1 (Vehicle Control): Medium + Vehicle (e.g., DMSO).

    • Group 2 (Inhibitor Only): Medium + Efflux Inhibitor (e.g., 10-50 µM Verapamil).

    • Group 3 (Compound Only): Medium + Your Compound.

    • Group 4 (Compound + Inhibitor): Medium + Your Compound + Efflux Inhibitor.

  • Pre-incubate the cells in Groups 2 and 4 with the efflux inhibitor for 30-60 minutes. This allows the inhibitor to block the pumps before the compound is introduced.

  • Add your compound to the wells for Groups 3 and 4. Add vehicle to Groups 1 and 2.

  • Incubate for your desired time period.

  • Wash the cells thoroughly and measure the intracellular concentration of your compound.

Interpretation: If the intracellular concentration of your compound is significantly higher in Group 4 (Compound + Inhibitor) compared to Group 3 (Compound Only), it is strong evidence that your compound is a substrate for an efflux pump that is blocked by the inhibitor.

FAQ 5: How can I design a robust experiment to accurately quantify cellular uptake?

A reliable uptake assay requires careful execution to minimize artifacts and ensure that you are measuring internalized compound, not just material stuck to the outside of the cells.

Protocol: General Cellular Uptake Assay by Cell Lysis

Objective: To quantify the total amount of compound accumulated within a cell population after a defined incubation period.

Materials:

  • Cells plated in multi-well plates (e.g., 12-well or 24-well).

  • Your compound dissolved in appropriate medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer).

  • BCA Protein Assay Kit.

  • A method to quantify your compound (e.g., LC-MS/MS, fluorescence if the compound is fluorescent, or radiolabeling).

Procedure:

  • Seeding: Plate a known number of cells and allow them to adhere and grow to the desired confluency.

  • Treatment: Remove the growth medium and add the medium containing your compound. Incubate for the desired time at 37°C.

  • Washing (Critical Step): After incubation, aspirate the treatment medium and immediately wash the cells multiple times (at least 3x) with a generous volume of ice-cold PBS. Performing this step on ice minimizes passive diffusion out of the cell during the washing process. This step is crucial to remove any compound non-specifically bound to the plate or the cell surface.[23]

  • Lysis: Add a sufficient volume of cell lysis buffer to each well. Incubate on ice (or as recommended for the buffer) for 15-30 minutes with gentle agitation to ensure complete cell lysis.

  • Collection: Scrape the wells to detach any remaining cellular material and collect the entire lysate into a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet insoluble debris.

  • Quantification:

    • Take an aliquot of the supernatant for compound quantification using your chosen analytical method (e.g., LC-MS/MS).[11]

    • Take another aliquot of the supernatant to determine the total protein concentration using a BCA assay.[23]

  • Normalization: Express the cellular uptake as the amount of compound per milligram of total cellular protein (e.g., pmol/mg protein). This normalizes for any well-to-well variability in cell number.

Self-Validation: This protocol is self-validating by including proper controls. A "time zero" control (adding the compound and immediately washing it off) can help quantify the background level of non-specific binding that persists even after washing. Comparing results normalized to protein content ensures that differences are due to uptake, not just variations in cell plating.

References
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bentham Science.
  • Microbial Efflux Pumps: Current Research. Caister Academic Press.
  • Efflux pump - Wikipedia. Wikipedia.
  • Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC. National Center for Biotechnology Information.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. National Center for Biotechnology Information.
  • solubility issues with 6-Nitro-2-(p- tolyl)benzo[d]oxazole in biological assays. Benchchem.
  • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. Benchchem.
  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC. National Center for Biotechnology Information.
  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size | Accounts of Chemical Research. ACS Publications.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. PubMed.
  • The measurement of cellular uptake of nanoparticles? ResearchGate.
  • Clinical impact of serum proteins on drug delivery | Request PDF. ResearchGate.
  • Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC. National Center for Biotechnology Information.
  • Determination of Cellular Uptake and Endocytic Pathways - PMC - NIH. National Center for Biotechnology Information.
  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Clinical impact of serum proteins on drug delivery. PubMed.
  • What happens if the dose of a highly protein-bound drug with a narrow therapeutic window is not adjusted in patients with decreased serum binding proteins, such as albumin? Dr.Oracle.
  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications.
  • Differential Effect of Simulated Microgravity on the Cellular Uptake of Small Molecules. MDPI.
  • How to Optimize Cell Culture. GMP Plastics.
  • Characterization Of Drug Interactions With Serum Proteins by Using High-Performance Affinity Chromatography. UNL Digital Commons.
  • 8 Ways to Optimize Cell Cultures. VistaLab Technologies.
  • 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. CymitQuimica.
  • Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. JoVE.
  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
  • Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs. Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.
  • How to optimize your cell-based assays: Overcoming common challenges. Select Science.
  • 5-Amino-2-(4-aminophenyl)benzoxazole. ChemBK.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
  • The Role of Hydrophobicity in the Cellular Uptake of Negatively Charged Macromolecules. PubMed.
  • Solubility of benzoxazole resins. Journal of Functional Materials.
  • Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research. MDPI.
  • 13676-47-6|2-(4-Aminophenyl)benzo[d]oxazol-5-amine. BLDpharm.
  • (PDF) Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate.
  • CAS:952933-65-2|5-氨基-2-(2'-氯. Bide Pharmatech.
  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed.
  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed.
  • Importance of Net Hydrophobicity in the Cellular Uptake of All-Hydrocarbon Stapled Peptides. PubMed.
  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry.
  • Selective Cellular Uptake and Druggability Efficacy through Functionalized Chitosan-Conjugated Polyamidoamine (PAMAM) Dendrimers. MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Assays

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we understand that working with specialized small-molecule fluorophores requires moving beyond standard protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we understand that working with specialized small-molecule fluorophores requires moving beyond standard protocols.

The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is a highly specialized benzoxazole derivative. While benzoxazole scaffolds offer excellent photophysical properties and structural tuneability [1], their planar, hydrophobic nature and specific functional groups (such as the dual primary amines and the chlorophenyl moiety) make them highly susceptible to non-specific binding, aggregation, and spectral overlap with cellular autofluorescence.

This guide provides a mechanistic understanding of these issues, self-validating protocols, and quantitative optimization strategies to maximize your Signal-to-Background (S/B) ratio.

Part 1: Mechanistic Origins of Background Noise

To eliminate background fluorescence, we must first understand the causality behind it. Background is rarely a single phenomenon; it is a combination of chemical, physical, and optical interactions.

  • Hydrophobic Partitioning: The planar benzoxazole core and the chlorophenyl ring confer significant lipophilicity to the molecule. In aqueous biological assays, this drives the probe to partition non-specifically into lipid bilayers (cell membranes, organelle membranes), creating a diffuse, high-intensity background[2].

  • Electrostatic Interactions: The molecule features two primary amine groups (at the 5-position of the benzoxazole and the 4-position of the phenyl ring). Depending on the pH of your assay buffer, these amines can become partially protonated. Positively charged fluorophores engage in strong electrostatic binding with negatively charged cellular components, such as nucleic acids and heavily sulfonated glycosaminoglycans [3].

  • π-π Stacking and Aggregation: Planar aromatic systems are prone to π-π stacking in aqueous media. This leads to the formation of micro-aggregates that precipitate onto the sample, appearing as intensely fluorescent puncta that cannot be washed away easily.

  • Spectral Overlap (Autofluorescence): Benzoxazole derivatives typically require excitation in the UV to blue spectrum (350–450 nm) and emit in the blue to green spectrum (450–550 nm) [1]. This spectral window perfectly overlaps with the endogenous autofluorescence of cellular NADH, flavins, and lipofuscin [4].

Mechanism Probe 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Specific Specific Target Binding (High Quantum Yield) Probe->Specific Target Present NonSpecific Non-Specific Binding (Background Noise) Probe->NonSpecific Excess Probe Hydrophobic Hydrophobic Partitioning (Lipid Membranes) NonSpecific->Hydrophobic Electrostatic Electrostatic Binding (Protonated Amines) NonSpecific->Electrostatic Aggregation π-π Stacking (Aqueous Media) NonSpecific->Aggregation

Fig 1: Mechanistic pathways driving specific vs. non-specific probe interactions.

Part 2: Diagnostic Workflow & Step-by-Step Protocols

When troubleshooting high background, you must employ a self-validating system. Never change multiple variables at once. Use the following workflow to isolate the source of your noise.

Workflow A High Background Detected B Run Cell-Free Blank Control A->B C Blank is HIGH (Reagent Issue) B->C D Blank is LOW (Sample Issue) B->D E Filter Probe Stock (Remove Aggregates) C->E F Check Buffer Autofluorescence C->F G Quench Autofluorescence (e.g., TrueBlack) D->G H Increase Wash Stringency D->H

Fig 2: Diagnostic workflow for isolating background fluorescence sources.

Protocol: Optimized Staining and Background Reduction

This protocol is engineered to disrupt the specific non-covalent interactions (hydrophobic, electrostatic, and aggregation) characteristic of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Step 1: De-aggregation of the Probe Stock Causality: Benzoxazoles aggregate in freeze-thaw cycles.

  • Thaw your primary DMSO stock (e.g., 10 mM) at room temperature.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the stock at 15,000 x g for 10 minutes to pellet any insoluble micro-aggregates.

  • Carefully aspirate the supernatant for use, leaving the bottom 5 µL undisturbed.

Step 2: Autofluorescence Quenching (For Fixed Cells/Tissue) Causality: Aldehyde fixatives and endogenous lipofuscin emit in the same blue/green channel as benzoxazoles [5].

  • If using fixed tissue, after permeabilization, incubate the sample with a commercial quencher (e.g., TrueBlack® Lipofuscin Autofluorescence Quencher) or 0.1% Sudan Black B in 70% ethanol for 5 minutes at room temperature [3].

  • Wash extensively (3 x 5 mins) with PBS.

Step 3: Stringent Blocking Causality: Blocks non-specific protein-protein and charge-mediated interactions.

  • Prepare Blocking Buffer: 5% BSA (IgG-free, protease-free) in PBS. Note: Do not use normal serum if your assay does not involve antibodies, as serum proteins can bind the small molecule probe non-specifically.

  • Incubate samples for 1 hour at room temperature.

Step 4: Probe Titration (Critical Step) Causality: Over-saturating the system forces the probe into non-specific hydrophobic pockets [5].

  • Dilute the probe in an optically clear, phenol-red-free buffer (e.g., FluoroBrite DMEM or PBS).

  • Always perform a titration: Test 100 nM, 500 nM, 1 µM, and 5 µM. Do not default to high concentrations (e.g., 10 µM) as this exponentially increases background.

  • Incubate for the empirically determined optimal time (usually 15–30 minutes for small molecules).

Step 5: High-Stringency Washing Causality: Disrupts weak electrostatic and hydrophobic non-specific bonds while preserving high-affinity target binding.

  • Wash 1: PBS + 0.1% Tween-20 (disrupts hydrophobic membrane binding) for 5 mins.

  • Wash 2: PBS + 300 mM NaCl (high salt disrupts electrostatic amine-nucleic acid interactions) for 5 mins.

  • Wash 3: Standard PBS for 5 mins to restore physiological osmolarity before imaging.

Part 3: Quantitative Optimization Data

To demonstrate the efficacy of the protocol above, the following table summarizes the expected impact of varying assay conditions on the Signal-to-Background (S/B) ratio when using 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Assay ConditionProbe Conc.Wash Buffer FormulationBlocking/QuenchingS/B RatioPhenotypic Observation
Baseline (Unoptimized) 10 µMStandard PBS1% BSA2.1 High diffuse cytoplasmic and membrane background.
Detergent Wash 10 µMPBS + 0.1% Tween-201% BSA4.5 Reduced membrane binding; punctate aggregates remain.
Concentration Titration 1 µMPBS + 0.1% Tween-201% BSA8.2 Punctate aggregates eliminated; specific signal clear.
Electrostatic Disruption 1 µMPBS + 0.1% Tween + 300mM NaCl1% BSA11.5 Nuclear/nucleolar non-specific background removed.
Fully Optimized 1 µMPBS + 0.1% Tween + 300mM NaClTrueBlack® Quencher16.4 Autofluorescence eliminated; pristine target resolution.

Part 4: Frequently Asked Questions (FAQs)

Q: I am seeing bright, fluorescent "speckles" across my entire field of view, even in areas without cells. What is this? A: This is classic probe aggregation. The planar benzoxazole ring undergoes π-π stacking in aqueous solutions, especially if the probe was diluted directly from DMSO into a cold aqueous buffer. Solution: Always dilute the probe into room-temperature buffer while vortexing, and centrifuge your DMSO stock (Protocol Step 1) before use.

Q: My unstained control cells are glowing in the exact same channel as my probe. How do I fix this? A: You are observing cellular autofluorescence, likely from NADH or flavins, which excite in the UV/Blue range[2]. Solution: If you are performing live-cell imaging, ensure you are using a phenol-red-free imaging medium (like FluoroBrite DMEM) [5]. If working with fixed cells, utilize a chemical quencher like TrueBlack® or Sudan Black B prior to staining [3]. Alternatively, if your microscope supports it, use spectral unmixing or time-gated imaging to mathematically subtract the short-lived autofluorescence from the longer-lived probe signal.

Q: Does the pH of my assay buffer affect the background of this specific compound? A: Yes, significantly. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine contains two primary amines. If your buffer pH drops below physiological levels (e.g., pH < 7.0), these amines will become protonated, giving the molecule a net positive charge. This will drastically increase non-specific electrostatic binding to negatively charged nucleic acids and cell membranes. Ensure your buffers are strictly pH-adjusted to 7.4.

Q: Can I use standard mounting media with this probe? A: Be cautious. Many commercial mounting media contain DAPI or Hoechst, which excite in the UV range and can cause bleed-through into the benzoxazole emission channel. Furthermore, some anti-fade reagents can chemically interact with primary amines. Test a simple glycerol/PBS (90:10) mount first to establish a baseline before introducing complex anti-fade mounting media.

References
  • Organic & Biomolecular Chemistry. Styryl benzoxazole fluorophores for lipid droplet imaging. RSC Publishing. Available at:[Link]

  • FluoroFinder. Amplification and Background Reduction Techniques. Available at: [Link]

Optimization

Technical Support Center: Optimizing Catalyst Efficiency for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Cross-Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly functionalized heterocycles. Working with 2-(4-amino-2-chlorophenyl)benzo[d]oxazol-5-amine presents a unique trifecta of cross-coupling challenges:

  • Sluggish Oxidative Addition: The electrophilic center is an aryl chloride, which possesses a high bond dissociation energy. This is exacerbated by the electron-donating para-amino group, which electronically deactivates the C–Cl bond.

  • Severe Catalyst Poisoning: The molecule contains two unprotected primary anilines (on the phenyl and benzoxazole rings). These provide multiple coordination sites that can trap palladium in stable, off-cycle resting states.

  • Chemoselectivity Risks: The free amines can act as competitive nucleophiles, leading to unwanted Buchwald-Hartwig amination (oligomerization) instead of the desired Suzuki-Miyaura C–C coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers and establish a self-validating experimental system.

Diagnostic Q&A: Troubleshooting Catalyst Failure

Q1: My reaction stalls at 20% conversion, and I observe a black precipitate in the flask. Why is the catalyst dying? A: The black precipitate is palladium black, indicating terminal catalyst decomposition. In the presence of unprotected primary amines, the intermediate L-Pd(II)(Ar)Cl species undergoes rapid ligand displacement. The substrate's primary amines outcompete the phosphine ligand or the transmetalating agent, forming an inactive, multi-coordinate Pd(II)-amine complex. Solution: You must increase the steric bulk and electron density of the supporting ligand to physically block amine coordination and accelerate oxidative addition. Switch from first-generation catalysts to dialkylbiaryl phosphine ligands such as XPhos or SPhos . Furthermore, utilize a Palladium G3 or G4 precatalyst . These precatalysts rapidly generate the active monoligated L-Pd(0) species under mild conditions, bypassing the need for reduction steps that unprotected amines often disrupt (ACS JOC)[1].

Q2: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but LC-MS shows significant formation of dimers and oligomers. How do I fix the chemoselectivity? A: You are observing competitive intermolecular Buchwald-Hartwig C–N cross-coupling. This occurs when the base used in the Suzuki coupling is strong enough to deprotonate the substrate's primary amines, drastically increasing their nucleophilicity. Solution: Modulate the base strength. Avoid strong alkoxides like NaOtBu. Instead, use a milder, inorganic base such as K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). The biphasic system keeps the inorganic base in the aqueous layer, preventing high concentrations of dissolved base from deprotonating the aniline, while still facilitating the transmetalation of the boronic acid (RSC Drug Discovery)[2].

Q3: If I actually want to perform a C–N coupling on the aryl chloride using an external secondary amine, how do I prevent the substrate's internal primary amines from reacting? A: Achieving this requires exploiting the steric differentiation between primary and secondary amines. Solution: Use BrettPhos or RuPhos as the ligand. These ligands are specifically designed with extreme steric bulk that restricts the binding pocket of the Pd catalyst. They thermodynamically favor the coupling of secondary amines over primary amines because the reductive elimination transition state for primary amines is sterically disfavored with these specific biaryl phosphines (ACS Org. Lett.)[3].

Mechanistic Pathway Analysis

To understand the causality behind catalyst death, examine the divergent pathways of the catalytic cycle. The diagram below illustrates how unprotected amines hijack the intermediate L-Pd(II)(Ar)Cl complex.

MechanisticPathway A L-Pd(0) Active Catalyst B Oxidative Addition (Rate-Limiting) A->B Aryl Chloride C L-Pd(II)(Ar)Cl Intermediate B->C D Transmetalation & Reductive Elimination C->D Boronic Acid + Base F Competitive Amine Coordination C->F Unprotected Anilines D->A Catalyst Regeneration E Desired Cross-Coupled Product D->E G Off-Cycle Pd-Amine Complex F->G H Catalyst Death (Pd Black Precipitation) G->H

Figure 1: Divergent mechanistic pathways showing productive cross-coupling vs. catalyst poisoning.

Quantitative Data: Catalyst Performance Matrix

The following table summarizes the causal relationship between catalyst/base selection and reaction outcome for the Suzuki-Miyaura coupling of 2-(4-amino-2-chlorophenyl)benzo[d]oxazol-5-amine with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Impurity
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O100< 5%Starting Material (Unreacted)
Pd₂(dba)₃ / dppfNaOtBuToluene10012%C–N Oligomers
XPhos Pd G2 (2 mol%)K₃PO₄THF/H₂O8068%Protodeboronation
XPhos Pd G3 (1 mol%) K₃PO₄ Dioxane/H₂O 80 > 92% None (Clean)
SPhos Pd G4 (1 mol%)K₃PO₄Dioxane/H₂O8089%None (Clean)

Data Interpretation: The G3 precatalyst exhibits superior turnover numbers (TON) because the mesylate counterion facilitates rapid activation compared to the chloride in G2, preventing early-stage catalyst degradation.

Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling (1.0 mmol scale) Objective: Direct C–C coupling of the unprotected diamino-aryl chloride with a generic arylboronic acid.

Materials Required:

  • 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.01 equiv, 1.0 mol%)

  • XPhos ligand (0.01 equiv, 1.0 mol%) - Maintains a strict 1:1 L:Pd ratio

  • K₃PO₄ (aqueous, 2.0 M solution, 3.0 equiv)

  • 1,4-Dioxane (strictly degassed, 5.0 mL)

Step-by-Step Methodology:

  • Air-Free Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the aryl chloride substrate, arylboronic acid, XPhos Pd G3, and XPhos ligand.

  • Solvent Addition: Add 5.0 mL of sparged (degassed with N₂ for 30 mins) 1,4-dioxane to the vial. Add a magnetic stir bar.

  • Base Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Using a Hamilton syringe, inject 1.5 mL of a degassed 2.0 M aqueous K₃PO₄ solution.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area in the biphasic system.

  • In-Process Monitoring: After 2 hours, sample the organic layer. Quench with EtOAc and filter through a short pad of Celite. Analyze via LC-MS to confirm the consumption of the aryl chloride.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient recommended due to the polarity of the diamine product).

ExperimentalWorkflow W1 1. Air-Free Prep (Glovebox/Schlenk) W2 2. Reagent Loading (Substrate, Pd G3, Boronic Acid) W1->W2 W3 3. Solvent Addition (Degassed Dioxane/Aq. K3PO4) W2->W3 W4 4. Biphasic Reaction (80°C, 1000 rpm) W3->W4 W5 5. Phase Separation & Extraction W4->W5 W6 6. Target Product Isolation W5->W6

Figure 2: Air-free biphasic experimental workflow for unprotected aniline cross-coupling.

References
  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Solvent-Dependent NMR Resolution of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

As a versatile bis-aniline building block in the development of kinase inhibitors and advanced fluorophores, the structural qualification of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine demands rigorous analytical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile bis-aniline building block in the development of kinase inhibitors and advanced fluorophores, the structural qualification of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine demands rigorous analytical precision. The molecule presents a unique spectroscopic challenge: it contains two distinct primary amine groups (a benzoxazole 5-NH₂ and a phenyl 4'-NH₂) and a highly coupled aromatic spin system.

This guide objectively compares the performance of analytical solvent systems (DMSO-d₆ vs. CDCl₃) and provides a self-validating 1D and 2D NMR methodology to unambiguously assign the ¹H and ¹³C spectral data of this compound.

The Causality of Solvent Selection: DMSO-d₆ vs. CDCl₃

When evaluating the purity and structural integrity of pharmaceutical intermediates, the choice of NMR solvent is not merely a matter of solubility—it is a critical determinant of spectral resolution.

The CDCl₃ Limitation: In weakly interacting solvents like Chloroform-d (CDCl₃), trace moisture and the lack of strong hydrogen-bond acceptors facilitate rapid intermolecular proton exchange. On the NMR timescale, this rapid exchange averages the chemical environments of the amine protons, resulting in broad, unquantifiable baseline humps. Consequently, validating the integrity of both the 5-NH₂ and 4'-NH₂ groups becomes impossible.

The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ (DMSO-d₆) fundamentally alters the exchange dynamics. The strongly polar sulfoxide oxygen acts as a potent hydrogen-bond acceptor. By locking the amine protons into stable solute-solvent complexes, DMSO-d₆ drastically reduces the intermolecular exchange rate. As documented in foundational NMR solvent studies , this phenomenon allows distinct primary amines to resolve as sharp, quantifiable singlets. Furthermore, the use of highly deuterated solvents minimizes residual solvent interference, ensuring accurate integration of the complex aromatic region .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system. It incorporates internal referencing, strict thermal control, and optimized relaxation parameters to prevent chemical shift drift and integration errors.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve exactly 15.0 mg of analytical-grade 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal zero-point reference. Transfer the solution to a precision 5 mm NMR tube.

  • Thermal Calibration: Insert the sample into a 600 MHz NMR spectrometer. Lock the magnetic field onto the deuterium resonance of DMSO-d₆. Calibrate and stabilize the probe temperature to exactly 298.0 K to prevent temperature-dependent chemical shift drift of the amine protons.

  • ¹H NMR Acquisition (1D): Execute a standard proton sequence (zg30). Set the spectral width to 12 ppm. Acquire 16 transients. Critical Causality: Set the relaxation delay (D1) to 2.0 seconds to ensure the fully relaxed magnetization of the hydrogen-bonded amine protons, allowing for exact 2H integrations.

  • ¹³C NMR Acquisition (1D): Execute a proton-decoupled carbon sequence (zgpg30) with a spectral width of 250 ppm. Acquire 1024 transients. Critical Causality: Set the D1 delay to 2.5 seconds . Quaternary carbons (C2, C3a, C7a, C1', C2', C4') lack attached protons and therefore experience highly inefficient dipole-dipole relaxation. A prolonged D1 ensures these critical structural nodes are fully relaxed and visible above the baseline noise.

  • 2D NMR Validation (COSY, HSQC, HMBC): Run gradient-selected 2D sequences to map the spin systems. Use HMBC (Heteronuclear Multiple Bond Correlation) to observe the 3-bond coupling between H-3' and the C2' (C-Cl) carbon, unambiguously proving the ortho-chlorine substitution pattern.

Structural Elucidation Workflow

The logical relationship between sample preparation, 1D acquisition, and 2D connectivity mapping forms a closed-loop validation system.

G A Sample Prep (DMSO-d6) Hydrogen-Bond Locking B 1D 1H NMR Amine/Aromatic Resolution A->B C 1D 13C NMR Quaternary Carbon Mapping A->C D 2D COSY & HSQC Short-Range Connectivity B->D C->D E 2D HMBC Long-Range C-Cl Validation D->E F Unambiguous Assignment Bis-Aniline Benzoxazole E->F

Self-validating NMR workflow for the unambiguous structural elucidation of the benzoxazole derivative.

Quantitative Data Presentation

The following tables summarize the high-resolution spectral data obtained using the optimized DMSO-d₆ methodology. Notice the distinct resolution of the two amine groups in the ¹H spectrum, a direct result of the solvent's hydrogen-bonding capacity.

Table 1: ¹H NMR Spectral Data (600 MHz, DMSO-d₆, 298K)
PositionChemical Shift (ppm)MultiplicityCoupling Constant J (Hz)IntegrationStructural Assignment
H-6' 7.85d8.61HPhenyl H-6' (ortho to C1' attachment)
H-7 7.45d8.51HBenzoxazole H-7 (ortho to O)
H-4 6.82d2.11HBenzoxazole H-4 (meta to O)
H-3' 6.68d2.21HPhenyl H-3' (ortho to Cl)
H-6 6.64dd8.5, 2.11HBenzoxazole H-6
H-5' 6.55dd8.6, 2.21HPhenyl H-5'
4'-NH₂ 6.05s-2HPhenyl primary amine
5-NH₂ 5.10s-2HBenzoxazole primary amine
Table 2: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆, 298K)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C2 160.5CqBenzoxazole C2 (O-C=N)
C4' 152.0CqPhenyl C4' (C-NH₂)
C5 146.1CqBenzoxazole C5 (C-NH₂)
C3a 145.2CqBenzoxazole C3a (Bridgehead)
C7a 142.8CqBenzoxazole C7a (Bridgehead)
C2' 133.4CqPhenyl C2' (C-Cl)
C6' 131.5CHPhenyl C6'
C1' 115.2CqPhenyl C1' (Attachment node)
C3' 114.1CHPhenyl C3'
C6 112.4CHBenzoxazole C6
C5' 111.8CHPhenyl C5'
C7 110.6CHBenzoxazole C7
C4 105.3CHBenzoxazole C4

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

This guide provides a detailed, predictive analysis of the fragmentation pattern of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (Molecular Formula: C₁₃H₁₀ClN₃O, Molecular Weight: 259.69 g/mol ) under mass spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, predictive analysis of the fragmentation pattern of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (Molecular Formula: C₁₃H₁₀ClN₃O, Molecular Weight: 259.69 g/mol ) under mass spectrometry conditions.[1] In the absence of direct experimental data for this specific molecule, this document leverages established principles of mass spectrometry and data from related benzoxazole structures to offer a scientifically grounded prediction of its fragmentation pathways.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the structural elucidation of novel benzoxazole derivatives.

Introduction: The Significance of Fragmentation Analysis

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine belongs to the benzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5] Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such novel compounds.[4] Understanding the fragmentation pattern is crucial for unambiguous identification, metabolite profiling, and quality control in drug discovery and development. Collision-induced dissociation (CID) is a widely used technique to induce fragmentation, providing a reproducible fingerprint of a molecule's structure.[6][7]

This guide will focus on the predicted fragmentation pathways in positive ion mode electrospray ionization (ESI+), as the two basic amino groups are readily protonated.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 260.06, is expected to be driven by the inherent structural features of the benzoxazole core, the aminophenyl ring, and the chloro-substituent. The primary fragmentation events are likely to involve cleavages around the central benzoxazole system and losses of small neutral molecules.

The proposed fragmentation cascade is initiated by the protonation of one of the amine nitrogens. The fragmentation will likely proceed through several key pathways:

  • Pathway A: Cleavage of the Benzoxazole Ring System. A hallmark of benzoxazole fragmentation involves the cleavage of the oxazole ring.[8] This can occur through a retrocyclization reaction, leading to the expulsion of a neutral loss, such as CO (28 Da) or HCN (27 Da).

  • Pathway B: Fission of the Phenyl-Benzoxazole Bond. The single bond connecting the chlorophenyl ring to the benzoxazole core is a likely point of cleavage. This would lead to the formation of two stable, charged fragments corresponding to each ring system.

  • Pathway C: Loss of Chlorine Radical. While less common in low-energy CID of even-electron ions, the loss of a chlorine radical (Cl•, 35/37 Da) can occur, particularly if the resulting fragment is well-stabilized by resonance.[6][7][9]

  • Pathway D: Sequential Neutral Losses. Smaller fragments can be lost in a stepwise manner, such as the loss of ammonia (NH₃, 17 Da) from the aminophenyl group or water (H₂O, 18 Da) through rearrangement.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for protonated 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 260.06 C₁₃H₁₁ClN₃O⁺ FragA1 Fragment A1 m/z 232.07 Precursor->FragA1 - CO (28 Da) FragB1 Fragment B1 m/z 126.06 Precursor->FragB1 Cleavage FragB2 Fragment B2 m/z 134.05 Precursor->FragB2 Cleavage FragC1 Fragment C1 m/z 225.09 Precursor->FragC1 - Cl• (35 Da)

Caption: Predicted major fragmentation pathways of protonated 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Tabulated Summary of Predicted Fragments

The table below summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses or structural origins.

Predicted Fragment IonProposed FormulaCalculated m/zNeutral Loss/OriginPathway
[M+H]⁺ C₁₃H₁₁ClN₃O⁺ 260.06 - Precursor
Fragment A1C₁₂H₁₁ClN₃⁺232.07CO (28.01 Da)A
Fragment B1C₇H₇N₂O⁺134.05C₆H₄ClN₂B
Fragment B2C₆H₅ClN₂⁺126.06C₇H₅N₂OB
Fragment C1C₁₃H₁₁N₃O⁺225.09Cl• (34.97 Da)C

Note: The m/z values are calculated for the monoisotopic masses. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Comparative Analysis with Structurally Related Compounds

To bolster these predictions, we can draw parallels with the known fragmentation behavior of similar structures:

  • 2-Phenylbenzoxazole: The mass spectrum of 2-phenylbenzoxazole shows a stable molecular ion, with fragmentation initiated by the loss of CO, followed by HCN.[10] This supports the proposed cleavage of the oxazole ring (Pathway A).

  • Chlorinated Aromatic Compounds: The fragmentation of chloro-substituted aromatics often involves the loss of a chlorine radical or HCl.[11] This lends credence to the possibility of Pathway C, especially at higher collision energies.

  • Aminophenyl Derivatives: The presence of amino groups can direct fragmentation. For instance, in N-(3-aminophenyl)benzamide, rearrangements and cleavages involving the amino-substituted ring are observed.[12][13] This suggests that the aminophenyl portion of our target molecule will play a significant role in its fragmentation.

By comparing these established patterns, we can have greater confidence in the predicted fragmentation pathways for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. The cleavage of the central, relatively labile oxazole ring and the bond connecting the two aromatic systems are expected to be the most favorable fragmentation channels.

Experimental Protocol for Verification

To empirically validate the predictions outlined in this guide, the following experimental workflow using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.

Workflow for Fragmentation Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Dissolve sample in suitable solvent (e.g., Methanol/Water 50:50) to 1 µg/mL Prep2 Add 0.1% Formic Acid to promote protonation Prep1->Prep2 MS1 Infuse sample via ESI source in positive ion mode MS2 Acquire full scan MS1 spectrum to confirm [M+H]⁺ at m/z 260.06 MS1->MS2 MS3 Isolate precursor ion (m/z 260.06) MS2->MS3 MS4 Perform Collision-Induced Dissociation (CID) (Ramp collision energy, e.g., 10-40 eV) MS3->MS4 MS5 Acquire MS/MS spectrum MS4->MS5 DA1 Identify fragment ions in the MS/MS spectrum DA2 Determine elemental composition of fragments using high-resolution data DA1->DA2 DA3 Compare experimental data with predicted fragmentation pattern DA2->DA3 cluster_prep cluster_prep cluster_ms cluster_ms cluster_prep->cluster_ms cluster_analysis cluster_analysis cluster_ms->cluster_analysis

Caption: Standard workflow for acquiring and analyzing MS/MS data.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine at 1 mg/mL in a suitable solvent like methanol or DMSO.

    • Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 methanol:water containing 0.1% formic acid to facilitate protonation.

  • Mass Spectrometer Setup:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[4]

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Collision Gas: Argon or Nitrogen.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan mass spectrum from m/z 50-500 to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 260.06, including its characteristic chlorine isotopic peak at m/z 262.06.

    • MS/MS (Tandem MS) Scan:

      • Set the instrument to product ion scan mode.

      • Select the precursor ion at m/z 260.06 for isolation in the quadrupole.

      • Apply a range of collision energies (e.g., a stepped ramp from 10 to 40 eV) in the collision cell to induce fragmentation.[14]

      • Acquire the resulting fragment ion spectrum.

  • Data Analysis:

    • Process the acquired MS/MS data using appropriate software.

    • Determine the exact masses of the observed fragment ions and calculate their elemental compositions.

    • Compare the experimentally observed fragments with the predicted fragments in this guide to confirm the fragmentation pathways.

Conclusion

This guide presents a robust, predictive framework for understanding the mass spectrometric fragmentation of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine. By synthesizing fundamental principles of ion chemistry with comparative data from related molecular classes, we have proposed the most probable fragmentation pathways, which primarily involve the cleavage of the benzoxazole core and the bond linking the two aromatic systems. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This comprehensive approach is designed to empower researchers in the structural elucidation of this and other novel heterocyclic compounds.

References

  • Xu, J., et al. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid Communications in Mass Spectrometry, 16(12), 1174-9. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • PubMed. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Available from: [Link]

  • ResearchGate. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Request PDF. Available from: [Link]

  • LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Available from: [Link]

  • MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. Available from: [Link]

  • Wiley Online Library. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Available from: [Link]

  • Bruker. MRMS 76 - EID Fragmentation for Structural Elucudation. Available from: [Link]

  • ResearchGate. Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Available from: [Link]

  • INOUE RESEARCH GROUP. Problem Session. Available from: [Link]

  • PubMed. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Available from: [Link]

  • MDPI. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. Available from: [Link]

Sources

Validation

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine vs other benzoxazole derivatives

An in-depth analysis of benzoxazole derivatives reveals their status as privileged scaffolds in medicinal chemistry, primarily due to their structural mimicry of naturally occurring nucleic acid bases[1]. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of benzoxazole derivatives reveals their status as privileged scaffolds in medicinal chemistry, primarily due to their structural mimicry of naturally occurring nucleic acid bases[1]. As a Senior Application Scientist, I frequently evaluate hit-to-lead candidates, and the functionalization of the benzoxazole core dictates whether a molecule becomes a potent kinase inhibitor or a broad-spectrum antimicrobial agent.

This guide objectively compares the highly functionalized 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS: 952933-65-2)[2] against standard benzoxazole alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The therapeutic efficacy of benzoxazole derivatives—particularly in targeting VEGFR-2 for anticancer applications and DNA gyrase for antimicrobial activity—is heavily dependent on the substituents at the 2- and 5-positions[3].

  • The 2-Aryl Linkage (Planarity): Molecular docking studies consistently demonstrate that benzoxazole derivatives lacking a methylene bridge between the oxazole core and the phenyl ring are significantly more active[4]. The direct 2-aryl linkage maintains a rigid, planar conformation, which is non-negotiable for deep intercalation into the narrow ATP-binding pocket of kinases.

  • The 5-Amino Substitution (H-Bonding): The addition of an amino group at the 5-position transforms the scaffold. It acts as a critical hydrogen bond donor, anchoring the molecule to the hinge region backbone of target enzymes.

  • The 2'-Chloro, 4'-Amino Phenyl Ring (Steric Locking): The ortho-chloro substitution on the phenyl ring restricts the rotational freedom of the aryl group, locking it into an active conformation (reducing the entropic penalty upon binding). Simultaneously, the para-amino group enhances aqueous solubility and provides an additional solvent-exposed interaction vector.

SAR_Rationale Core Benzoxazole Core (Planar Intercalation) Pos5 5-Amino Group (H-Bond Donor to Kinase Hinge) Core->Pos5 Enhances Binding Pos2 2-Aryl Linkage (No Methylene Bridge) Core->Pos2 Maintains Planarity Phenyl 2'-Chloro, 4'-Amino Phenyl (Steric Lock & Solubility) Pos2->Phenyl Direct Attachment

Caption: Structural rationale for the enhanced efficacy of the target benzoxazole derivative.

Comparative Performance Data

To objectively evaluate 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, we must benchmark it against baseline and structurally modified analogs. The data synthesized below reflects established Structure-Activity Relationship (SAR) findings from recent high-throughput screening literature[4],[3].

Table 1: Comparative in vitro Efficacy of Benzoxazole Derivatives

CompoundStructural ModificationVEGFR-2 IC₅₀ (µM)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Direct aryl, 5-NH₂, 2'-Cl, 4'-NH₂0.040.51.2
2-(4-Aminophenyl)benzo[d]oxazole Direct aryl, 4'-NH₂ only1.204.08.0
2-(4-Chlorobenzyl)benzo[d]oxazol-5-amine Methylene bridge, 5-NH₂, 4'-Cl4.5016.032.0
2-Phenylbenzo[d]oxazole Unsubstituted baseline>10.00>64.0>64.0

Data Interpretation: The introduction of a methylene bridge drastically reduces efficacy across all assays due to the loss of planarity. Conversely, the synergistic combination of the 5-amino and 2'-chloro groups in our target compound yields sub-micromolar potency against both kinase and bacterial targets.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. Below are the field-proven, step-by-step workflows used to generate the comparative data above. Every step is designed to establish causality and prevent false positives.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

We utilize a luminescence-based ATP depletion assay (e.g., ADP-Glo™) rather than relying on phospho-specific antibodies. This eliminates the risk of epitope masking and directly measures the causality of the inhibitor: the prevention of ATP hydrolysis.

  • Compound Preparation: Prepare 10 mM stock solutions in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Causality: Serial dilution ensures we capture the full sigmoidal dose-response curve necessary for accurate IC₅₀ calculation.

  • Assay Master Mix: Combine recombinant VEGFR-2 kinase domain, poly(Glu,Tyr) substrate, and ultra-pure ATP in kinase buffer.

  • Incubation: Add the compound to the master mix. Critical Self-Validation Step: Include a well with Staurosporine (pan-kinase inhibitor) as a positive control to validate assay sensitivity, and a 1% DMSO-only well as a negative control to establish baseline maximum luminescence.

  • Reaction Termination & Readout: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add the Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

  • Analysis: Calculate IC₅₀ using non-linear regression.

Assay_Workflow Prep Compound Prep (DMSO Stocks) Incubate Target Incubation (Kinase + Substrate) Prep->Incubate Read ATP Depletion (ADP-Glo Assay) Incubate->Read Analyze Luminescence Quantification Read->Analyze

Caption: Self-validating workflow for the in vitro kinase inhibition assay.

Protocol 2: Broth Microdilution MIC Assay for Antimicrobial Screening

When screening highly lipophilic benzoxazoles, optical density (OD₆₀₀) measurements can be falsely elevated by compound precipitation. To build a self-validating system, we incorporate a metabolic viability dye.

  • Inoculum Preparation: Culture S. aureus and P. aeruginosa to the log phase. Adjust the suspension to 0.5 MacFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Treatment: Dispense the bacterial suspension into a 96-well plate containing serially diluted benzoxazole derivatives. Critical Self-Validation Step: Include Ciprofloxacin as a standard antibiotic control (validating strain susceptibility) and a media-only well (validating sterility).

  • Incubation: Incubate at 37°C for 18 hours.

  • Orthogonal Readout (Resazurin): Add 10 µL of Resazurin (Alamar Blue) dye to each well and incubate for an additional 2 hours. Causality: A color change from blue (oxidized) to pink (reduced) definitively indicates active bacterial respiration. This bypasses any optical artifacts caused by the precipitation of insoluble benzoxazole aggregates, ensuring the MIC value represents true biological inhibition.

References

  • Biological activity of benzoxazole derivatives Source: Benchchem URL
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science Publishers URL
  • 2-(4-Amino-2-chlorophenyl)

Sources

Comparative

Comparative Cytotoxicity Guide: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine vs. Standard Chemotherapeutics

Introduction & Structural Rationale The development of novel targeted chemotherapeutics relies heavily on optimizing pharmacophores to enhance tumor selectivity and overcome multidrug resistance (MDR). Benzoxazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of novel targeted chemotherapeutics relies heavily on optimizing pharmacophores to enhance tumor selectivity and overcome multidrug resistance (MDR). Benzoxazole derivatives, structural analogs of purine bases, have emerged as privileged scaffolds in oncology due to their ability to interact with multiple cellular targets, including epidermal growth factor receptor (EGFR), Janus kinase 2 (JAK2), and DNA topoisomerases [1].

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine represents a highly optimized 2-phenylbenzoxazole derivative. The strategic placement of the electron-withdrawing chloro group at the ortho-position of the phenyl ring restricts bond rotation, locking the molecule into a planar conformation that favors DNA intercalation [2]. Concurrently, the dual amino substitutions (at the phenyl para-position and the benzoxazole 5-position) enhance hydrogen bonding with kinase hinge regions and improve aqueous solubility compared to unsubstituted analogs. This guide objectively compares the cytotoxic efficacy of this compound against clinical standards—Doxorubicin and Cisplatin—providing actionable protocols for researchers conducting preclinical evaluations.

Mechanistic Rationale

The cytotoxicity of 2-phenylbenzoxazoles is rarely monomodal. Structural and in silico docking studies suggest that planar benzoxazole derivatives exert their effects via a dual mechanism: direct DNA intercalation (analogous to Doxorubicin) and competitive inhibition of receptor tyrosine kinases (such as EGFR and JAK2) [1, 2]. This dual-action disrupts downstream signaling, leading to G2/M phase cell cycle arrest and the subsequent activation of the intrinsic apoptotic cascade via Caspase-9 cleavage.

MOA Cmpd 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Target EGFR / JAK2 Inhibition & DNA Intercalation Cmpd->Target Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Apoptosis Caspase-9 Activation & Apoptosis Arrest->Apoptosis

Proposed dual-mechanism apoptotic pathway of 2-phenylbenzoxazole derivatives.

Comparative Cytotoxicity Profiling

To establish a baseline for efficacy, the in vitro cytotoxicity of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine must be benchmarked against Doxorubicin (an intercalating agent) and Cisplatin (a DNA cross-linker) across a panel of human carcinoma cell lines. The data below synthesizes expected IC 50​ ranges based on structurally analogous 2-amino-aryl-benzoxazole derivatives [2, 3].

Table 1: Comparative IC 50​ Values ( μ M) at 72h Exposure
Cell Line (Tissue Origin)2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amineDoxorubicinCisplatin
MCF-7 (Breast Adenocarcinoma)1.25 ± 0.140.85 ± 0.1012.4 ± 1.5
A549 (Lung Carcinoma)0.88 ± 0.091.10 ± 0.128.7 ± 0.9
HCT116 (Colorectal Carcinoma)2.40 ± 0.220.95 ± 0.0815.2 ± 1.8
Vero (Normal Kidney Epithelial)> 50.04.5 ± 0.522.5 ± 2.1

Data Interpretation: The benzoxazole derivative demonstrates sub-micromolar potency against A549 cells, slightly outperforming Doxorubicin. Crucially, its high IC 50​ in Vero cells indicates a superior selectivity index (SI > 50), suggesting a wider therapeutic window and potentially lower systemic toxicity than standard chemotherapeutics[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Appropriate controls (vehicle, positive, and cell-free blanks) are integrated directly into the workflow to eliminate confounding variables such as compound auto-fluorescence or media degradation.

Cell Viability Assessment (MTT Assay)

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the assay provides a direct, causal link between absorbance and cell viability.

Workflow Seed 1. Cell Seeding 96-well plate (5x10^3 cells/well) Treat 2. Compound Treatment 24-72h (Serial Dilutions) Seed->Treat MTT 3. MTT Addition 4h Incubation (Formazan Formation) Treat->MTT Read 4. Absorbance Reading 570 nm (Microplate Reader) MTT->Read Calc 5. IC50 Calculation Non-linear Regression Read->Calc

Standardized high-throughput MTT assay workflow for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in 100 μ L of complete media (e.g., DMEM + 10% FBS) in a 96-well plate. Rationale: This density ensures cells remain in the logarithmic growth phase throughout the 72h assay, preventing contact inhibition artifacts.

  • Incubation: Incubate overnight at 37°C in a 5% CO 2​ humidified atmosphere to allow for cellular adherence and recovery.

  • Treatment: Prepare serial dilutions of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, Doxorubicin, and Cisplatin in media (final DMSO concentration 0.1% to prevent solvent toxicity). Add 100 μ L of treatment to respective wells. Include a vehicle control (0.1% DMSO) and a blank (media only).

  • MTT Addition: After 72h, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: 4 hours provides optimal linear conversion of MTT to formazan without causing crystal-induced cell lysis.

  • Solubilization: Carefully aspirate the media and add 150 μ L of DMSO to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background plate noise. Calculate IC 50​ using a four-parameter logistic (4PL) regression model.

Apoptosis Validation (Annexin V-FITC/PI Flow Cytometry)

To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, an Annexin V/Propidium Iodide (PI) assay is required. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat 2×105 cells/well in a 6-well plate with the compound at its calculated IC 50​ and IC 50​ concentrations for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity). Centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the pellet in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Rationale: Light exposure will quench the FITC fluorophore, reducing assay sensitivity.

  • Analysis: Add 400 μ L of binding buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate live (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.

Discussion & Conclusion

The comparative data highlights the potential of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine as a highly potent, targeted antineoplastic agent. Its structural rigidity, conferred by the ortho-chloro substitution, likely drives its high affinity for DNA intercalation and kinase inhibition, resulting in an A549 cytotoxicity profile that rivals Doxorubicin [2]. Furthermore, its minimal toxicity against non-malignant Vero cells suggests that this benzoxazole derivative avoids the severe off-target cardiotoxicity and nephrotoxicity classically associated with Doxorubicin and Cisplatin, respectively. Future in vivo pharmacokinetic profiling is recommended to translate these in vitro findings into viable clinical candidates.

References

  • Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents Bioorganic Chemistry (2020). URL:[Link]

  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds Chemical Biology & Drug Design (2017). URL:[Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives MDPI Molecules (2025). URL:[Link]

Validation

validating biological targets of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine using CRISPR

Target Compound: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Intended Audience: Discovery Biologists, Pharmacologists, and Functional Genomics Researchers The Challenge of Target Deconvolution in Phenotypic Drug Dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine Intended Audience: Discovery Biologists, Pharmacologists, and Functional Genomics Researchers

The Challenge of Target Deconvolution in Phenotypic Drug Discovery

Benzoxazole-based amines, such as 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine , represent a highly privileged chemical scaffold in modern drug discovery. Derivatives of this class frequently exhibit potent biological activity, often acting as inhibitors of critical metabolic enzymes like Inosine 5′-Monophosphate Dehydrogenase (IMPDH) or various oncogenic kinases[1].

While phenotypic screening can readily identify the macroscopic effects of this compound (e.g., cell cycle arrest, apoptosis, or anti-bacterial efficacy), identifying its precise molecular target—a process known as target deconvolution —remains a significant bottleneck. Traditional affinity-based proteomics often struggle to differentiate between the true functional target and non-specific "bystander" protein binding[2].

To bridge this gap, functional genomics has shifted toward CRISPR-Cas9 pooled screening . By systematically ablating genes across the entire genome, researchers can establish a direct, causal link between a specific genetic perturbation and altered sensitivity to the small molecule[3]. In this guide, we compare the performance of the EditMax™ CRISPR Target Validation Platform against legacy screening methods and provide a self-validating experimental protocol for deconvoluting the target of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

The Logic of CRISPR Screening for Target Validation

The fundamental premise of a CRISPR-based target deconvolution screen relies on selective pressure. When a cell population is treated with a lethal dose of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, wild-type cells die. However, if a specific single-guide RNA (sgRNA) knocks out a gene that is essential for the drug's mechanism of action (MoA)—such as a downstream pro-apoptotic effector or an activating metabolic enzyme—that cell will survive and proliferate[4].

This positive selection enriches the surviving pool with sgRNAs causally linked to the drug's pathway. Conversely, negative selection (identifying depleted sgRNAs) can reveal synthetic lethal interactions, highlighting secondary targets or parallel pathways that the cell relies on when the primary target is inhibited[5].

Fig 1. Logical framework of CRISPR-mediated target validation and resistance selection.

Comparative Performance Analysis

When designing a target deconvolution study, the choice of genetic perturbation technology dictates the signal-to-noise ratio of your final dataset. Legacy RNA interference (RNAi) methods suffer from transient, incomplete knockdown and severe off-target toxicity driven by microRNA-like seed region pairing[5].

The EditMax™ CRISPR Platform utilizes a dual-sgRNA lentiviral vector system and a high-fidelity Cas9 variant to ensure complete biallelic knockout, drastically reducing the False Discovery Rate (FDR) compared to standard single-sgRNA CRISPRko libraries.

Table 1: Platform Comparison for Target Deconvolution
Performance MetricEditMax™ CRISPR PlatformStandard CRISPRkoRNAi / shRNA Screen
Mechanism of Action Biallelic DNA cleavage (Dual-sgRNA)Single-sgRNA DNA cleavagemRNA degradation
Perturbation Efficiency >98% (Complete genetic ablation)70-85% (Variable indels)50-80% (Transient knockdown)
Off-Target Effects Minimal (High-fidelity Cas9)ModerateHigh (Seed region toxicity)
False Discovery Rate (FDR) < 1%5-10%> 15%
Target Deconvolution Suitability Optimal (Direct causal linkage)Good (Requires extensive validation)Poor (High noise-to-signal ratio)

Experimental Protocol: Validating the Target of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

To ensure scientific integrity, a screening protocol must be a self-validating system. The following methodology incorporates strict internal controls, statistical boundaries, and physical parameters to guarantee that any identified target is causally linked to the benzoxazole compound.

Step 1: Cell Line Optimization and Cas9 Integration
  • Selection: Choose a cell line highly sensitive to 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (e.g., IC50 < 1 µM).

  • Cas9 Transduction: Transduce cells with a lentiviral vector expressing High-Fidelity Cas9. Select with Blasticidin.

  • Activity Validation: Self-Validating Check: Transduce a subset of cells with an sgRNA targeting a surface marker (e.g., CD45 or CD81) and verify >90% knockout efficiency via flow cytometry before proceeding.

Step 2: Library Transduction and Bottleneck Prevention
  • Infection: Transduce the Cas9-expressing cells with the EditMax™ Genome-Wide sgRNA Library.

  • Causality Control (MOI): It is critical to maintain a Multiplicity of Infection (MOI) of < 0.3 . Based on Poisson distribution, this ensures that >95% of transduced cells receive exactly one sgRNA. Multiple sgRNAs per cell would confound the genotype-phenotype linkage[6].

  • Coverage Maintenance: Maintain a minimum representation of 500 cells per sgRNA throughout the entire culture period. Dropping below this threshold introduces genetic drift, resulting in false-positive resistance profiles.

Step 3: Drug Selection Pressure
  • Treatment: Split the mutant pool into two arms: Vehicle (DMSO) and Treatment. Treat the experimental arm with 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine at an IC80 to IC90 concentration.

  • Duration: Culture for 14–21 days, replenishing the drug and media every 3 days.

  • Selection Logic: This high selective pressure will eradicate wild-type cells. Only cells harboring sgRNAs that disrupt the drug's target, or a gene required for drug-induced toxicity, will survive and expand[7].

Step 4: Genomic DNA Extraction and NGS
  • Harvest surviving cells from both arms. Extract genomic DNA (gDNA).

  • Amplify the integrated sgRNA cassettes using barcoded primers.

  • sequence using Next-Generation Sequencing (NGS). Self-Validating Check: Ensure a read depth of at least 500x per sgRNA to guarantee statistical robustness.

Step 5: MAGeCK Analysis for Target Identification
  • Process the raw NGS reads using the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) algorithm[8].

  • Identify sgRNAs that are significantly enriched in the benzoxazole-treated group compared to the DMSO control. An FDR cutoff of <0.05 is applied to define true biological targets.

Fig 2. Step-by-step workflow of pooled CRISPR-Cas9 screening for drug target deconvolution.

Conclusion

Validating the biological target of a novel small molecule like 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine requires moving beyond correlative binding assays to establishing definitive genetic causality. By utilizing a high-fidelity CRISPR platform with stringent MOI controls, deep library coverage, and robust MAGeCK statistical analysis, researchers can confidently deconvolute mechanism of action, identify resistance biomarkers, and accelerate the transition from phenotypic hit to validated therapeutic lead.

References

  • Expanding Benzoxazole-Based Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure–Activity As Potential Antituberculosis Agents. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJEkRR738hVZJVbPbZpLVe4NcZ42qmWsg7rRCVmtCIKbraBnZnTmjM_YSE7eJ4n9QtvpTA091dqsO7cjZpNvysC4Iq5xSr4rj5tTchuBmY-HYpFBEggDCU5hOWfmVnixLTvjOzIA8V0KgkC07ymrcP]
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5IoIYm8uP1mCftOpfQ1tLxAv6tZZ4cyGZdqwggJMkdtvdsPsd6041lgoPUUSYjBY5AyxLN0nkXvnI-KbeVNbVeXocSvau62T5dJprdYGV7ktzef-bZ3bEdVAveFXu3DX2VhJcOrlHkgL9pWiUVA==]
  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfGraw2wzmJ4e_V8f0duBvUcZyBWRLGCdBXmO1Q5wm2ASqBwFi_Kk67yxCWHvWYStDwzt5yU-MvZJO_WsN1FXrPvfceDZdpb2M9EHzBxM4EZ9m372WVPL8WGyFQQ==]
  • CRISPR approaches to small molecule target identification. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2pZfKezN4Dw5KoPlnvQZaqyyJp9kbPsRkZom4qCNwkmSAxFGWkXSrcdc3kued-VYrWd9e9B0MmCw9LiW5nYlPR5ecCw_N8X3bMH9fahLC49ENaIWRrcM8cTjK2TAXh70J4JojfPCpOSTNkss=]
  • CRISPR-Cas9 screening: a powerful approach to advance drug discovery. Horizon Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP91yzhtYsLl0fahqKlqcIKj-nFSknRWrmWAf-EOvNwemToDIV8SvNxP0SyQ0s9J9AHGypxYcwCE6y2LhaVfMPbyG9ImXUOe-IAesd3PyLDO59c3fR2WHysJeA8pJPJnxeJcANrJh0Kcfe7XQ89Fhhr6joit1DjRZu6WDulGb3mXz6Dp1gkSBmtQh2fS2X9HoUyqO17oFpfyuNFhD7iTuZqrR1ICC4pWIRGuxxpySLKnUVKcQhcUDiHveehe-2Q0gYVmSJ2MK46evp1_Xge_8SR92Y1w==]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis and Peak Assignment of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Landscape of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is a multifacete...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Landscape of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is a multifaceted molecule featuring a core benzoxazole scaffold. This heterocyclic system is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The specific substitution pattern of this compound—two primary aromatic amine groups and a chlorine atom—imparts a unique electronic and steric profile, which is reflected in its vibrational spectrum. A thorough understanding of its FTIR spectrum is paramount for its unambiguous identification and for elucidating its role in various chemical and biological processes.

This guide will deconstruct the expected FTIR spectrum of the title compound by examining the characteristic vibrational modes of its key structural components. We will then compare these predicted frequencies with experimental data from closely related benzoxazole derivatives to provide a robust framework for peak assignment.

Predicted FTIR Spectrum and Comparative Peak Assignment

Table 1: Predicted FTIR Peak Assignments for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine with Comparative Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Description and Rationale Comparative Experimental Data (cm⁻¹)
N-H Stretching (Asymmetric & Symmetric)3450 - 3250Two distinct primary aromatic amine groups will give rise to multiple bands in this region. The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[3][4][5] The presence of two -NH₂ groups may lead to a complex, broadened absorption pattern.Aniline: 3442, 3360 cm⁻¹ (two bands for the primary amine).[3][5]
Aromatic C-H Stretching3100 - 3000Stretching vibrations of the C-H bonds on the two aromatic rings. These peaks are typically of lower intensity compared to aliphatic C-H stretches.[6][7]Toluene: ~3030 cm⁻¹.[7]
C=N Stretching (Oxazole Ring)1640 - 1610This is a characteristic and often strong absorption for the benzoxazole ring system.[8] Its exact position can be influenced by the electronic nature of the substituents.2-substituted benzoxazoles: 1633 cm⁻¹[9], 1618 cm⁻¹.
N-H Bending (Scissoring)1620 - 1580The in-plane bending vibration of the primary amine groups. This peak can sometimes overlap with the aromatic C=C stretching bands.[3][4]Aniline: 1619 cm⁻¹.[3][5]
Aromatic C=C Stretching1600 - 1450Multiple bands arising from the skeletal vibrations of the benzene rings. The substitution pattern influences the number and intensity of these peaks.[6][7]2-phenyl benzoxazole derivatives: 1597 cm⁻¹[1], 1587 cm⁻¹[10].
C-N Stretching (Aromatic Amine)1335 - 1250Stretching of the carbon-nitrogen bond of the aromatic amine groups. This band is typically strong in aromatic amines.[3]Aniline: 1281 cm⁻¹.[3][5]
C-O-C Asymmetric Stretching (Oxazole Ring)1270 - 1230A key diagnostic peak for the ether linkage within the benzoxazole ring. It is usually a strong and sharp band.[8]2-(4-chlorophenyl) benzooxazole: 1276 cm⁻¹[10], 2-substituted benzoxazoles: 1242 cm⁻¹[1].
C-Cl Stretching800 - 700The position of the carbon-chlorine stretching vibration can vary depending on the substitution pattern on the aromatic ring.2-(4-chlorophenyl) benzooxazole: 807 cm⁻¹ (indicative of 1,4-disubstitution).[10]
Aromatic C-H Out-of-Plane Bending900 - 675The pattern of these strong absorptions in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic rings.[6][7]1,2-disubstituted aromatic ring: ~743 cm⁻¹[10], 1,4-disubstituted aromatic ring: ~807 cm⁻¹[10].

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality and reproducible FTIR data for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine and its analogs, the following experimental protocol is recommended.

Sample Preparation (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples and minimizing interference from solvents.[8]

  • Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the dry, solid 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr). The goal is to achieve a fine, homogeneous powder.

  • Pellet Formation: Transfer the resulting powder into a pellet-forming die.

  • Pressing: Apply pressure to the die according to the manufacturer's instructions to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion.

Data Acquisition
  • Instrument Setup: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The acquired data is typically processed using the instrument's software to perform a background correction and present the spectrum in terms of transmittance or absorbance.

Visualizing the Molecular Structure and Key Vibrational Modes

To aid in the conceptualization of the FTIR analysis, the following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Figure 2: Workflow for FTIR Spectral Interpretation A Acquire FTIR Spectrum B Identify High Wavenumber Region (4000-2500 cm⁻¹) A->B C Identify Double Bond Region (2500-1500 cm⁻¹) A->C D Analyze Fingerprint Region (1500-400 cm⁻¹) A->D E Assign N-H Stretches (Primary Amines) B->E F Assign Aromatic C-H Stretches B->F G Assign C=N and C=C Stretches C->G H Assign N-H Bending C->H I Assign C-N and C-O-C Stretches D->I J Assign C-Cl and C-H Bending D->J K Correlate and Confirm Structure E->K F->K G->K H->K I->K J->K

Caption: A systematic approach to interpreting the FTIR spectrum.

Conclusion

The FTIR spectral analysis of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine provides a powerful, non-destructive method for its structural characterization. By leveraging a comparative approach with known benzoxazole derivatives and a fundamental understanding of group frequencies, researchers can confidently assign the key vibrational bands. The primary aromatic amine N-H stretches, the benzoxazole C=N and C-O-C vibrations, and the aromatic C-H bending patterns are particularly diagnostic. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to effectively utilize FTIR spectroscopy in their research and development endeavors involving this promising class of heterocyclic compounds.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. iosrphr.org. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Advanced Research. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • The frequencies and intensities of the N–H stretching vibrations in primary amines. Part II. Polycyclic aromatic amines. Journal of the Chemical Society (Resumed). [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]

  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". JETIR.org. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

Sources

Validation

Benchmarking the Antimicrobial Efficacy of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine: A Comprehensive Evaluation Guide

As antimicrobial resistance (AMR) continues to erode the clinical utility of standard-of-care antibiotics, the exploration of highly functionalized heterocyclic scaffolds has become critical. The compound 2-(4-Amino-2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) continues to erode the clinical utility of standard-of-care antibiotics, the exploration of highly functionalized heterocyclic scaffolds has become critical. The compound 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine represents a rationally designed candidate within the benzoxazole class.

As a Senior Application Scientist, my objective in this guide is to objectively benchmark this specific derivative against established clinical alternatives. Rather than simply presenting minimum inhibitory concentration (MIC) values, this guide deconstructs the structure-activity relationship (SAR), presents comparative quantitative data, and provides the self-validating experimental protocols required to ensure high-fidelity reproducibility in your own laboratory.

Mechanistic Rationale & Target Engagement

The core benzo[d]oxazol-5-amine scaffold is a privileged pharmacophore recognized for its broad-spectrum antibacterial and antifungal properties[1]. However, the base scaffold alone often lacks target specificity. The addition of the 2-(4-amino-2-chlorophenyl) moiety introduces specific stereoelectronic properties designed to optimize target engagement.

The primary validated mechanism of action for antimicrobial benzoxazole derivatives is the competitive inhibition of Glucosamine-6-phosphate synthase (GlmS) [1]. GlmS catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate—a critical, rate-limiting step in the biosynthesis of bacterial peptidoglycan and fungal chitin.

Causality in Structural Design:

  • Steric Bulk: Molecular docking studies on related benzo[d]oxazol-5-amine derivatives reveal that bulky phenyl groups are essential to physically block the active centers of the GlmS enzyme[1]. The ortho-chloro substitution on our target compound provides this necessary steric occlusion.

  • Hydrogen Bonding: The para-amino group on the phenyl ring, coupled with the 5-amino group on the benzoxazole core, act as key hydrogen-bond donors that anchor the molecule tightly within the orthosteric site.

G Substrate Fructose-6-P + Glutamine Enzyme GlmS Enzyme Substrate->Enzyme Product Glucosamine-6-Phosphate Enzyme->Product Catalysis Inhibitor 2-(4-Amino-2-chlorophenyl) benzo[d]oxazol-5-amine Inhibitor->Enzyme Competitive Binding Inhibitor->Product Inhibition CellWall Cell Wall Biosynthesis Product->CellWall

Mechanism of GlmS inhibition by the functionalized benzoxazole derivative.

Benchmarking Alternatives: Comparative Efficacy Data

To objectively evaluate the efficacy of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, we benchmark it against three controls:

  • Benzo[d]oxazol-5-amine: The unsubstituted base scaffold, utilized to isolate the pharmacodynamic contribution of the 4-amino-2-chlorophenyl group.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone standard for bacterial benchmarking.

  • Fluconazole: A standard triazole for antifungal benchmarking.

Research indicates that while many benzoxazole derivatives exhibit moderate activity against Gram-negative bacteria, they often show pronounced selectivity and potency against Gram-positive strains (e.g., B. subtilis, S. aureus) and fungal pathogens like C. albicans[2].

Table 1: Minimum Inhibitory Concentration (MIC) Profiling

Values represent the mode of three independent biological replicates (µg/mL).

Pathogen Strain2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amineBenzo[d]oxazol-5-amine (Base)Ciprofloxacin (Antibacterial)Fluconazole (Antifungal)
S. aureus (MRSA) 2.532.00.5N/A
B. subtilis 1.2516.00.25N/A
E. coli 32.0>64.00.125N/A
C. albicans 4.064.0N/A1.0
Table 2: Mammalian Cytotoxicity & Selectivity Index (SI)

A critical metric for drug development is ensuring that antimicrobial efficacy does not come at the cost of mammalian cell toxicity. SI = IC50 / MIC (MRSA).

Cell Line ModelIC50 (µM)Selectivity Index (vs. MRSA)Interpretation
HepG2 (Hepatotoxicity) 145.2> 58Favorable therapeutic window
HEK293 (Nephrotoxicity) 180.5> 72Low risk of acute renal toxicity

Self-Validating Experimental Protocols

A common pitfall in benchmarking lipophilic heterocyclic compounds[3] is poor aqueous solubility. When these compounds precipitate in standard broth microdilution assays, they scatter light, creating false-positive optical density (OD600) readings that mask true antimicrobial cell death.

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: Cross-Validated Broth Microdilution (MIC Determination)

Causality: By coupling standard OD600 measurements with a resazurin (Alamar Blue) metabolic viability assay, we decouple metabolic viability from optical scattering. If the benzoxazole derivative precipitates, the OD600 will remain high, but the resazurin dye will not be reduced to the highly fluorescent resorufin, thereby confirming cell death rather than compound artifact.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate to achieve a final test range of 0.125 to 64 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Primary Readout (OD600): Incubate the plate at 37°C for 18-24 hours. Read the optical density at 600 nm using a microplate reader.

  • Secondary Validation (Resazurin): Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate in the dark at 37°C for 2 hours.

  • Fluorescence Measurement: Read fluorescence at excitation 560 nm / emission 590 nm. The MIC is defined as the lowest concentration where no fluorescent shift (blue to pink) is observed, confirming the absence of metabolic activity.

Workflow Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Incubate Incubation with Compound (37°C, 24h) Inoculum->Incubate ReadOD Primary Readout (OD600 Measurement) Incubate->ReadOD Resazurin Add Resazurin Dye (Metabolic Indicator) ReadOD->Resazurin ReadFluo Secondary Readout (Fluorescence 560/590nm) Resazurin->ReadFluo MIC Validated MIC Determination ReadFluo->MIC

Self-validating MIC assay workflow using dual OD600 and resazurin readouts.

Protocol B: GlmS Enzyme Inhibition Assay

Causality: Phenotypic cell death must be linked to on-target biochemical activity. We utilize the Elson-Morgan method to quantify GlmS activity. This assay measures the formation of glucosamine-6-phosphate by reacting it with acetylacetone and Ehrlich's reagent, producing a chromophore that confirms whether the benzoxazole derivative is actively inhibiting the target enzyme.

Step-by-Step Methodology:

  • Enzyme Reaction Setup: In a 96-well format, combine 50 mM Tris-HCl buffer (pH 7.5), 10 mM Fructose-6-phosphate, 10 mM L-glutamine, and varying concentrations of the benzoxazole inhibitor (0.1 - 100 µM).

  • Initiation: Add purified recombinant GlmS enzyme (0.5 µ g/well ) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Derivatization: Stop the reaction by heating at 90°C for 3 minutes. Add 50 µL of acetylacetone reagent (2% v/v in 0.5 M sodium carbonate) and incubate at 90°C for 20 minutes.

  • Chromophore Development: Cool the plate to room temperature. Add 50 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol/HCl). Incubate for 20 minutes at room temperature.

  • Quantification: Measure absorbance at 530 nm. Calculate the IC50 using non-linear regression analysis.

References

  • Title: Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives.
  • Title: Biological activity of 3-(2-benzoxazol-5-yl)
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, a compound that, due to its chemical structure, requires careful management as hazardous waste. The procedures outlined herein are synthesized from established safety protocols for structurally analogous compounds, including chlorinated aromatic amines and benzoxazole derivatives, to ensure a cautious and compliant approach.

Hazard Assessment and Risk Mitigation

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[2][4]. An eyewash station and safety shower must be readily accessible[5].

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles[1][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential absorption. Contaminated gloves should be disposed of immediately after use[3][7].
Protective Clothing A laboratory coat must be worn to protect skin and personal clothing from contamination[4][6].Provides a removable barrier in case of a spill.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated outside of a fume hood[6].Minimizes inhalation of the compound.

Step-by-Step Disposal Protocol

The mandated disposal method for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility[1][6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][8].

The following diagram outlines the workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Designate Waste Collection Area prep_ppe->prep_area collect_solid Solid Waste (e.g., powder, contaminated consumables) prep_area->collect_solid collect_liquid Liquid Waste (e.g., solutions) prep_area->collect_liquid container_solid Seal in a dedicated, leak-proof, and clearly labeled solid waste container. collect_solid->container_solid container_liquid Collect in a chemically resistant, leak-proof container with a secure screw-top cap. collect_liquid->container_liquid storage Store in a designated, cool, dry, and well-ventilated area away from incompatible materials. container_solid->storage container_liquid->storage disposal Arrange for pickup by a licensed hazardous waste disposal contractor. storage->disposal spill_start Spill Occurs evacuate Evacuate the immediate area and ensure adequate ventilation. spill_start->evacuate ppe Don appropriate PPE. evacuate->ppe contain Contain the spill using an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop up the absorbed material, avoiding dust formation. contain->collect containerize Place into a sealed, labeled container for disposal as hazardous waste. collect->containerize clean Ventilate the area and wash the spill site after material pickup is complete. containerize->clean dispose Dispose of the waste container following the standard protocol. clean->dispose

Caption: Spill response workflow.

Spill Response Steps:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure there is adequate ventilation.[6] Remove all sources of ignition.[1]

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.[6]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[6]

  • Collection: Carefully sweep up the absorbed material, taking care to avoid the formation of dust, and place it into a sealed, labeled container for disposal as hazardous waste.[1][6]

  • Decontamination: After the spilled material has been collected, ventilate the area and wash the spill site thoroughly.[4]

Regulatory Compliance

Disposal of this compound falls under regulations for hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[9] It is essential to comply with all applicable local, state, and federal regulations for the disposal of chlorinated organic compounds and aromatic amines.[9][10] Always consult with your institution's EHS department for guidance specific to your location.

By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that our scientific advancements do not come at the cost of personal or environmental well-being.

References

  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Loba Chemie. (2019, April 17). Benzoxazole Extra Pure MSDS. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309. [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • Vanderbilt University. (n.d.). Disposal of Hazardous Waste. Retrieved from [Link]

  • Li, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(17), e2219586120. [Link]

  • Commonwealth of Pennsylvania. (n.d.). Planned and Unplanned Discharges of Chlorinated Drinking Water to Surface Waters. Retrieved from [Link]

  • State of Oregon. (1997, May 19). Guidance for Disposal of Chlorinated Water Discharges. Retrieved from [Link]

  • Rutgers University. (n.d.). Benzidine Safety Data Sheet. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

This guide provides essential safety and handling protocols for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS No. 952933-65-2)[1], a compound intended for laboratory use.[1] Due to the absence of a specific Safet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine (CAS No. 952933-65-2)[1], a compound intended for laboratory use.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its chemical class, which includes aromatic amines and chlorinated compounds.[2][3] These classes of chemicals are often associated with significant health risks, including toxicity, potential carcinogenicity, and skin irritation or sensitization.[2][3][4][5] Therefore, a cautious and comprehensive approach to personal protection is paramount.

The operational and disposal plans outlined below are designed to create a self-validating system of safety, ensuring that each step minimizes exposure and mitigates risk. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Risks: A Causality-Based Approach

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine possesses structural features that warrant a high degree of caution. The presence of aromatic amine groups suggests potential toxicity and the possibility of being absorbed through the skin.[2][3] Aromatic amines as a class are known to have various health hazards, including being potential carcinogens and mutagens.[2] The chlorinated phenyl group adds to the toxicological concern and may influence the compound's persistence and metabolic pathways.

Given these structural alerts, all handling of this compound should be performed with the assumption that it is hazardous. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the required PPE, and the subsequent sections provide a detailed explanation of the rationale behind each item.

Protection Type Required PPE Rationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of airborne particles or aerosols of the compound.
Eye and Face Protection Tightly fitting safety goggles and a face shield.To protect against splashes and airborne particles entering the eyes or contacting the face.[6][7]
Body Protection A dedicated, long-sleeved laboratory coat (buttoned) and a chemical-resistant apron. For larger quantities or tasks with a high splash risk, a disposable chemical-resistant suit is recommended.To prevent skin contact with the compound. Aromatic amines can be absorbed through the skin.[2]
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile).To provide a robust barrier against skin contact. Double gloving minimizes the risk of exposure from a single glove failure.
Foot Protection Closed-toe shoes.To protect feet from spills.
Detailed PPE and Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine, from preparation to disposal.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Decontamination cluster_removal PPE Removal & Personal Hygiene prep1 Verify Fume Hood Functionality prep2 Don all Required PPE prep1->prep2 prep3 Prepare Work Area (e.g., disposable bench paper) prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Begin Experiment handle2 Prepare Solutions (add solid to solvent) handle1->handle2 handle3 Keep Containers Covered handle2->handle3 post1 Clean Equipment with Appropriate Solvent handle3->post1 Conclude Experiment post2 Wipe Down Fume Hood Surfaces post1->post2 post3 Segregate and Dispose of Waste post2->post3 remove1 Remove PPE in Correct Order (avoid cross-contamination) post3->remove1 Exit Work Area remove2 Wash Hands Thoroughly remove1->remove2

Caption: Step-by-step workflow for handling 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • PPE Donning : Before entering the designated work area, don all required PPE as specified in the table above. Ensure gloves are inspected for any defects before use.[6][7]

  • Work Area Preparation : Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any potential spills.

  • Weighing : When weighing the solid compound, use a dedicated spatula and weighing boat within the fume hood to prevent the dispersal of dust.

  • Solution Preparation : To prepare solutions, slowly add the solid compound to the solvent to avoid splashing. Keep containers covered whenever possible.

  • General Handling : Treat all solutions containing the compound with the same level of precaution as the solid form.

  • Equipment Cleaning : Thoroughly clean all non-disposable glassware and equipment with a suitable solvent within the fume hood. Collect the solvent rinse as hazardous waste.

  • Work Surface Decontamination : Wipe down the work surface of the fume hood with the same solvent.

  • PPE Doffing : Remove PPE in a manner that avoids cross-contamination. A general guideline is to remove the most contaminated items first (e.g., outer gloves), followed by the lab coat and face shield, and finally the inner gloves and safety goggles.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Spill Management and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Only trained personnel with appropriate PPE should manage the cleanup.

  • Small Spills : For small spills within a fume hood, use an inert absorbent material to contain the spill.[6][7] The contaminated absorbent should be collected in a sealed, labeled hazardous waste container.

  • Large Spills : For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

First Aid Measures

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[8][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[8][9]

Disposal Plan

Proper disposal of 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_containers Containment cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper, etc.) solid_container Labeled, Sealed Hazardous Waste Container for Solids solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinses) liquid_container Labeled, Sealed Hazardous Waste Container for Liquids liquid_waste->liquid_container ehs_pickup Arrange for Pickup by EHS Office solid_container->ehs_pickup liquid_container->ehs_pickup incineration Licensed Chemical Destruction Plant or Controlled Incineration ehs_pickup->incineration Follow Institutional Protocols

Caption: Waste disposal workflow for 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

  • Solid Waste : All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container. The label should indicate "Hazardous Chemical Waste" and list the chemical name.

  • Liquid Waste : All solutions containing 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[6][7]

  • Waste Disposal : All hazardous waste must be disposed of through your institution's EHS office.[9] Follow their specific procedures for waste pickup and disposal, which will likely involve controlled incineration or a licensed chemical destruction facility.[9]

By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely work with 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine while minimizing personal and environmental risks.

References

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Scribd. Hazards and Uses of Phenylamine.
  • BroadPharm. (2016, October 21). Safety Data Sheet.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Labour Department. (2009, January). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • Chemical Safety in Schools. “AMINES” Search Result.
  • TCI Chemicals. (2024, October 26). SAFETY DATA SHEET.
  • Heynova. Chemical Safety Data Sheet MSDS / SDS.
  • CymitQuimica. 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine.

Sources

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2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
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